molecular formula C7H9NO2 B1305948 3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 4513-93-3

3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1305948
CAS No.: 4513-93-3
M. Wt: 139.15 g/mol
InChI Key: XQGVQRPSTODODM-UHFFFAOYSA-N
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Description

3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-5(2)8-6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGVQRPSTODODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380105
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4513-93-3
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a heterocyclic compound that has emerged from the annals of classical organic chemistry to become a pivotal building block in modern medicinal chemistry and materials science. This document provides a comprehensive overview of its discovery, historical synthetic evolution, and its contemporary applications, with a focus on the underlying scientific principles and experimental methodologies.

I. Historical Context and Discovery: The Legacy of the Knorr Pyrrole Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Ludwig Knorr in the 1880s.[1][2] While a definitive record of the very first synthesis of this specific carboxylic acid is not readily apparent in seminal literature, its conceptualization and practical synthesis became possible through the advent of the Knorr pyrrole synthesis , first reported in 1884.[3][4] This reaction revolutionized heterocyclic chemistry by providing a versatile and accessible route to substituted pyrroles.[3]

The original Knorr synthesis involved the reaction of an α-amino-ketone with a β-ketoester.[3] In the context of our target molecule, the journey begins with the synthesis of its corresponding ethyl ester, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This foundational reaction laid the groundwork for the eventual isolation and characterization of the carboxylic acid derivative.

The initial Knorr synthesis utilized two equivalents of ethyl acetoacetate. One equivalent was converted to ethyl 2-oximinoacetoacetate, which was then reduced in situ with zinc dust in acetic acid to form the α-aminoketone. This reactive intermediate would then condense with a second equivalent of ethyl acetoacetate to form a diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a compound that became known as "Knorr's Pyrrole".[2] The fundamental principles of this reaction, involving the condensation of an amine and a dicarbonyl compound, opened the door for the synthesis of a vast array of substituted pyrroles, including the precursor to our topic compound.

II. The Synthetic Pathway: From Ester to Carboxylic Acid

The direct product of a Knorr-type reaction is typically a pyrrole ester. The conversion of this ester to the desired this compound is achieved through a straightforward yet crucial hydrolysis step, specifically a saponification reaction.

A. Synthesis of the Precursor: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

The synthesis of the ester precursor is a classic example of the Knorr pyrrole synthesis. It involves the condensation of an α-aminoketone with a β-ketoester.

Experimental Protocol: Knorr Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

1. Preparation of Ethyl 2-aminoacetoacetate (in situ):

  • In a well-ventilated fume hood, dissolve ethyl acetoacetate in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a saturated aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10°C. This reaction forms ethyl 2-oximinoacetoacetate.

  • After the addition is complete, continue stirring for 30 minutes in the ice bath.

  • Gradually add zinc dust to the solution. This is an exothermic reaction and the temperature should be monitored and controlled. The zinc reduces the oxime to the corresponding amine, ethyl 2-aminoacetoacetate.

2. Condensation and Cyclization:

  • To the freshly prepared solution of ethyl 2-aminoacetoacetate, add a stoichiometric equivalent of 2,4-pentanedione (acetylacetone).

  • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The condensation of the amine with one of the carbonyl groups of the diketone, followed by cyclization and dehydration, yields ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

3. Work-up and Purification:

  • Pour the reaction mixture into a large volume of cold water.

  • The product will often precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Collect the crude product by filtration or separation of the organic layer.

  • Wash the crude product with water to remove any remaining acid and inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Knorr synthesis of the ester precursor.

B. Saponification to this compound

The final step to obtain the target molecule is the hydrolysis of the ethyl ester under basic conditions. This process, known as saponification, involves the cleavage of the ester bond to yield the corresponding carboxylate salt, which is then protonated to give the carboxylic acid.[5]

Experimental Protocol: Saponification of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

1. Hydrolysis:

  • In a round-bottom flask, dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in a suitable solvent, typically a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide pellets.

  • Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester.

2. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water.

  • Wash the aqueous solution with a non-polar organic solvent, such as diethyl ether, to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify it by the slow addition of a strong acid, such as hydrochloric acid, until the pH is acidic.

  • The this compound will precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to obtain the pure this compound.

Caption: Saponification to the carboxylic acid.

III. Physicochemical and Spectroscopic Data

A comprehensive understanding of a molecule requires detailed knowledge of its physical and chemical properties.

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 134-138 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.[6]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals for the two methyl groups, the pyrrolic proton, and the carboxylic acid proton. The chemical shifts are influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two methyl carbons, the three pyrrolic carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

IV. Applications in Drug Discovery and Materials Science

The true significance of this compound lies in its utility as a versatile synthetic intermediate. Its substituted pyrrole core provides a rigid scaffold that can be further functionalized to create complex molecules with specific biological activities or material properties.

A. A Cornerstone in Pharmaceutical Synthesis: The Case of Sunitinib

A prime example of the importance of this compound in drug development is its role as a key precursor in the synthesis of Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers.[1][7]

The synthesis of Sunitinib involves the condensation of a derivative of this compound with an oxindole moiety.[8] The pyrrole ring forms a crucial part of the final drug structure, contributing to its binding affinity and overall pharmacological profile.

Caption: Role in Sunitinib synthesis.

B. Building Blocks for Life's Pigments: Porphyrin Synthesis

Pyrroles are the fundamental building blocks of porphyrins, a class of macrocyclic compounds that are essential for life, forming the core of heme in hemoglobin and chlorophyll in plants.[9][10] Substituted pyrroles, such as derivatives of this compound, are crucial for the laboratory synthesis of both naturally occurring and synthetic porphyrins.[11]

In a typical porphyrin synthesis, four pyrrole units are condensed to form a tetrapyrrolic macrocycle. The substituents on the starting pyrrole units dictate the properties of the final porphyrin. This compound, after suitable modification (e.g., decarboxylation and formylation), can serve as one of these pyrrolic building blocks.

Caption: Porphyrin synthesis from pyrroles.

C. Potential in Advanced Functional Materials

The rigid, aromatic structure of the pyrrole ring, combined with the reactive carboxylic acid and methyl groups, makes this compound an attractive monomer for the synthesis of advanced functional polymers.[12][13] These polymers can exhibit interesting electronic, optical, and thermal properties. For instance, polypyrroles are known for their electrical conductivity. The incorporation of functional groups like carboxylic acids can enhance solubility, processability, and allow for further post-polymerization modification.[14] This opens up possibilities for its use in developing materials for sensors, organic electronics, and specialized coatings.[12]

V. Conclusion

From its conceptual origins in the seminal work of Ludwig Knorr, this compound has evolved into a compound of significant interest in contemporary chemical science. Its straightforward synthesis, coupled with the versatility of its substituted pyrrole scaffold, has cemented its role as a valuable building block in the development of life-saving pharmaceuticals and the exploration of novel functional materials. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its enduring importance for researchers and scientists in the field.

References

  • Shemin, D. (n.d.). THE BIOSYNTHESIS OF PORPHYRINS. In Conference on Hemoglobin. National Center for Biotechnology Information. Retrieved from [Link]

  • Monteiro, C. J. P., et al. (n.d.). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. ResearchGate. Retrieved from [Link]

  • Braga, D., et al. (n.d.). Two-step Mechanochemical Synthesis of Porphyrins. PubMed Central. Retrieved from [Link]

  • SynArchive. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. doi:10.1002/cber.18840170220
  • Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]

  • Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
  • Senge, M. O. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 50(4), 2245-2300. doi:10.1039/C7CS00719A
  • Smith, K. M. (2016). Development of porphyrin syntheses. New Journal of Chemistry, 40(7), 5894-5905. doi:10.1039/C6NJ00801A
  • ChemistryViews. (2021, June 4). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

  • Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. Retrieved from [Link]

  • Ivanova, Y., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6523. doi:10.3390/molecules27196523
  • Lin, H.-W., & Wong, M. K. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. International Journal of Molecular Sciences, 24(6), 5432. doi:10.3390/ijms24065432
  • ResearchGate. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

  • Galimberti, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 498. doi:10.3390/polym16040498
  • Kausaite-Minkstimiene, R., et al. (2017). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Journal of Colloid and Interface Science, 486, 114-121. doi:10.1016/j.jcis.2016.09.060
  • Micheli, F., et al. (2003). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 13(13), 2113-2118. doi:10.1016/s0960-894x(03)00396-2
  • ResearchGate. (n.d.). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Retrieved from [Link]

Sources

physicochemical properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Introduction: The Strategic Value of a Substituted Pyrrole

This compound is a heterocyclic compound that serves as a highly versatile scaffold in synthetic chemistry. Its unique arrangement of a carboxylic acid function and two methyl groups on a pyrrole ring imparts a specific combination of electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] This pyrrole derivative is particularly instrumental in the synthesis of pharmaceuticals, including those targeting neurological disorders, and in the development of advanced agrochemicals and polymers.[1]

A thorough understanding of its physicochemical properties is paramount for its effective application. These properties govern its reactivity, solubility, bioavailability, and stability, directly influencing experimental design, formulation strategies, and the ultimate performance of the final product. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Core Molecular and Physical Characteristics

The fundamental identity and physical nature of a compound are the bedrock of its chemical behavior. These properties are essential for identification, purity assessment, and predicting its interactions in various physical states.

Structural and Chemical Identifiers

The compound's structure, defined by the connectivity of its atoms, dictates its fundamental chemical identity and reactivity.

Identifier Value Source
IUPAC Name This compoundPubChem[2]
CAS Number 4513-93-3Chem-Impex[1]
Molecular Formula C₇H₉NO₂PubChem[2]
Molecular Weight 139.15 g/mol PubChem[2]
Canonical SMILES CC1=CC(=C(N1)C(=O)O)CPubChem[2]
InChIKey XQGVQRPSTODODM-UHFFFAOYSA-NPubChem[2]
Physical State and Thermal Properties

These properties define the compound's behavior under various temperature and pressure conditions, which is critical for handling, storage, and reaction setup.

Property Value Source
Appearance Red to grey powderChem-Impex[1]
Melting Point 124-141 °CChemBK[3], Chem-Impex[1]
Boiling Point 318.4 ± 37.0 °C (Predicted)ChemBK[3]
Density 1.233 ± 0.06 g/cm³ (Predicted)ChemBK[3]
Flash Point 146.4 °C (Predicted)ChemBK[3]
Vapor Pressure 0.000151 mmHg at 25°C (Predicted)ChemBK[3]

Note: The reported melting point varies across suppliers, suggesting potential differences in purity or crystalline form. Experimental verification is recommended.

Solubility Profile: The Gateway to Application

Solubility is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. The compound is known to be soluble in organic solvents like ethanol and acetone.[3] Its solubility in aqueous media is limited, a common characteristic for substituted pyrroles.

Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

The shake-flask method (OECD Guideline 105) remains the gold standard for determining the water solubility of a compound. It is a straightforward yet robust technique based on achieving equilibrium between the solid compound and its saturated aqueous solution.

Causality Behind Experimental Choices:

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath (25 °C) is used to ensure thermodynamic consistency and reproducibility.

  • Equilibration Time: Achieving true equilibrium is crucial. A preliminary test with agitation times of 24, 48, and 72 hours determines the minimum time required for the concentration to plateau, ensuring the solution is genuinely saturated.

  • pH Control: For an ionizable compound like a carboxylic acid, pH dramatically affects solubility. Using a buffered solution (e.g., phosphate-buffered saline, PBS) at a physiologically relevant pH (e.g., 7.4) provides data pertinent to biological applications.

  • Analysis Method: High-Performance Liquid Chromatography (HPLC) with UV detection is chosen for its high sensitivity and specificity, allowing for accurate quantification of the dissolved analyte, even at low concentrations.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent (e.g., deionized water or PBS pH 7.4). "Excess" ensures that undissolved solid remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 24 hours to permit the sedimentation of undissolved solid. For faster separation, centrifugation at a controlled temperature can be employed.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a filter (e.g., 0.22 µm PTFE).

  • Quantification: Dilute the sample appropriately and analyze its concentration using a validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

  • Calculation: The measured concentration represents the saturation solubility of the compound in the specific solvent at that temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent equil1 Agitate at 25°C for 48h prep1->equil1 sep1 Sedimentation or Centrifugation equil1->sep1 analysis1 Filter supernatant (0.22 µm) sep1->analysis1 analysis2 Quantify via HPLC-UV analysis1->analysis2 result Solubility (mg/mL) analysis2->result

Caption: Shake-Flask method for solubility determination.

Acidity and Ionization (pKa)

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.

Causality Behind Experimental Choices:

  • Co-solvent: Due to the compound's limited water solubility, a co-solvent system (e.g., methanol/water) is often necessary to keep it dissolved throughout the titration. The pKa measured is an "apparent pKa" (pKaapp) and can be extrapolated to 0% co-solvent to estimate the aqueous pKa.

  • Ionic Strength Adjustment: The activity of ions in solution can affect pH measurements. Adding an inert salt like KCl maintains a constant ionic strength, leading to more accurate and reproducible results.

  • Titrant Choice: A strong base (e.g., 0.1 M KOH) is used to ensure a sharp and clear inflection point in the titration curve, corresponding to the equivalence point.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized (the half-equivalence point). Sophisticated software can analyze the entire curve to provide a more precise value.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 methanol:water) containing an inert electrolyte (e.g., 0.15 M KCl).

  • Titration Setup: Place the solution in a thermostatted vessel (25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M KOH) using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Curve Generation: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

  • pKa Determination: Identify the equivalence point (the point of maximum slope on the curve). The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Workflow for Potentiometric pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Dissolve compound in co-solvent with KCl titrate1 Add increments of 0.1M KOH setup1->titrate1 setup2 Calibrate pH electrode setup2->titrate1 titrate2 Record pH vs. Volume titrate1->titrate2 analysis1 Plot Titration Curve (pH vs. Volume) titrate2->analysis1 analysis2 Determine half-equivalence point analysis1->analysis2 result pKa = pH at 1/2 Veq analysis2->result

Caption: Potentiometric titration workflow for pKa measurement.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid group. A very broad absorption is expected in the 2500-3300 cm⁻¹ region due to the O-H stretching of the hydrogen-bonded acid dimer.[5] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch should appear around 1680-1710 cm⁻¹.[6] Additional peaks for the pyrrole N-H stretch (around 3300 cm⁻¹), aromatic C-H, and methyl C-H stretches (2850-3000 cm⁻¹) will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show a broad singlet for the carboxylic acid proton (COOH, >10 ppm), a broad singlet for the pyrrole N-H proton (~8-9 ppm), a singlet for the C4-H proton on the pyrrole ring (~6-7 ppm), and two sharp singlets for the two non-equivalent methyl groups (C3-CH₃ and C5-CH₃, ~2.0-2.5 ppm).

    • ¹³C NMR: Distinct signals would be observed for the carbonyl carbon (~165-175 ppm), the four pyrrole ring carbons, and the two methyl carbons (~10-20 ppm).

  • UV-Visible Spectroscopy: Pyrrole and its derivatives typically exhibit UV absorption due to π→π* transitions. For this compound, an absorption maximum (λ_max) is expected in the 200-300 nm range, characteristic of the substituted pyrrole chromophore.

Chemical Reactivity and Stability

The compound's reactivity is defined by its two primary functional components: the electron-rich pyrrole ring and the carboxylic acid group.

  • Pyrrole Ring: The ring is activated towards electrophilic substitution, although the carboxylic acid group is deactivating. Reactions such as halogenation or nitration are possible, with substitution patterns influenced by the existing groups.

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification (reaction with an alcohol under acidic conditions), amide bond formation (reaction with an amine using a coupling agent), and reduction to the corresponding alcohol.

  • Stability and Storage: The compound is generally stable under standard conditions. However, like many pyrroles, it can be sensitive to strong acids, oxidizing agents, and light over extended periods. For long-term integrity, it should be stored in a cool, dark, and dry place under an inert atmosphere.[1]

Safety and Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are required when handling this compound.

Conclusion

This compound is a chemical intermediate with a well-defined set of physicochemical properties that underpin its utility in research and development. Its moderate lipophilicity, defined acidic character, and specific thermal and spectroscopic signatures provide a solid foundation for its application. The experimental protocols and causal explanations provided in this guide offer a practical framework for researchers to validate these properties and leverage them effectively in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A rigorous characterization of this molecule is the first and most critical step toward unlocking its full synthetic potential.

References

  • 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid - Physico-chemical Properties. ChemBK. Available at: [Link]

  • This compound | C7H9NO2. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Human Metabolome Database. Available at: [Link]

  • Pyrrole-2-carboxylic acid. Wikipedia. Available at: [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle, California State University Dominguez Hills. Available at: [Link]

Sources

The Synthetic Keystone: A Technical Guide to 3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS No. 4513-93-3)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Substituted Pyrrole

In the vast landscape of organic chemistry, certain molecules, while not household names, serve as indispensable building blocks for innovations that impact human health and technology. 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, identified by the CAS number 4513-93-3 , is a premier example of such a foundational scaffold. This heterocyclic compound, a member of the pyrrole family, is a highly versatile intermediate whose structural rigidity and functional handles have made it a cornerstone in the synthesis of complex molecular architectures.

This guide provides an in-depth technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, its critical role as a precursor in modern therapeutics, and the self-validating protocols required for its reliable production and application. The intrinsic value of this molecule lies not in its own biological activity, but in its potential to be transformed into potent agents that address significant medical needs.

Physicochemical & Structural Characteristics

The compound's utility is fundamentally linked to its physical and chemical properties. Its structure features a five-membered aromatic pyrrole ring, substituted with two methyl groups and a carboxylic acid moiety. This arrangement confers a specific steric and electronic profile that is crucial for its subsequent reactivity.

PropertyValueSource(s)
CAS Number 4513-93-3[1][2][3]
Molecular Formula C₇H₉NO₂[1][2]
Molecular Weight 139.15 g/mol [1][2][4]
Appearance Red to grey powder[1]
Melting Point 134-141 °C[1]
IUPAC Name This compound[4]
InChIKey XQGVQRPSTODODM-UHFFFAOYSA-N[4]
SMILES CC1=CC(=C(N1)C(=O)O)C[4]

Field-Proven Synthesis: A Two-Step Pathway

The most reliable and frequently cited pathway to this compound is a two-step process. It begins with the formation of its ethyl ester via a Knorr-type pyrrole synthesis, followed by a straightforward saponification (hydrolysis) to yield the target carboxylic acid. This approach is favored for its high yields and the relative accessibility of its starting materials.

G cluster_0 Step 1: Knorr-Type Pyrrole Synthesis cluster_1 Step 2: Saponification (Hydrolysis) A Acetylacetone C Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate (Intermediate) A->C Condensation (Zn, Acetic Acid) B Ethyl Oximinoacetoacetate B->C D Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate E 3,5-dimethyl-1H-pyrrole- 2-carboxylic acid (Final Product) D->E Base Hydrolysis (e.g., NaOH, H₂O/EtOH) then Acidification

Synthesis workflow for the target compound.
Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is based on the established Knorr-type reaction between an α-amino-β-ketoester (generated in situ) and a β-diketone.[5][6] The choice of acetylacetone as the β-diketone component directly installs the required 3- and 5-methyl groups onto the pyrrole ring.

Materials:

  • Acetylacetone

  • Ethyl oximinoacetoacetate (can be prepared from ethyl acetoacetate and sodium nitrite)

  • Zinc dust, activated

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Standard reaction glassware, including a reflux condenser and addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone and ethyl oximinoacetoacetate in glacial acetic acid. The acetic acid serves as both the solvent and a catalyst for the condensation.

  • Reductive Condensation: Cool the mixture in an ice bath. Slowly add activated zinc dust in portions to the stirred solution. This step is critical as the zinc reduces the oxime group to an amine in situ. This nascent amine is highly reactive and immediately engages in the condensation reaction. Controlling the addition rate is essential to manage the exothermic nature of the reaction.

  • Reaction Drive: After the addition of zinc is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the cyclization and dehydration steps proceed to completion.

  • Workup and Isolation: Cool the reaction mixture and pour it into a large volume of cold water. The crude product, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid and zinc salts. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Protocol 2: Hydrolysis to this compound

This is a standard saponification procedure to convert the ethyl ester intermediate into the final carboxylic acid.[7]

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (from Protocol 1)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol/Water solvent mixture

  • Hydrochloric Acid (HCl), ~3M

  • Standard reaction and workup glassware

Procedure:

  • Reaction Setup: Dissolve the ethyl ester intermediate in a mixture of ethanol and water in a round-bottom flask. Add a stoichiometric excess (e.g., 1.5-2.0 equivalents) of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.

  • Workup - Alcohol Removal: After cooling, remove the ethanol from the reaction mixture using a rotary evaporator.

  • Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add hydrochloric acid with stirring to neutralize the sodium salt and protonate the carboxylate. The target carboxylic acid, being less soluble in acidic water, will precipitate. Adjust the pH to ~2-3 to ensure complete protonation.

  • Isolation and Purification: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry it under vacuum.

Applications in Drug Development: A Scaffold for Targeted Therapies

The true value of this compound is realized in its role as a critical precursor to high-value active pharmaceutical ingredients (APIs). Its rigid structure provides a reliable anchor for building more complex molecules, while the carboxylic acid group offers a versatile handle for amide bond formation, a ubiquitous linkage in medicinal chemistry.

Case Study 1: Sunitinib - A Multi-Targeted Tyrosine Kinase Inhibitor

One of the most prominent applications of this pyrrole derivative is in the synthesis of Sunitinib (marketed as Sutent®), an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][7] Sunitinib is an FDA-approved anti-cancer agent used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumor (GIST).

The synthesis of Sunitinib involves the amidation of this compound, followed by further functionalization and condensation with an oxindole moiety. The pyrrole core is a key structural element that correctly orients the pharmacophoric groups for optimal binding to the ATP pocket of various tyrosine kinases.

Mechanism of Action: Sunitinib functions by blocking multiple RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs). By inhibiting these receptors on cancer cells and pericytes, it simultaneously halts tumor cell proliferation and inhibits angiogenesis (the formation of new blood vessels that supply the tumor). This dual mechanism is a powerful strategy in cancer therapy.

G cluster_0 Mechanism of Sunitinib Action Sunitinib Sunitinib VEGFR VEGF Receptor (VEGFR) Sunitinib->VEGFR Binds to ATP Pocket PDGFR PDGF Receptor (PDGFR) Sunitinib->PDGFR Binds to ATP Pocket Sunitinib->Inhibition1 Inhibits Sunitinib->Inhibition2 Inhibits Downstream Downstream Signaling (PI3K/Akt, RAS/MAPK) VEGFR->Downstream Activates PDGFR->Downstream Activates ATP ATP ATP->VEGFR Phosphorylation ATP->PDGFR Phosphorylation Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Tumor Proliferation Downstream->Proliferation

Simplified signaling pathway showing Sunitinib's inhibitory action.
Case Study 2: Bacterial DNA Gyrase Inhibitors

The pyrrole scaffold is also integral to the development of novel antibacterial agents that target bacterial DNA gyrase (GyrB) and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication and are validated targets for antibiotic development. By functionalizing the this compound core, researchers have designed potent inhibitors that bind to the ATP-binding site of these enzymes, disrupting their function and leading to bacterial cell death. The choice of the pyrrole-2-carboxamide moiety is critical, as the pyrrole NH and the amide carbonyl form key hydrogen bonds within the enzyme's active site, mimicking interactions of the natural ATP substrate. This rational design approach, grounded in the specific properties of the pyrrole scaffold, exemplifies its importance in overcoming antibiotic resistance.

Conclusion

This compound (CAS 4513-93-3) is far more than a simple chemical entry in a catalog. It is a testament to the principle that foundational molecules, when understood and utilized with precision, can lead to profound advancements. Its robust synthesis via the Knorr pathway and subsequent hydrolysis provides a reliable source of this key intermediate. Its structural incorporation into blockbuster drugs like Sunitinib and its vital role in the discovery of next-generation antibiotics highlight its enduring relevance in medicinal chemistry. For researchers in drug development, a thorough understanding of this scaffold's synthesis, properties, and reactivity is not merely academic—it is a gateway to creating the next wave of targeted, effective therapeutics.

References

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  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. ScienceDirect.

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.

  • Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. MDPI.

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  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Google Patents.

  • Knorr pyrrole synthesis. Wikipedia.

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. National Institutes of Health (NIH).

  • hydrolysis of esters. Chemguide.

  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. MDPI.

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Spectroscopic Characterization of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a key heterocyclic compound with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] As a versatile building block, its unambiguous characterization is paramount for researchers and drug development professionals. This document outlines the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and comparative data from structurally related molecules.

Introduction to this compound

This compound (C₇H₉NO₂) is a substituted pyrrole carboxylic acid with a molecular weight of 139.15 g/mol .[3] Its structure, featuring a carboxylic acid function and two methyl groups on the pyrrole ring, makes it a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, and advanced polymers.[1] Given its role as a foundational molecule in complex synthetic pathways, a thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the methyl groups, the pyrrole ring, the N-H group, and the carboxylic acid. The expected chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C3-CH₃~2.2Singlet3H
C5-CH₃~2.3Singlet3H
C4-H~5.8Singlet1H
N-H~9.0 - 11.0Broad Singlet1H
COOH~11.0 - 13.0Broad Singlet1H

Causality of Chemical Shifts: The protons of the methyl groups at the C3 and C5 positions are expected to appear as sharp singlets in the upfield region. The C4-H proton will be a singlet due to the absence of adjacent protons for coupling. The N-H proton of the pyrrole ring and the carboxylic acid proton are both acidic and will appear as broad singlets in the downfield region due to hydrogen bonding and exchange with solvent protons. Their chemical shifts can be highly dependent on the solvent and concentration.[4]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3-CH₃~12
C5-CH₃~13
C4~110
C2~125
C3~130
C5~135
COOH~165 - 175

Expert Insights on Carbon Environments: The carbons of the methyl groups will be the most shielded and appear at the lowest chemical shifts. The sp² hybridized carbons of the pyrrole ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the substituents. The carboxylic acid carbonyl carbon is significantly deshielded and will appear at the highest chemical shift.[4]

Experimental Protocol for NMR Data Acquisition

A self-validating system for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic N-H and COOH protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Deuterated Solvent Acq_H1 Acquire ¹H NMR Spectrum Prep->Acq_H1 Transfer to Spectrometer Acq_C13 Acquire ¹³C NMR Spectrum Acq_H1->Acq_C13 Proc Fourier Transform, Phase & Baseline Correction Acq_C13->Proc Analysis Integration & Chemical Shift Assignment Proc->Analysis

Figure 1: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
N-H (Pyrrole)~3400 - 3300Medium, Sharp
C-H (sp³ - Methyl)~2950 - 2850Medium
C-H (sp² - Pyrrole)~3100Weak
C=O (Carboxylic Acid)~1700 - 1680Strong, Sharp
C=C (Pyrrole Ring)~1600 - 1450Medium
C-N (Pyrrole Ring)~1300 - 1200Medium

Interpretation of Key Vibrations: The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations. The sharp, strong absorption of the C=O group is also a key diagnostic peak. The N-H stretch of the pyrrole ring is typically a sharp band of medium intensity.[5][6]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. ATR is a simpler method where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are expected.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zInterpretation
[M]⁺•139.06Molecular Ion
[M-OH]⁺122.06Loss of hydroxyl radical
[M-COOH]⁺94.07Loss of carboxylic acid group

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecular ion is expected at an m/z corresponding to the molecular weight (139.15). Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxylic acid group (M-45).[7]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is selected. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated or deprotonated molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro Direct Infusion or LC/GC Introduction Ion EI or ESI Intro->Ion Analysis Mass Analyzer (e.g., TOF, Quadrupole) Ion->Analysis Detect Detector Analysis->Detect

Figure 2: A simplified workflow for mass spectrometry analysis.

Conclusion

References

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.
  • PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2023(4), M1754.
  • MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(15), 5801.
  • PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound ethyl ester, 98%. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2009). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Retrieved from [Link]

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  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

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1H NMR and 13C NMR spectral analysis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrrole derivative that serves as a valuable building block in the realms of medicinal chemistry and materials science.[1] Its structural framework is a recurring motif in various pharmaceutical agents and functional materials. For researchers in drug development and organic synthesis, the unambiguous structural confirmation of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic compounds in solution.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document will not only present predicted spectral data but also explain the underlying principles and experimental causality, offering field-proven insights for accurate spectral interpretation and acquisition.

Molecular Structure and Atom Numbering

A standardized atom numbering system is essential for clear and unambiguous assignment of NMR signals. The structure of this compound is presented below with the conventional numbering for pyrrole rings.

Caption: Molecular structure of this compound with atom numbering.

Core Principles: Substituent Effects on the Pyrrole Ring

The chemical shifts in a pyrrole ring are highly sensitive to the electronic nature of its substituents.[2]

  • Electron-Donating Groups (EDGs): The two methyl groups (-CH₃) at the C3 and C5 positions are EDGs. They increase the electron density on the pyrrole ring through inductive effects, causing the attached and nearby nuclei to be shielded, resulting in an upfield shift (lower ppm value) of their NMR signals.[2]

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid group (-COOH) at the C2 position is a potent EWG. It withdraws electron density from the ring via resonance and inductive effects. This deshields the ring nuclei, causing their signals to shift downfield (higher ppm value).[2][3]

The final chemical shift of each nucleus is a composite of these competing electronic effects, its position on the ring, and the chosen NMR solvent.

¹H NMR Spectral Analysis: Predictions and Rationale

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted Proton Signals

The spectrum is expected to show five distinct signals:

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10.0-13.0 ppm range.[4][5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to variations in hydrogen bonding. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, a classic test for exchangeable protons.[4][7]

  • Pyrrole N-H Proton: The proton attached to the nitrogen (N1-H) is also exchangeable and appears as a broad singlet. For unsubstituted pyrrole, this signal is around 8.0 ppm.[2] In this substituted molecule, its position is influenced by the adjacent C5-methyl and C2-carboxylic acid groups, and it is expected in the ~11.7 ppm range in a solvent like DMSO-d₆.[8] The characteristic broadness of this peak is due to quadrupole relaxation from the ¹⁴N nucleus (spin I=1).[9][10]

  • Ring Proton (C4-H): This is the sole proton directly attached to the aromatic ring. It will appear as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is influenced by the shielding effect of the adjacent C3- and C5-methyl groups and the deshielding effect of the C2-carboxylic acid group. A predicted value would be in the range of ~6.1 ppm .

  • C3-Methyl Protons (-CH₃): The three protons of the methyl group at the C3 position are equivalent and will produce a sharp singlet integrating to 3H. Being attached to an aromatic ring, they are deshielded relative to aliphatic methyl groups and are expected around ~2.2-2.4 ppm .

  • C5-Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are also equivalent, yielding a sharp singlet integrating to 3H. Its electronic environment is slightly different from the C3-methyl due to its proximity to the N-H group. Its chemical shift is expected to be very similar to the C3-methyl, also in the ~2.2-2.4 ppm range.

Summary of Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Integration Key Characteristics
OH (Carboxylic Acid)10.0 - 13.0Broad Singlet1HExchangeable with D₂O
NH (Pyrrole)~11.7 (in DMSO-d₆)Broad Singlet1HExchangeable with D₂O; Quadrupole broadening
C4-H ~6.1Singlet1HSole aromatic ring proton
C3-CH~2.2 - 2.4Singlet3HSharp signal
C5-CH~2.2 - 2.4Singlet3HSharp signal, may be distinct from C3-CH₃

¹³C NMR Spectral Analysis: Predictions and Rationale

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected.

Predicted Carbon Signals
  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically in the 160-185 ppm range.[5][11]

  • Pyrrole Ring Carbons (C2, C3, C4, C5):

    • C2: This carbon is bonded to both the electronegative nitrogen and the electron-withdrawing carboxylic acid group, making it highly deshielded.

    • C5: Bonded to nitrogen and a methyl group. It will be less deshielded than C2.

    • C3: Bonded to a methyl group and adjacent to the C2-COOH.

    • C4: The only ring carbon bonded to a hydrogen. Its chemical shift will be influenced by the adjacent methyl and carbon-bearing carbons.

    • Predicting the exact order requires substituent chemical shift (SCS) calculations, but a general downfield trend for carbons attached to EWGs holds.[12][13]

  • Methyl Carbons (-CH₃): The two methyl carbons (C9 and C10) will appear in the shielded, upfield region of the spectrum, typically 10-20 ppm . They are expected to have slightly different chemical shifts due to their distinct positions on the ring.

Summary of Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ) in ppm DEPT-135 Signal DEPT-90 Signal
C OOH (C6)160 - 185AbsentAbsent
C 2~130 - 140AbsentAbsent
C 5~125 - 135AbsentAbsent
C 3~120 - 130AbsentAbsent
C 4~105 - 115Positive (CH)Positive (CH)
C3-C H₃ (C9)10 - 20Positive (CH₃)Absent
C5-C H₃ (C10)10 - 20Positive (CH₃)Absent

Experimental Protocol for NMR Analysis

Adherence to a robust experimental protocol is critical for acquiring high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer solution to a 5 mm NMR tube B->C D Insert sample and lock on solvent deuterium signal C->D E Shim magnet for homogeneity D->E F Acquire ¹H Spectrum (NS=16, D1=1s) E->F G Acquire ¹³C{¹H} Spectrum (NS=1024, D1=2s) F->G I (Optional) Add D₂O and re-acquire ¹H spectrum F->I H (Optional) Acquire DEPT spectra G->H J Apply Fourier Transform H->J I->J K Phase correction and Baseline correction J->K L Calibrate chemical shift (e.g., DMSO at 2.50 ppm) K->L M Integrate ¹H signals and pick peaks for all spectra L->M

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: DMSO-d₆ is highly recommended for this compound. It is an excellent solvent for carboxylic acids and allows for the clear observation of both the -COOH and N-H protons without rapid exchange.[14] Other solvents like CDCl₃ or Acetone-d₆ can also be used.[15]

    • Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.[2]

    • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

    • Instrument Setup: Insert the sample into the NMR probe. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Program: Standard 1-pulse sequence.

      • Number of Scans (NS): 16 to 64 scans.

      • Relaxation Delay (D1): 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Program: Proton-decoupled 1-pulse sequence (e.g., zgpg30).

      • Number of Scans (NS): 1024 to 4096 scans, depending on concentration.

      • Relaxation Delay (D1): 2 seconds.

    • D₂O Exchange: Acquire an initial ¹H spectrum. Then, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to confirm the exchangeable -COOH and N-H protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced to δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C.[16]

    • Integrate the signals in the ¹H spectrum and perform peak picking for all spectra to determine precise chemical shifts.

Conclusion

The structural elucidation of this compound can be achieved with high confidence through the combined application of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provides a clear fingerprint, with characteristic signals for the exchangeable carboxylic acid and N-H protons, a lone aromatic proton, and two distinct methyl groups. The ¹³C NMR spectrum, supported by DEPT experiments, confirms the carbon skeleton, including the downfield carbonyl carbon and the seven unique carbon environments of the molecule. This guide provides the foundational principles and a validated experimental workflow, empowering researchers to confidently interpret spectral data and verify the structure of this important synthetic intermediate.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles.
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
  • American Chemical Society. (n.d.). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.
  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
  • Stenutz. (n.d.). NMR chemical shift prediction of pyrroles.
  • Wikipedia. (n.d.). Pyrrole.
  • Chemistry LibreTexts. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance.
  • Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
  • ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum.
  • Chem-Impex. (n.d.). This compound.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?.
  • Wired Chemist. (n.d.). Common NMR Solvents.

Sources

mass spectrometry fragmentation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₇H₉NO₂, MW: 139.15 g/mol ).[1][2] As a versatile building block in medicinal chemistry and organic synthesis, understanding its structural properties is paramount.[1] This document, intended for researchers and drug development professionals, delineates the predicted fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. By synthesizing established fragmentation principles for pyrrole and carboxylic acid moieties, this guide offers a predictive framework for the structural elucidation of this compound and its derivatives. Detailed experimental protocols for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to ensure methodological integrity and reproducibility.

Introduction

Overview of this compound

This compound is a substituted pyrrole derivative recognized for its utility as a synthetic intermediate.[1] Pyrrole rings are core structures in a vast array of biologically active molecules, including porphyrins and various pharmaceuticals. The substituents on the pyrrole core—in this case, two methyl groups and a carboxylic acid—significantly influence its chemical reactivity and, critically for this guide, its behavior within a mass spectrometer. Its application in pharmaceutical development, particularly for compounds targeting neurological disorders, makes its precise characterization essential.[1]

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. More powerfully, tandem mass spectrometry (MS/MS) allows for the controlled fragmentation of a selected precursor ion, generating a "fingerprint" spectrum of product ions that reveals intricate structural details.[3] This process, known as Collision-Induced Dissociation (CID), is fundamental to confirming molecular structures, identifying unknown compounds, and characterizing metabolites.[3][4]

Foundational Principles of Mass Spectrometry Fragmentation

Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is a critical experimental decision that dictates the nature of the initial ion and the extent of spontaneous fragmentation.

  • Electron Ionization (EI): A high-energy "hard" ionization technique where the analyte is bombarded with 70 eV electrons. This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•) that is often a radical cation. The excess internal energy causes extensive and often complex fragmentation, providing a detailed structural fingerprint. This method is typically coupled with GC.

  • Electrospray Ionization (ESI): A "soft" ionization technique that transfers ions from a liquid solution into the gas phase. It imparts minimal internal energy, typically resulting in the formation of protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with little to no spontaneous fragmentation. This makes ESI the ideal choice for tandem mass spectrometry, where fragmentation can be controllably induced.[5]

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry adds a dimension of specificity to analysis. In a typical MS/MS experiment (e.g., using a triple quadrupole or ion trap instrument), a precursor ion of a specific m/z is isolated.[4] This isolated ion is then accelerated into a collision cell filled with an inert gas (like argon or nitrogen), where it undergoes energetic collisions.[3][4] This collision process, CID, converts kinetic energy into internal energy, promoting bond cleavage and the formation of structurally diagnostic product ions.[4]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the formation of the molecular ion radical cation at m/z 139. The stability of the aromatic pyrrole ring suggests this peak will be observable. Subsequent fragmentation will be driven by the functional groups.

Key Proposed Fragmentation Reactions:

  • α-Cleavage of the Carboxylic Acid: The most facile cleavages for carboxylic acids are adjacent to the carbonyl group.[6][7]

    • Loss of •OH (M-17): Cleavage of the C-OH bond results in a stable acylium ion at m/z 122 .

    • Loss of •COOH (M-45): Cleavage of the bond between the pyrrole ring and the carboxyl group yields the 3,5-dimethylpyrrole radical cation at m/z 94 .[6]

  • Decarboxylation: The molecular ion can lose a neutral molecule of carbon dioxide (CO₂), a common pathway for aromatic carboxylic acids, to produce an ion at m/z 95 .

  • Loss of a Methyl Radical: Cleavage of a C-CH₃ bond from the pyrrole ring can occur, leading to an ion at m/z 124 .

Table 1: Predicted Key Fragment Ions of this compound in EI-MS
Proposed Fragmentm/z (Nominal)Neutral LossChemical Formula of Ion
Molecular Ion [M]⁺•139-C₇H₉NO₂⁺•
[M - •CH₃]⁺124•CH₃C₆H₆NO₂⁺
[M - •OH]⁺122•OHC₇H₈NO⁺
[M - CO₂]⁺•95CO₂C₆H₉N⁺•
[M - •COOH]⁺•94•COOHC₆H₈N⁺•
Diagram 1: Proposed EI Fragmentation Pathway

G M [C₇H₉NO₂]⁺• m/z 139 Molecular Ion F122 [C₇H₈NO]⁺ m/z 122 M->F122 - •OH F94 [C₆H₈N]⁺• m/z 94 M->F94 - •COOH F124 [C₆H₆NO₂]⁺ m/z 124 M->F124 - •CH₃ F95 [C₆H₉N]⁺• m/z 95 M->F95 - CO₂

Caption: Proposed fragmentation cascade under high-energy Electron Ionization (EI).

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI analysis allows for the study of fragmentation in both positive and negative ion modes, providing complementary structural information. The fragmentation pathways are highly dependent on the nature of the side-chain substituents at the 2-position of the pyrrole ring.[5]

Positive Ion Mode ([M+H]⁺, m/z 140)

In positive mode, protonation is expected to occur at the most basic site, likely the carbonyl oxygen or the pyrrole nitrogen. Fragmentation of the precursor ion at m/z 140 via CID will primarily involve losses of small neutral molecules.

  • Loss of Water (H₂O): A prominent fragmentation pathway for protonated carboxylic acids, leading to the formation of a stable acylium ion at m/z 122 .

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting ion at m/z 122 can subsequently lose carbon monoxide to yield an ion at m/z 94 .

Negative Ion Mode ([M-H]⁻, m/z 138)

In negative mode, the molecule is deprotonated at the acidic carboxylic acid site, forming the carboxylate anion at m/z 138 . This ion is an excellent precursor for CID.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is the most characteristic fragmentation of deprotonated carboxylic acids.[8] The loss of a 44 Da neutral CO₂ molecule from the precursor ion is expected to be the dominant fragmentation, producing a highly stable 3,5-dimethylpyrrolyl anion at m/z 94 . This is a key diagnostic fragmentation for confirming the presence of the carboxylic acid moiety.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS
Ion ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
Positive140 ([M+H]⁺)122H₂O
Positive140 ([M+H]⁺)94H₂O, CO
Negative138 ([M-H]⁻)94CO₂
Diagram 2: Proposed ESI Fragmentation Pathways

G cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) M_H [C₇H₁₀NO₂]⁺ m/z 140 F122_H [C₇H₈NO]⁺ m/z 122 M_H->F122_H - H₂O F94_H [C₆H₈N]⁺ m/z 94 F122_H->F94_H - CO M_minus_H [C₇H₈NO₂]⁻ m/z 138 F94_minus_H [C₆H₈N]⁻ m/z 94 M_minus_H->F94_minus_H - CO₂ (dominant)

Caption: Predicted fragmentation in positive and negative ESI-MS/MS modes.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These methodologies represent a self-validating system for the analysis of this compound.

Sample Preparation
  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • For GC-MS analysis, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and thermal stability.

GC-MS Protocol for EI Analysis
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

LC-MS/MS Protocol for ESI Analysis
  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex 7500) or QTOF (e.g., Bruker timsTOF).

  • Ionization Mode: ESI Positive and Negative (separate runs).

  • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MS/MS Experiment:

    • Perform a full scan (MS1) to identify the precursor ions ([M+H]⁺ at m/z 140, [M-H]⁻ at m/z 138).

    • Create a product ion scan method, isolating the respective precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern and optimize for key transitions.[9]

Conclusion and Future Outlook

The mass spectrometric fragmentation of this compound is characterized by distinct and predictable pathways. Under EI, fragmentation is expected to be dominated by cleavages around the carboxylic acid group, yielding key ions at m/z 122 (loss of •OH) and m/z 94 (loss of •COOH). In ESI-MS/MS, the soft ionization allows for targeted fragmentation. The positive ion mode is predicted to show a primary loss of water (m/z 140 → 122), while the negative ion mode is expected to be dominated by a highly diagnostic decarboxylation (m/z 138 → 94).

This guide provides the foundational knowledge for researchers to confidently identify this molecule, confirm its structure in synthetic schemes, and characterize potential impurities or metabolites in complex matrices. The provided protocols offer a robust starting point for method development, ensuring data integrity in pharmaceutical and chemical research.

References

  • Chen, S., et al. (2023). Collision-induced dissociation as "mass spectrometric filter" for rapid screening of tetrapyrrole derivatives and their chelated metal species in complex biological and environmental samples. Rapid Communications in Mass Spectrometry, 37(1), e9413. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zhang, J., et al. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(10), 911-920. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000357 Pyrrole-2-carboxylic Acid. [Link]

  • Li, Y., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 159-168. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Markovic, J., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(19), 6937. [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]

  • Kertesz, V., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1799-808. [Link]

  • Problems in Chemistry. (2020). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • ChemBK. (n.d.). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. [Link]

  • Grossert, J. S., et al. (2000). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Canadian Journal of Chemistry, 78(8), 1161-1172. [Link]

  • Grossert, J. S., et al. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(8), 1161-1172. [Link]

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solubility of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Organic Solvents

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS No. 4513-93-3) is a heterocyclic compound of significant interest in modern chemical research and development.[1] Its rigid, substituted pyrrole framework combined with a reactive carboxylic acid group makes it a highly valuable precursor and building block in several high-value sectors. In pharmaceutical development, pyrrole-containing structures are integral to a wide array of therapeutic agents, including those with anticancer and antimycobacterial properties.[2][3][4] Beyond medicine, this compound serves as a key intermediate in the synthesis of advanced polymers and agrochemicals.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful application. Solubility, in particular, governs every stage of a compound's lifecycle—from the selection of a reaction medium and the design of purification strategies (like crystallization) to the formulation of a final drug product with optimal bioavailability. This guide offers a detailed examination of the solubility of this compound in organic solvents, grounding theoretical principles in practical, actionable protocols.

Part 1: Theoretical Principles of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are more likely to be miscible.[5][6] The structure of this compound presents a fascinating duality of polar and non-polar characteristics that dictates its behavior.

  • Molecular Structure Analysis:

    • Polar Moieties: The molecule possesses a carboxylic acid group (-COOH) and a pyrrolic N-H group. Both are capable of acting as hydrogen bond donors and acceptors, making them highly polar.[7] This is the primary driver of its solubility in polar solvents.

    • Non-Polar Moieties: The pyrrole ring itself, along with the two methyl (-CH₃) groups, forms a hydrophobic hydrocarbon backbone. These regions interact with solvent molecules via weaker van der Waals forces and are responsible for its solubility in less polar organic solvents.[5]

  • Intermolecular Forces at Play:

    • Hydrogen Bonding: The -COOH group is the most significant contributor to high solubility in polar protic solvents like alcohols (e.g., ethanol, methanol). It can form strong hydrogen bonds with the solvent molecules.[7] In the solid state or in aprotic solvents, carboxylic acids can also form stable hydrogen-bonded dimers, which can influence solubility behavior by effectively doubling the molecular size.[7]

    • Dipole-Dipole Interactions: The overall molecule has a significant dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

    • Van der Waals Forces: The non-polar regions of the molecule allow it to be solvated by non-polar solvents like toluene or chloroform, though its strong polar functionalities often limit its solubility in purely non-polar solvents like hexane.[5]

Based on these principles, one can predict that this compound will exhibit the highest solubility in polar organic solvents, particularly those capable of hydrogen bonding, and progressively lower solubility as the solvent polarity decreases.

Part 2: Qualitative Solubility Profile

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in publicly available literature, a qualitative profile can be constructed based on its known properties and fundamental chemical principles. The compound is known to be soluble in ethanol and acetone.[8] The following table provides an expected solubility profile to guide solvent selection.

Solvent Solvent Class Expected Solubility Primary Intermolecular Interaction
MethanolPolar ProticHighHydrogen Bonding
EthanolPolar ProticHighHydrogen Bonding
Dimethyl Sulfoxide (DMSO)Polar AproticHighDipole-Dipole, Hydrogen Bond Acceptor
AcetonePolar AproticSolubleDipole-Dipole
Tetrahydrofuran (THF)Polar AproticSolubleDipole-Dipole
ChloroformWeakly PolarSparingly SolubleDipole-Dipole, Weak H-Bonding
TolueneNon-PolarLowVan der Waals Forces
HexaneNon-PolarInsolubleVan der Waals Forces

This table is predictive and intended for guidance. For precise quantitative data, experimental determination as outlined in Part 3 is required.

Part 3: Experimental Determination of Solubility

To obtain reliable and quantitative solubility data, a rigorous experimental protocol is essential. The isothermal equilibrium method is a gold standard for determining the solubility of a solid compound in a solvent. This protocol is designed to be self-validating by ensuring that the system reaches a true thermodynamic equilibrium.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To accurately measure the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (≥97% purity)[9]

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or sealed glass test tubes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. "Excess" means adding enough solid so that undissolved solute is clearly visible after equilibration. This ensures the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean, tared vial. This step is critical to remove all undissolved solid particles.[10][11]

  • Analysis:

    • Accurately weigh the filtered sample.

    • Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation:

    • Calculate the concentration of the original, undiluted sample using the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis & Calculation A Add Excess Solute to Known Volume of Solvent B Seal Vials A->B C Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) B->C D Settle Undissolved Solid (e.g., 2h) C->D E Withdraw Supernatant D->E F Filter with 0.22µm Syringe Filter E->F G Accurately Dilute Filtered Sample F->G H Analyze Concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Part 4: Advanced Factors Influencing Solubility

Beyond the basic principles, several other factors can be manipulated to modulate the solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship can be exploited during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[12][13] Water molecules can bridge the carboxylic acid and the organic solvent, improving the solvation of the acid. This phenomenon is particularly notable in Lewis-base solvents and those with carbonyl groups.[12][13] This is a critical consideration for processes where anhydrous conditions are not strictly maintained.

  • Effect of pH (in Aqueous/Organic Systems): While this guide focuses on organic solvents, many applications involve extractions from aqueous solutions. In such cases, pH is a powerful tool. By increasing the pH of an aqueous phase with a base (e.g., NaOH), the carboxylic acid (-COOH) is deprotonated to its highly polar carboxylate salt (-COO⁻).[14] This salt form is typically much more soluble in water and insoluble in non-polar organic solvents, a principle widely used for purification and separation.

Part 5: Implications for Research and Drug Development

The solubility profile of this compound is not an abstract property; it has direct and profound consequences for laboratory and industrial applications.

  • Organic Synthesis: The choice of solvent is paramount for reaction success. The solvent must dissolve reactants to ensure they are in the same phase, facilitating molecular collisions and influencing reaction rates. A solvent in which the starting material has moderate to high solubility is typically chosen.

  • Purification and Crystallization: Solubility is the cornerstone of purification by crystallization. An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at cooler temperatures, allowing for high recovery of pure crystals upon cooling. The predictable solubility profile helps in the rational selection of crystallization solvents.

  • Drug Formulation: For a compound to be developed into a pharmaceutical product, its solubility is a key determinant of its formulation strategy and bioavailability. Poor solubility can hinder a drug's absorption in the body. Understanding the solubility in various pharmaceutically acceptable solvents is the first step toward developing oral, injectable, or topical formulations.[4]

G cluster_synthesis Organic Synthesis cluster_purification Purification cluster_pharma Drug Development center Solubility Profile of This compound S1 Solvent Selection center->S1 informs P1 Crystallization Solvent Screening center->P1 guides D1 Formulation Strategy center->D1 determines S2 Reaction Rate & Yield S1->S2 S3 Homogeneous Reaction Conditions S1->S3 P2 Product Recovery & Purity P1->P2 P2->center feedback for optimization P3 Extraction Efficiency D2 Bioavailability D1->D2 D3 API Processing D1->D3

Caption: Impact of Solubility on Key R&D Stages.

Conclusion

This compound is a compound of considerable utility, and mastering its solubility is essential for unlocking its full potential. By combining a theoretical understanding of its molecular interactions with rigorous experimental validation, researchers can make informed decisions that accelerate development timelines and improve outcomes. From selecting the optimal reaction solvent to designing a robust crystallization process or formulating a bioavailable drug, the solubility profile of this versatile building block is the critical first piece of data.

References

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

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  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • ChemBK. (2024). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. Retrieved from [Link]

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  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

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A Guide to 3,5-dimethyl-1H-pyrrole-2-carboxylic Acid: A Foundational Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Substituted Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a vast array of natural products and synthetic compounds with profound biological and physical properties.[1][2] Its electron-rich nature and versatile reactivity make it a cornerstone for constructing complex molecular architectures. Among the diverse family of pyrrole derivatives, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid stands out as a particularly valuable and strategic building block.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple catalog of reactions to provide a causal understanding of its synthesis, reactivity, and application. We will delve into the mechanistic underpinnings of its formation, the strategic considerations for its functionalization, and its pivotal role in the synthesis of high-value molecules, including porphyrins and groundbreaking kinase inhibitors for cancer therapy. This document is intended for researchers, medicinal chemists, and process development professionals who seek to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₉NO₂[3]
Molecular Weight 139.15 g/mol [3]
CAS Number 4513-93-3[4]
Appearance Off-white to light brown crystalline powder
Solubility Soluble in organic solvents like ethanol and acetone[5]
IUPAC Name This compound[3]
Canonical SMILES CC1=CC(=C(N1)C(=O)O)C[3]
InChIKey XQGVQRPSTODODM-UHFFFAOYSA-N[3]

Note: Spectroscopic data (¹H and ¹³C NMR) can vary slightly based on the solvent and conditions used. The data presented are typical values.

Synthesis of the Building Block: The Knorr Pyrrole Synthesis

The most prevalent and efficient method for constructing the 3,5-dimethyl-1H-pyrrole-2-carboxylate scaffold is the Knorr pyrrole synthesis .[6][7] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. A critical aspect of this synthesis is that α-aminoketones are prone to self-condensation and are therefore generated in situ. The classic approach utilizes two equivalents of a β-ketoester (e.g., ethyl acetoacetate), where one equivalent is converted to an α-oximino-β-ketoester, which is then reduced, typically with zinc dust in acetic acid, to the required α-aminoketone intermediate.[6]

Knorr_Synthesis cluster_prep In Situ Amine Formation cluster_condensation Condensation and Cyclization EAA1 Ethyl Acetoacetate Oxime Ethyl 2-oximinoacetoacetate EAA1->Oxime NaNO₂ / Acetic Acid Amine α-Amino-ketone (transient) Oxime->Amine Zn / Acetic Acid (Reduction) Intermediate Condensation Adduct Amine->Intermediate Condensation EAA2 Ethyl Acetoacetate (Second Equivalent) EAA2->Intermediate Product_Ester Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate Intermediate->Product_Ester Cyclization & Dehydration

Caption: The Knorr synthesis pathway for pyrrole formation.

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This two-step protocol first describes the Knorr synthesis to yield the ethyl ester, a common and stable precursor, followed by its hydrolysis to the target carboxylic acid.[8]

Step 1: Knorr Synthesis of the Ester

  • Preparation of the Oxime: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 1-2 hours at this temperature.

  • Condensation Reaction: In a separate, larger flask, add a second equivalent of ethyl acetoacetate and glacial acetic acid. To this solution, simultaneously and gradually add the previously prepared oxime solution and zinc dust (2 equivalents).

    • Causality Note: The gradual addition is crucial to control the exothermic reaction and prevent the temperature from rising too rapidly.[6] The zinc reduces the oxime to the amine, which immediately reacts with the second equivalent of the ketoester, preventing self-condensation.[6]

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture into a large volume of cold water. The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (often called Knorr's pyrrole), will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Selective Saponification & Decarboxylation: To obtain the desired 2-carboxylate, the "Knorr's pyrrole" is subjected to selective saponification. Refluxing with one equivalent of aqueous sodium hydroxide will selectively hydrolyze the ester at the 2-position. Subsequent heating in an acidic medium will cause decarboxylation at the 4-position, yielding ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate from the previous step in a mixture of ethanol and water.

  • Add an excess of a strong base, such as potassium hydroxide or sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution slowly with a mineral acid (e.g., HCl) until the pH is acidic. The target carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash with cold water to remove residual salts, and dry under vacuum to yield pure this compound.

Key Chemical Transformations and Strategic Utility

The true power of this compound lies in the distinct reactivity of its functional groups. The carboxylic acid, the N-H proton, and the C4 position on the pyrrole ring can all be selectively manipulated to build molecular complexity.

Building_Block_Utility Core 3,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid Decarboxylation Decarboxylation (Heat, Acid) Core->Decarboxylation Amidation Amide Coupling (e.g., HATU, EDCI) Core->Amidation Esterification Esterification (Acid, Alcohol) Core->Esterification Pyrrole_2_5_dimethyl 2,4-Dimethylpyrrole Decarboxylation->Pyrrole_2_5_dimethyl Formylation Vilsmeier-Haack (POCl₃, DMF) Pyrrole_2_5_dimethyl->Formylation Amide_Product Pyrrole-2-carboxamides (Kinase Inhibitor Scaffolds) Amidation->Amide_Product Ester_Product Pyrrole-2-carboxylates (Synthetic Intermediates) Esterification->Ester_Product Formyl_Product 4-Formylpyrroles (Porphyrin Precursors) Formylation->Formyl_Product

Caption: Key transformations of the pyrrole building block.

Decarboxylation

The removal of the C2-carboxylic acid group is a fundamental transformation that provides access to 2,4-dimethylpyrrole. This reaction is typically achieved by heating the carboxylic acid in a high-boiling solvent or under acidic conditions. Mechanistically, the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid is not a simple dissociation. It proceeds through an associative mechanism where water adds to the carboxyl group of the protonated reactant.[9][10] This pathway avoids the formation of a high-energy protonated carbon dioxide intermediate.[9][11] The protonation occurs on the pyrrole ring at the C2 position, which facilitates the subsequent C-C bond cleavage.[9][10]

Amidation and Esterification

Standard peptide coupling conditions (e.g., HATU, HOBt, EDCI) or conversion to an acid chloride followed by reaction with an amine readily transforms the carboxylic acid into a wide range of amides. This reaction is central to the synthesis of many kinase inhibitors, where the amide bond serves as a key linker. Similarly, Fischer esterification provides the corresponding esters, which are versatile intermediates for further modification.

Reactions at the Pyrrole Ring

After decarboxylation, the resulting 2,4-dimethylpyrrole can undergo electrophilic substitution, primarily at the C5 position. A key reaction is the Vilsmeier-Haack reaction (using POCl₃ and DMF), which introduces a formyl group to yield 5-formyl-2,4-dimethylpyrrole. This formylated derivative is a crucial precursor for the synthesis of porphyrins and dipyrromethenes.[12]

Applications in the Synthesis of Bioactive Molecules

The structural features of this compound make it an ideal starting point for complex targets, particularly in pharmaceutical development.[13]

Porphyrin Synthesis

Porphyrins are large macrocyclic compounds essential to many biological processes and have applications in photodynamic therapy and materials science. Their synthesis often relies on the condensation of pyrrole-based intermediates.[14][15] Dipyrromethanes, which are dimers of pyrrole units, are key intermediates.[16] These are often formed by reacting a pyrrole, such as one derived from our title compound, with an aldehyde. The 3,5-dimethyl substitution pattern helps direct the condensation and provides stability to the final porphyrin structure.

Protein Kinase Inhibitors: The Sunitinib Story

Perhaps the most prominent application of this building block is in the synthesis of receptor tyrosine kinase (RTK) inhibitors.[17][18] Sunitinib (SU11248) , a multi-targeted RTK inhibitor used to treat renal cell carcinoma and other cancers, is a prime example.[19] The synthesis of Sunitinib relies on a core intermediate derived from 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a close relative of our title compound.[12][19]

The general synthetic strategy involves:

  • Amidation: The pyrrole carboxylic acid is coupled with a suitable amine (e.g., N,N-diethylethylenediamine) to form the corresponding amide.

  • Knoevenagel Condensation: The formyl group on the pyrrole ring is condensed with an oxindole moiety.

This modular approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. The pyrrole-amide core acts as a scaffold that correctly positions the pharmacophores for binding to the ATP pocket of kinases like VEGFR and PDGFR.[19]

Sunitinib_Workflow Pyrrole_Acid 5-Formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylic acid Amidation_Step Amide Coupling Pyrrole_Acid->Amidation_Step Amine N,N-Diethylethylenediamine Amine->Amidation_Step Oxindole 5-Fluoro-1,3-dihydro- 2H-indol-2-one Condensation_Step Knoevenagel Condensation Oxindole->Condensation_Step Intermediate Pyrrole-Amide Intermediate Amidation_Step->Intermediate Sunitinib Sunitinib Condensation_Step->Sunitinib Intermediate->Condensation_Step

Caption: Simplified workflow for Sunitinib synthesis.

Broader Anticancer and Antimicrobial Agents

The pyrrole scaffold is a recurring motif in compounds designed as anticancer and antimicrobial agents.[2][20] Derivatives of this compound have been explored as:

  • Inhibitors of EGFR and VEGFR: Pyrrole derivatives have been synthesized and shown to act as competitive inhibitors of key kinases involved in tumor angiogenesis and proliferation.[21]

  • Antiproliferative Agents: Various substituted pyrrole-2-carboxylic acid derivatives have shown promising antiproliferative activity against human cancer cell lines.[22][23]

  • Antimycobacterial Agents: Pyrrole-2-carbohydrazide derivatives have been synthesized and evaluated for their potential as novel treatments for tuberculosis.[24]

The ability to easily modify the N-H position, the carboxylic acid, and the C4 position allows for the creation of diverse chemical libraries to probe biological targets and optimize for potency and selectivity.[25]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in organic synthesis. Its robust and scalable synthesis via the Knorr reaction, combined with its predictable and versatile reactivity, provides chemists with a reliable tool for constructing complex and high-value molecules. From the foundational macrocycles of life to targeted modern therapeutics, this humble building block has proven its immense value. As the demand for novel, potent, and selective bioactive compounds continues to grow, the strategic application of this compound and its derivatives will undoubtedly continue to play a central role in advancing the frontiers of medicinal chemistry and drug discovery.

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrrole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole-2-Carboxylic Acid Core in Modern Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with potent biological activities.[1][2] Among these, substituted pyrrole-2-carboxylic acids and their derivatives represent a particularly versatile class of compounds, demonstrating a remarkable breadth of therapeutic potential.[1][3] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the critical structure-activity relationships that govern their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, and provide detailed protocols for their synthesis and biological evaluation. The unique electronic and structural properties of the pyrrole-2-carboxylic acid moiety allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles to target a wide array of biological processes.[1]

Synthetic Strategies: Building the Pyrrole-2-Carboxylic Acid Scaffold

The synthesis of substituted pyrrole-2-carboxylic acids can be achieved through several established methods, with the Paal-Knorr and Knorr pyrrole syntheses being among the most prominent.[4][5] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring.

Paal-Knorr Pyrrole Synthesis: A Classic Approach

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] This reaction is typically carried out under acidic conditions.

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles [4]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as water or ethanol.

  • Addition of Amine: Add the primary amine (1 equivalent) to the solution.

  • Catalysis: Introduce a catalytic amount of an acid, such as iron(III) chloride.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Paal-Knorr Pyrrole Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Intermediate Cyclized Intermediate 1,4-Dicarbonyl->Intermediate + R-NH2 (Acid Catalyst) Primary_Amine Primary_Amine Primary_Amine->Intermediate Pyrrole_Product Substituted Pyrrole Intermediate->Pyrrole_Product - H2O

Caption: Paal-Knorr synthesis of substituted pyrroles.

Knorr Pyrrole Synthesis: A Versatile Alternative

The Knorr pyrrole synthesis offers another powerful route to substituted pyrroles, particularly for those with specific substitution patterns not easily accessible through the Paal-Knorr method. This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[5]

Experimental Protocol: Knorr Pyrrole Synthesis [5][6]

  • Preparation of α-aminoketone (in situ): Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature between 5-7°C to form ethyl 2-oximinoacetoacetate.[6]

  • Reduction and Condensation: To the above mixture, gradually add zinc dust (2 equivalents) while stirring. This reduces the oxime to the amine in situ. The exothermic reaction may require cooling to control the temperature.[6]

  • Reaction Completion: The in situ generated α-amino-ketone then condenses with the second equivalent of the β-ketoester.

  • Isolation and Purification: After the reaction is complete, the product, typically a polysubstituted pyrrole, can be isolated by pouring the reaction mixture into water and collecting the precipitate. Recrystallization from a suitable solvent like ethanol yields the purified product.

A Spectrum of Biological Activities

Substituted pyrrole-2-carboxylic acids and their derivatives have been extensively investigated for a wide range of pharmacological activities. Their biological effects are highly dependent on the nature and position of the substituents on the pyrrole ring.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrole derivatives have shown significant promise in this area, exhibiting activity against a variety of bacteria and fungi.[7][8]

The antibacterial activity of these compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination [9][10][11]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) from a fresh culture.[9]

  • Serial Dilution of Test Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrrole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_0 Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Pyrrole Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Assess for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution (MIC) assay.

Table 1: Antibacterial Activity of Selected Substituted Pyrrole-2-Carboxylic Acid Derivatives

Compound IDSubstituentsTarget OrganismMIC (µg/mL)Reference
ENBHEDPCethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[7]
5c4-phenylpyrrole-2-carboxamide derivativeEscherichia coli6.05[12]
5e4-phenylpyrrole-2-carboxamide derivativePseudomonas aeruginosa6.25[12]
P2CPyrrole-2-carboxylic acidListeria monocytogenes6.75 mM[13]
Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Substituted pyrrole-2-carboxylic acids and their derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, apoptosis evasion, and angiogenesis.[3][14] Their mechanisms of action are diverse and often depend on the specific substitution pattern of the pyrrole core.[3][14]

The cytotoxic effects of these compounds on cancer cell lines are commonly assessed using the MTT assay.[15][16]

Experimental Protocol: MTT Assay for Cell Viability [15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrole derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Anticancer Activity of Selected Substituted Pyrrole Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
1 N-substituted pyrrole with a tropolone ringL1210, CEM, HeLa10-14[17]
22 3-aroyl-1-arylpyrrole derivativeMedulloblastoma D2830.58[18]
27 3-aroyl-1-arylpyrrole derivativeMedulloblastoma D2830.675[18]
84 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehydeHCT-116-[19]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Substituted pyrrole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[20]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [20]

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing ovine COX-2 enzyme, a heme cofactor, and the substrate (e.g., arachidonic acid) in a suitable buffer.

  • Inhibitor Addition: Add the test pyrrole derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Table 3: COX-2 Inhibitory Activity of Selected Pyrrole Derivatives

Compound IDSubstituentsIC50 (µM)Reference
4 Pyrrole derivative0.65[20]
5 Pyrrole-cinnamate hybrid0.55[20]

Mechanisms of Action: Unraveling the Molecular Targets

The diverse biological activities of substituted pyrrole-2-carboxylic acids stem from their ability to interact with a variety of molecular targets.

Inhibition of Tubulin Polymerization

A significant number of anticancer pyrrole derivatives exert their effects by disrupting the microtubule network, which is crucial for cell division.[18][21] These compounds often bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules.[21] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[21] The 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety have been identified as crucial for potent tubulin polymerization inhibition.[18][22]

G cluster_0 Mechanism of Tubulin Polymerization Inhibition Pyrrole_Derivative Substituted Pyrrole Derivative Tubulin Tubulin Dimers Pyrrole_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Polymerization->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by pyrrole derivatives.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the development of several cancers.[23][24] Certain 3-aroyl-1-arylpyrrole derivatives have been shown to suppress the Hh signaling pathway, representing a promising strategy for the treatment of Hh-dependent cancers like medulloblastoma.[18]

G cluster_0 Hedgehog Signaling Pathway Inhibition Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Activates Gli_Activation Gli Transcription Factor Activation SUFU_Gli->Gli_Activation Dissociation and Activation Target_Gene_Expression Target Gene Expression (Cell Proliferation, Survival) Gli_Activation->Target_Gene_Expression Pyrrole_Inhibitor Pyrrole Derivative Inhibitor Pyrrole_Inhibitor->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by pyrrole derivatives.

Structure-Activity Relationships (SAR): Designing Potent Derivatives

The biological activity of substituted pyrrole-2-carboxylic acids is exquisitely sensitive to the nature and position of substituents on the pyrrole ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: For tubulin polymerization inhibitors, a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety are often crucial for high potency.[18][22] The presence of an ethoxycarbonyl group at the 8-position of certain fused pyrrole systems has also been shown to be critical for their antiproliferative activity.[3]

  • Antimicrobial Activity: The modification of the carboxylic acid group into carboxamides can significantly impact antibacterial activity. For instance, certain 4-phenylpyrrole-2-carboxamide derivatives exhibit moderate to good activity against Gram-negative bacteria.[12]

  • Anti-inflammatory Activity: The hybridization of the pyrrole scaffold with other pharmacophores, such as cinnamic acid, can lead to potent dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), enhancing their anti-inflammatory profile.[20]

Conclusion and Future Perspectives

Substituted pyrrole-2-carboxylic acids and their derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive scaffolds for the development of novel therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The continued investigation of the structure-activity relationships will be crucial for the rational design of the next generation of pyrrole-based drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

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The Lynchpin of Modern Kinase Inhibition: A Technical Guide to 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,5-dimethyl-1H-pyrrole-2-carboxylic acid scaffold is a cornerstone in contemporary medicinal chemistry, most notably as the central pharmacophore in the multi-targeted tyrosine kinase inhibitor, Sunitinib. This technical guide provides an in-depth exploration of this privileged scaffold, from its fundamental synthesis and chemical properties to its critical role in the design and development of targeted therapeutics. We will dissect the synthetic accessibility of this pyrrole derivative, detail its structure-activity relationships (SAR), and provide validated, step-by-step protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this scaffold in their own discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrrole ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Within this class of heterocycles, this compound has emerged as a particularly valuable building block in drug discovery. Its inherent structural features, including the carboxylic acid handle for further derivatization and the two methyl groups that can influence solubility and metabolic stability, make it an attractive starting point for the synthesis of complex molecular architectures.[2]

The most prominent validation of this scaffold's therapeutic potential is its incorporation into the structure of Sunitinib (marketed as Sutent®), a landmark oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The pyrrole-carboxamide core of Sunitinib plays a crucial role in its binding to the ATP pocket of various receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][5] By inhibiting these kinases, Sunitinib effectively curtails tumor angiogenesis and proliferation.[6]

This guide will delve into the technical nuances of working with this compound, providing a comprehensive resource for its application in medicinal chemistry.

Physicochemical Properties and Chemical Profile

A thorough understanding of the physicochemical properties of a scaffold is paramount for its successful application in drug design. This compound is a colorless to light yellow crystalline solid.

PropertyValueReference
Molecular Formula C₇H₉NO₂[7][8]
Molecular Weight 139.15 g/mol [7]
Melting Point 134-141 °C
Solubility Soluble in organic solvents like ethanol and acetone.
pKa The carboxylic acid proton is acidic.

The pyrrole ring is an electron-rich aromatic system, and the carboxylic acid group is a key functional handle for amide bond formation, a common strategy for introducing diversity and modulating pharmacokinetic properties in drug candidates.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a multi-step sequence, with the Knorr pyrrole synthesis being a cornerstone of this process.[1][9][10] This classical reaction allows for the efficient construction of the substituted pyrrole ring from readily available starting materials.

Experimental Protocol: Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol outlines the synthesis of the diethyl ester precursor to the target carboxylic acid.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust

  • Ethanol (95%)

  • Ice

  • Three-necked round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

Procedure: [11][12][13]

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, combine 390 g (3 moles) of ethyl acetoacetate and 900 cc of glacial acetic acid.

  • Cool the solution to 5 °C in an efficient ice-salt bath.

  • Prepare a cold solution of 107 g (1.47 moles) of 95% sodium nitrite in 150 cc of water.

  • With vigorous stirring, add the sodium nitrite solution dropwise to the ethyl acetoacetate solution, maintaining the temperature between 5 and 7 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes and then allow it to stand at room temperature for four hours.

  • Replace the dropping funnel with a wide-bore condenser.

  • While stirring, add 196 g (3 gram atoms) of zinc dust in portions. The initial additions should be rapid enough to bring the mixture to a boil, and subsequent additions should maintain the reflux.

  • Once all the zinc dust has been added, heat the mixture and reflux for one hour.

  • While still hot, decant the reaction mixture from the remaining zinc into a large vessel containing 10 L of vigorously stirred water.

  • Wash the zinc residue with two 50-cc portions of hot glacial acetic acid and add these washings to the water.

  • Allow the mixture to stand overnight.

  • Collect the crude product by suction filtration, wash with two 500-cc portions of water, and air-dry.

  • Recrystallize the crude product from 95% ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.

Experimental Protocol: Selective Hydrolysis to this compound

The selective hydrolysis of the C2-ester of Knorr's pyrrole can be achieved under basic conditions.

Materials:

  • Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

  • Potassium hydroxide (KOH)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure: [14]

  • Suspend 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate (0.3 mol) in an aqueous solution of potassium hydroxide (2 mol).

  • Reflux the mixture overnight, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the reaction mixture to room temperature in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid to adjust the pH to acidic, and continue stirring for one hour.

  • Neutralize the solution with a saturated solution of potassium carbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Role in Medicinal Chemistry: The Sunitinib Story

The paramount importance of this compound in medicinal chemistry is exemplified by its central role in the structure of Sunitinib.

Mechanism of Action of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3] It exerts its anti-cancer effects by blocking the signaling pathways of several RTKs that are crucial for tumor growth and angiogenesis, including:[5][15]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and survival.

  • c-KIT: A key driver in the majority of gastrointestinal stromal tumors (GISTs).

The 3,5-dimethyl-1H-pyrrole-2-carboxamide moiety of Sunitinib forms critical hydrogen bonds within the ATP-binding pocket of these kinases, effectively blocking their activity.

Diagram: Sunitinib Mechanism of Action

Sunitinib_MoA Sunitinib Sunitinib RTKs VEGFR, PDGFR, c-KIT Sunitinib->RTKs Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) RTKs->Downstream Activates ATP ATP ATP->RTKs Binds Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Tumor Cell Proliferation Downstream->Proliferation Survival Tumor Cell Survival Downstream->Survival

Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways crucial for tumor angiogenesis and proliferation.

Structure-Activity Relationship (SAR) of Sunitinib Analogues

The structure of Sunitinib has been extensively studied to understand the relationship between its chemical features and biological activity. The this compound core is essential for its inhibitory activity.[7]

  • Pyrrole Ring: The NH group of the pyrrole acts as a hydrogen bond donor, while the overall aromatic character contributes to binding.

  • Methyl Groups (C3 and C5): These groups are thought to fill a hydrophobic pocket in the kinase active site and can influence the compound's solubility and metabolic stability.

  • Carboxamide Linker: The amide bond is a key structural element, with the NH group acting as a hydrogen bond donor. The linker's length and flexibility are critical for optimal positioning within the binding site.

  • Indolin-2-one Moiety: The oxindole core is another crucial pharmacophore, participating in hydrogen bonding interactions with the hinge region of the kinase. Substitutions on this ring can significantly impact potency and selectivity.[7]

Modifications to the pyrrole scaffold, such as replacing the methyl groups or altering the substitution pattern, have been explored to improve the pharmacological profile of Sunitinib analogues.[16]

Biological Evaluation of Derivatives

The evaluation of novel derivatives of this compound typically involves a cascade of in vitro assays to determine their biological activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure: [5][6][15]

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific tyrosine kinase, such as VEGFR-2. Non-radioactive, luminescence-based assays are now widely used for their safety and high-throughput capabilities.[17]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (a peptide or protein that is a substrate for the kinase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure (based on ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

  • Add 2 µL of a mixture containing the VEGFR-2 enzyme and the substrate in kinase buffer.

  • To initiate the kinase reaction, add 2 µL of ATP solution. The final ATP concentration should be close to the Kₘ for the enzyme.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Diagram: Experimental Workflow for Drug Discovery

Caption: A typical workflow for the discovery of novel therapeutics based on the this compound scaffold.

Conclusion and Future Perspectives

This compound has firmly established its position as a privileged scaffold in medicinal chemistry. Its synthetic tractability and proven success in the development of the blockbuster drug Sunitinib underscore its immense value. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to further explore the chemical space around this versatile core.

Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the application of this scaffold in targeting other enzyme families beyond kinases, as well as its use in the development of probes for chemical biology, represents exciting avenues for future investigation. The foundational knowledge presented herein provides a solid launching point for these endeavors.

References

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Molecular basis for sunitinib efficacy and future clinical development. Nature Reviews Drug Discovery, 6(9), 734–745.
  • Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., & Cherrington, J. M. (2003). Discovery of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-9.
  • Pino-González, M. S. (2020). 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
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Methodological & Application

Application Note & Protocol: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives are crucial components in vital biological molecules like heme and chlorophyll. In medicinal chemistry, the substituted pyrrole scaffold is a "privileged structure," frequently appearing in drugs due to its ability to engage in various biological interactions. Specifically, derivatives of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid serve as key building blocks for synthesizing compounds with potential therapeutic applications, including antibacterial agents and enzyme inhibitors.[1][2][3] This guide provides a detailed examination of the synthesis of this valuable scaffold, focusing on the robust and historically significant Knorr pyrrole synthesis.

Overview of Synthetic Strategy: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a classic and highly versatile method for constructing substituted pyrroles.[4] It involves the condensation reaction between an α-amino-ketone and a β-ketoester (or a similar compound with an active methylene group).[5] A key advantage of this method is its ability to generate highly functionalized pyrroles with specific substitution patterns from readily available starting materials.[4]

For the synthesis of the target compound's precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, the Knorr synthesis provides a direct and efficient route. The general reaction involves two key components:

  • An α-amino-β-ketoester , which is typically generated in situ to prevent self-condensation.[5]

  • A β-dicarbonyl compound , which in this specific case is acetylacetone (2,4-pentanedione).

The in situ generation of the aminoketone is a critical aspect of the experimental design. It is commonly achieved by the reduction of an α-oximino-β-ketoester using a reducing agent like zinc dust in acetic acid.[5] This one-pot approach enhances the reaction's efficiency and yield.[4]

Mechanistic Insights

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Knorr synthesis proceeds through several distinct steps:

  • In Situ Formation of the α-Amino Ketone: The process begins with the nitrosation of a β-ketoester (e.g., ethyl acetoacetate) using sodium nitrite in acetic acid to form an α-oximino-β-ketoester. This oxime is then reduced, typically with zinc dust, to the corresponding α-amino-β-ketoester.[5] This intermediate is highly reactive and is immediately consumed in the next step.

  • Enamine Formation: The second carbonyl compound (acetylacetone) reacts with the newly formed α-amino-β-ketoester. The amine nucleophilically attacks one of the carbonyl groups of the acetylacetone to form a hemiaminal, which then dehydrates to yield an enamine intermediate.

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization. The nucleophilic carbon of the enamine attacks the remaining carbonyl group, forming a five-membered ring intermediate. This is typically the rate-determining step.

  • Aromatization: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the stable aromatic pyrrole ring.[6]

The overall transformation efficiently assembles the pyrrole core from simple, acyclic precursors.

Diagram: Knorr Pyrrole Synthesis Workflow

Knorr_Workflow cluster_synthesis Synthesis Stage (One-Pot) cluster_workup Workup & Purification cluster_final Final Product & Derivatization Start Ethyl Acetoacetate + Acetylacetone Nitrosation Nitrosation (NaNO2, Acetic Acid) Start->Nitrosation Step 1 Reduction In Situ Reduction (Zinc Dust) Nitrosation->Reduction Step 2 Condensation Condensation & Cyclization Reduction->Condensation Step 3 Product_Ester Ethyl 3,5-dimethyl- 1H-pyrrole-2-carboxylate Condensation->Product_Ester Step 4 Quench Quench in Water Product_Ester->Quench Filter Filter & Wash Quench->Filter Recrystallize Recrystallization Filter->Recrystallize Pure_Ester Pure Ester Product Recrystallize->Pure_Ester Hydrolysis Saponification (NaOH or KOH) Pure_Ester->Hydrolysis Optional Final_Acid 3,5-dimethyl-1H-pyrrole- 2-carboxylic acid Hydrolysis->Final_Acid

Caption: Experimental workflow for the synthesis of the target acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is adapted from established Knorr synthesis procedures.[5][7][8]

Materials:

  • Ethyl acetoacetate

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Zinc Dust (<10 µm)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of the Oximino Intermediate: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[9]

  • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. The resulting solution contains ethyl 2-oximinoacetoacetate.

  • Condensation Reaction: To the cold solution from step 3, add acetylacetone (1 equivalent).

  • Reduction and Cyclization: In small portions, add zinc dust (2.5 equivalents) to the vigorously stirred mixture. The addition must be controlled to maintain the temperature below 40 °C. An exothermic reaction will occur.[5]

  • Once the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then heat to 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification: Pour the hot reaction mixture into a large beaker containing ice water (approx. 10 times the reaction volume). A solid precipitate should form.

  • Stir the slurry for 30 minutes, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water until the washings are neutral.

  • Recrystallize the crude solid from an appropriate solvent, such as aqueous ethanol, to yield pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.[10]

Protocol 2: Saponification to this compound

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), 1 M

Procedure:

  • Hydrolysis: Dissolve the synthesized ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of KOH or NaOH (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is completely consumed (typically 2-4 hours).

  • Acidification: After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the remaining residue in water and cool the solution in an ice bath.

  • Slowly acidify the solution by adding 1 M HCl dropwise until the pH is approximately 3-4. The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)1H NMR (CDCl₃, δ ppm)
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate C₉H₁₃NO₂167.21 g/mol 122-126~8.5-9.0 (br s, 1H, NH), 5.75 (s, 1H, C4-H), 4.25 (q, 2H, OCH₂), 2.25 (s, 3H, C5-CH₃), 2.20 (s, 3H, C3-CH₃), 1.30 (t, 3H, CH₂CH₃)
This compound C₇H₉NO₂139.15 g/mol ~140-145 (dec.)Varies with solvent; expect disappearance of ethyl signals and presence of a broad carboxylic acid proton signal (>10 ppm).

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.[11]

Troubleshooting and Field-Proven Insights

  • Low Yield in Knorr Synthesis: The most common issue is the self-condensation of the α-amino ketone. Ensure efficient stirring and controlled, portion-wise addition of zinc dust to maintain a low steady-state concentration of the aminoketone intermediate.

  • Exothermic Reaction Control: The nitrosation and zinc reduction steps are highly exothermic.[5][9] Failure to maintain low temperatures, especially during nitrosation, can lead to side products and reduced yield. Using an ice-salt bath is highly recommended.

  • Incomplete Hydrolysis: If the saponification stalls, adding more alkali or extending the reflux time is necessary. Monitoring by TLC is crucial to determine the reaction endpoint.

  • Purification Challenges: The final carboxylic acid product can sometimes be difficult to crystallize. If it oils out upon acidification, try extracting the acidified aqueous layer with ethyl acetate, drying the organic phase, and evaporating the solvent. The resulting crude solid can then be recrystallized.

Applications and Synthesis of Derivatives

The this compound core is a versatile starting point for further chemical elaboration.[3][12]

  • Amide Coupling: The carboxylic acid can be activated (e.g., with EDC/HOBt or conversion to an acid chloride) and coupled with various amines to generate a library of pyrrole-2-carboxamides, which are of interest in antibacterial drug discovery.[1]

  • Esterification: The acid can be re-esterified with different alcohols under acidic conditions (e.g., Fischer esterification) to produce derivatives with altered pharmacokinetic properties.

  • Ring Functionalization: While the pyrrole ring is electron-rich, the presence of the carboxylate group at C2 directs electrophilic substitution (e.g., Vilsmeier-Haack formylation) to the C4 position, enabling further diversification.[13]

Diagram: Derivatization Pathways

Derivatization CoreAcid 3,5-dimethyl-1H-pyrrole- 2-carboxylic acid Amide Pyrrole-2-Carboxamides CoreAcid->Amide Amine, Coupling Reagents (e.g., EDC, HOBt) Ester Pyrrole-2-Carboxylate Esters CoreAcid->Ester Alcohol, Acid Catalyst (e.g., H2SO4) Formyl C4-Formylated Pyrroles CoreAcid->Formyl Vilsmeier-Haack (POCl3, DMF)

Caption: Key derivatization reactions from the core acid scaffold.

Conclusion

The Knorr pyrrole synthesis remains a cornerstone of heterocyclic chemistry, providing a reliable and scalable route to valuable substituted pyrroles. The protocols and insights detailed in this guide offer researchers a comprehensive framework for the successful synthesis of this compound and its derivatives. This scaffold's proven utility in medicinal chemistry and materials science ensures that its efficient synthesis will continue to be of high importance to the scientific community.[3]

References

  • Grokipedia. Knorr pyrrole synthesis.
  • Wikipedia. Knorr pyrrole synthesis. [Online] Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Online] Available at: [Link]

  • YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. [Online] Available at: [Link]

  • Rawat P., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Online] Available at: [Link]

  • SpectraBase. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link]

  • PubChem. Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate. [Online] Available at: [Link]

  • Name Reactions in Organic Synthesis. Knorr Pyrrole Synthesis.
  • Bioaustralis Fine Chemicals. Pyrrole-2-carboxylic acid. [Online] Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Online] Available at: [Link]

  • Arranja, C. T., et al. (2008). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. [Online] Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Online] Available at: [Link]

  • ChemSynthesis. ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. [Online] Available at: [Link]

  • ResearchGate. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Online] Available at: [Link]

  • Lin, Y.-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Online] Available at: [Link]

  • ChemBK. 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. [Online] Available at: [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Online] Available at: [Link]

  • ScienceOpen. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. [Online] Available at: [Link]

  • Google Patents. Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
  • YouTube. Knorr Pyrrole Synthesis of Knorr's Pyrrole. [Online] Available at: [Link]

  • PubChem. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Online] Available at: [Link]

Sources

The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a prized component in medicinal chemistry for designing molecules that can effectively interact with biological targets.[3] Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and cholesterol-lowering effects.[4][5][6] Notably, the blockbuster drug Atorvastatin (Lipitor®) features a central pyrrole core, underscoring the significance of this scaffold in modern medicine.[1]

Among the various synthetic methodologies to construct the pyrrole ring, the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, remains a cornerstone technique.[7][8] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to afford a substituted pyrrole.[9] The enduring appeal of the Paal-Knorr synthesis lies in its operational simplicity, generally high yields, and the ready availability of the starting materials.[1][2]

This in-depth technical guide provides a comprehensive overview of the Paal-Knorr synthesis for creating substituted pyrrole derivatives. It covers the core reaction mechanism, modern advancements that have overcome initial limitations, detailed experimental protocols for key transformations, and a quantitative analysis of various synthetic approaches to inform experimental design.

Core Concepts and Reaction Mechanism

The Paal-Knorr pyrrole synthesis is typically conducted under neutral or weakly acidic conditions.[9] The addition of a weak acid, such as acetic acid, can accelerate the reaction.[9] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[9][10]

The established mechanism, elucidated in detail by V. Amarnath et al., involves the initial nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[9][11] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[11] This ring-closing step is often the rate-determining step of the reaction.[2][12] The final step involves the dehydration of this cyclic intermediate to yield the aromatic pyrrole ring.[1][11]

Diagram: Generalized Mechanism of the Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound step1 Nucleophilic Attack amine Primary Amine (R'-NH₂) hemiaminal Hemiaminal Intermediate step2 Intramolecular Cyclization (Rate-Determining) cyclic_intermediate Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) step3 Dehydration (-2 H₂O) pyrrole Substituted Pyrrole step1->hemiaminal step2->cyclic_intermediate step3->pyrrole

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Modern Advancements and Methodologies

While the traditional Paal-Knorr synthesis often required prolonged heating in acid, which could degrade sensitive functional groups, numerous modern methodologies have been developed to overcome these limitations.[2][13] These advancements have expanded the scope and applicability of this venerable reaction.

Catalysis: A wide range of catalysts have been employed to improve reaction efficiency and mildness. These include:

  • Brønsted acids: Acetic acid, p-toluenesulfonic acid (p-TsOH), and saccharin have been used.[2][9]

  • Lewis acids: Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ can effectively catalyze the reaction.[12]

  • Heterogeneous catalysts: Solid-supported catalysts like montmorillonite KSF clay, silica sulfuric acid, and aluminas offer advantages such as ease of separation and recyclability.[2][14][15] For instance, CATAPAL 200 alumina has been shown to be a low-cost and efficient catalyst for the solvent-free synthesis of N-substituted pyrroles.[14]

  • Green Catalysts: Ionic liquids and deep eutectic solvents have been explored as both solvents and catalysts, promoting more environmentally friendly protocols.[12][13]

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times, often from hours to minutes, while providing comparable or even higher yields.[1][12] This technique is particularly valuable for high-throughput synthesis in drug discovery.

Solvent-Free and Aqueous Conditions: To align with the principles of green chemistry, solvent-free reaction conditions or the use of water as a solvent have been successfully implemented.[14][16] Iron(III) chloride has been shown to be an effective catalyst for the Paal-Knorr condensation in water.[16]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of substituted pyrroles using both classical and modern microwave-assisted Paal-Knorr conditions.

Protocol 1: Classical Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a traditional approach using reflux conditions.

Materials:

  • 2,5-Hexanedione (acetonylacetone)

  • Aniline

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 0.5 M Hydrochloric Acid

  • Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2,5-hexanedione and aniline in a 1:1 molar ratio.

  • Add ethanol as a solvent.

  • Add one drop of concentrated hydrochloric acid to the mixture.[1]

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[1]

  • After the reflux period, cool the reaction mixture in an ice bath.[1]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[1]

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[1]

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol details a rapid and efficient microwave-assisted Paal-Knorr synthesis.[1]

Materials:

  • Substituted 1,4-diketone (1.0 equivalent)

  • Primary amine (3 equivalents)

  • Ethanol

  • Glacial Acetic Acid

  • Microwave vial

  • Microwave reactor

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Rotary evaporator

  • Column chromatography apparatus (if necessary)

Procedure:

  • To a microwave vial, add a solution of the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).[1]

  • Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[1]

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and an organic solvent like ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.[1]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography, if necessary, to yield the desired substituted pyrrole.[1]

Diagram: Experimental Workflow for Paal-Knorr Synthesis

Paal_Knorr_Workflow start Select 1,4-Dicarbonyl and Amine reaction_setup Reaction Setup: - Solvent - Catalyst start->reaction_setup reaction_conditions Reaction Conditions: - Conventional Heating - Microwave Irradiation reaction_setup->reaction_conditions workup Work-up: - Quenching - Extraction reaction_conditions->workup purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization

Sources

Synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a crucial building block in the development of various pharmaceuticals and functional materials. The synthesis commences with a modified Knorr pyrrole synthesis to yield ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, followed by the saponification of the ester to the desired carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Specifically, this compound serves as a key intermediate in the synthesis of porphyrins, which are fundamental to the action of photosensitizers used in photodynamic therapy (PDT) for cancer treatment.[1] The precise arrangement of substituents on the pyrrole ring is critical for modulating the physicochemical properties and therapeutic efficacy of the final porphyrin-based drugs.

The protocol outlined herein follows a well-established synthetic route, beginning with the Knorr pyrrole synthesis.[2][3] This versatile reaction involves the condensation of an α-amino ketone with a β-ketoester.[2] In this specific application, the α-amino ketone is generated in situ from the reduction of an oxime, which then reacts with a β-dicarbonyl compound to form the pyrrole ring.[3] The subsequent hydrolysis of the resulting ester provides the target carboxylic acid.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Knorr Pyrrole Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Knorr_Pyrrole_Synthesis reagents Ethyl Acetoacetate + Acetylacetone + Sodium Nitrite + Zinc Dust + Acetic Acid product1 Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate reagents->product1 Knorr Condensation & Cyclization

Caption: Knorr synthesis of the pyrrole ester.

Step 2: Saponification to this compound

Saponification product1 Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate final_product This compound product1->final_product Hydrolysis reagents2 Potassium Hydroxide Ethanol/Water reagents2->final_product

Sources

Protocol for the Purification of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers necessitates a high degree of purity.[1] Impurities from synthetic routes can interfere with subsequent reactions, reduce yields, and compromise the biological activity or material properties of the final products. This application note provides a detailed, robust protocol for the purification of this compound using a mixed-solvent recrystallization technique. The methodology is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both technical accuracy and practical success for researchers.

Introduction: The Principle of Recrystallization

Recrystallization is a premier technique for the purification of nonvolatile, solid organic compounds.[2] The fundamental principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature, typically the solvent's boiling point.[2][4]

As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[4] The slow, controlled formation of the crystal lattice selectively incorporates molecules of the desired compound while excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[2] This process effectively separates the pure compound from soluble impurities. Insoluble impurities, if present, are removed by filtering the hot solution before the cooling and crystallization phase.[5]

Selecting the Optimal Solvent System

The success of any recrystallization protocol hinges on the selection of an appropriate solvent. The key criteria for an effective solvent are:

  • Temperature Coefficient: The solvent must exhibit a significant positive temperature coefficient for the solubility of the target compound, meaning solubility is high when hot and low when cold.[2][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][6]

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals after collection.[2][6]

  • Safety: The solvent should be as non-toxic, non-flammable, and environmentally benign as possible.[7]

For this compound, a polar molecule, polar solvents are a logical starting point. The compound is known to be soluble in ethanol and acetone.[8] Carboxylic acids, in general, show good recrystallization behavior in alcoholic solvents or water.[9] A single solvent may not always provide the ideal solubility profile. In such cases, a mixed-solvent system offers superior control. Here, we utilize an ethanol/water system. Ethanol, a good solvent for the compound, is paired with water, a poor solvent (anti-solvent), to fine-tune the polarity and achieve the desired sharp change in solubility with temperature.[10]

Physicochemical Data and Recommended Solvents

All quantitative data for the compound and the recommended solvent system are summarized in the table below for easy reference.

ParameterValueRationale / Reference
Compound This compound
IUPAC NameThis compound[11]
CAS Number4513-93-3[1][12]
Molecular FormulaC₇H₉NO₂[1][12]
Molecular Weight139.15 g/mol [1][12]
AppearanceRed to grey powder (crude); White to off-white solid (purified)[1]
Melting Point134-141 °C[1] A sharp, narrow melting range within this window after recrystallization indicates high purity.
Recrystallization Solvent Ethanol/Water Mixture
PropertiesEthanol is a good solubilizer for the compound when hot. Water acts as an anti-solvent, drastically reducing solubility upon cooling.The compound's carboxylic acid and pyrrole moieties lend it polarity, making it suitable for this polar solvent system.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 5 grams of crude this compound. Quantities can be scaled as needed, with proportional adjustments to solvent volumes.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Spatula and watch glass

Step-by-Step Methodology:

  • Dissolution of the Crude Solid:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 20-25 mL of ethanol to the flask.

    • Gently heat the mixture on a hotplate with stirring. Bring the solvent to a gentle boil.

    • Continue adding ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.[3] Adding excess solvent will reduce the final yield of recovered crystals.

  • Removal of Insoluble Impurities (Hot Filtration - Optional):

    • If you observe any insoluble material (e.g., dust, solid byproducts) in the hot solution, they must be removed at this stage.

    • Pre-heat a glass funnel and a second Erlenmeyer flask on the hotplate to prevent premature crystallization in the funnel.

    • Place a fluted filter paper in the hot funnel.

    • Carefully and quickly pour the hot solution through the fluted filter paper into the clean, hot flask.

    • Wash the original flask and the filter paper with a small amount (2-3 mL) of hot ethanol to recover any remaining product.

  • Inducing Crystallization:

    • Heat deionized water in a separate beaker.

    • While stirring the hot ethanol solution of your compound, slowly add the hot water dropwise.

    • Continue adding water until the solution becomes persistently cloudy or turbid. This indicates the point of saturation, where the compound begins to precipitate.

    • Once cloudiness persists, add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[6]

  • Maximizing Crystal Yield:

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes. Causality: This further decreases the solubility of the compound in the solvent mixture, maximizing the quantity of crystals that precipitate out of the solution.[13]

  • Collecting the Purified Crystals:

    • Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask.

    • Wet the filter paper in the funnel with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold deionized water or a very cold ethanol/water mixture. Causality: This wash removes the residual mother liquor, which contains the dissolved impurities.[5] The wash solvent must be cold to avoid dissolving the purified product crystals.

    • Continue to draw air through the crystals for several minutes to help partially dry them.

  • Drying the Final Product:

    • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

    • Break up the solid gently with a spatula to increase the surface area for drying.

    • Allow the crystals to air-dry completely. For faster results, a vacuum desiccator can be used.

    • Once dry, weigh the purified product to calculate the percent recovery and determine its melting point to assess purity.

Visual Workflow of the Recrystallization Process

The following diagram outlines the logical flow of the purification protocol.

Recrystallization_Workflow Workflow for Purification by Recrystallization cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_collect Collection & Drying crude Crude 3,5-dimethyl-1H- pyrrole-2-carboxylic acid dissolve Dissolve in Minimum Amount of Hot Ethanol crude->dissolve Add to flask hot_filt Hot Gravity Filtration (If Insoluble Impurities Exist) dissolve->hot_filt Optional induce Add Hot Water until Cloudy, then Clarify with Ethanol dissolve->induce If no insoluble impurities hot_filt->induce cool_rt Slow Cool to Room Temperature induce->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filt Collect Crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with Cold Solvent vac_filt->wash impurities_dissolved Soluble Impurities in Mother Liquor vac_filt->impurities_dissolved Removed in filtrate dry Dry Crystals wash->dry pure Pure, Dry Crystals dry->pure

Caption: Recrystallization workflow for this compound.

References

  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Wired Chemist. (n.d.). Recrystallization.
  • Slideshare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx.
  • ChemBK. (2024). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid.
  • Chem-Impex. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds.

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Mastering the Purification of Pyrrole Derivatives: A Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Purification in Pyrrole Chemistry

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, materials science, and natural product synthesis. The inherent reactivity and potential instability of the pyrrole ring, however, present unique challenges during purification.[1] This guide provides a comprehensive overview of column chromatography techniques tailored for the purification of pyrrole derivatives, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the critical aspects of stationary and mobile phase selection, address common pitfalls such as on-column degradation, and provide strategies to ensure the isolation of highly pure compounds.

The Challenge: Instability and Reactivity of Pyrrole Derivatives

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization, particularly under acidic conditions or upon exposure to air and light.[1] This inherent instability can lead to the formation of colored impurities and degradation products during chromatographic purification.[1] Furthermore, the acidic nature of standard silica gel can catalyze the degradation of sensitive pyrrole derivatives, resulting in streaking, low recovery, and the appearance of new, unintended spots on a Thin-Layer Chromatography (TLC) plate.[2][3][4] Understanding these challenges is the first step toward developing a robust purification strategy.

Strategic Selection of Chromatographic Conditions

The success of any chromatographic separation hinges on the judicious choice of the stationary and mobile phases. This selection process is guided by the specific physicochemical properties of the target pyrrole derivative.

Stationary Phase: Navigating the Options

The most common stationary phase for the purification of pyrrole derivatives is silica gel (SiO₂) .[2] However, its acidic nature necessitates careful consideration.

  • Standard Silica Gel (230-400 mesh): This is the workhorse for many routine purifications of relatively stable pyrrole derivatives of intermediate polarity.[5]

  • Deactivated Silica Gel: For acid-sensitive pyrroles, deactivating the silica gel is crucial to prevent on-column degradation.[2][5] This is typically achieved by pre-treating the silica gel with a basic modifier, most commonly triethylamine (TEA) at a concentration of 0.5-1% (v/v) in the mobile phase.[3][5] The TEA neutralizes the acidic silanol groups on the silica surface, minimizing unwanted side reactions.[3][6]

  • Neutral Alumina: As an alternative to silica gel, neutral alumina can be an excellent choice for the purification of basic or acid-sensitive pyrrole derivatives.[5][6]

The choice between these options should be guided by preliminary TLC analysis. If streaking or the appearance of new baseline spots is observed on a silica TLC plate, it is a strong indicator that a deactivated stationary phase is required.

Mobile Phase: The Art of Elution

The selection of an appropriate mobile phase, or eluent, is critical for achieving good separation. The ideal solvent system should provide a retention factor (Rf) for the target compound between 0.2 and 0.4 on a TLC plate, as this range generally translates to optimal separation on a column.[2]

Commonly used solvent systems for the column chromatography of pyrrole derivatives include:

  • Hexane/Ethyl Acetate: This is the most frequently reported solvent system for pyrroles of low to moderate polarity.[2] The polarity is fine-tuned by adjusting the ratio of the two solvents.

  • Dichloromethane/Methanol: For more polar pyrrole derivatives, a mixture of dichloromethane and methanol is often more effective.[2] It is advisable to start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[2]

  • Ternary Solvent Systems: The addition of a third solvent can sometimes improve selectivity. For instance, a small amount of dichloromethane or acetone in a hexane/ethyl acetate mixture can alter the interactions between the analytes, stationary phase, and mobile phase, leading to better resolution.[6]

Gradient Elution: For complex mixtures containing compounds with a wide range of polarities, a gradient elution is highly effective.[6] This technique involves gradually increasing the polarity of the mobile phase during the separation, which allows for the efficient elution of both non-polar and polar compounds in a single run.[6][7]

From TLC to Column: A Workflow for Success

A systematic approach, starting with analytical TLC, is paramount for a successful column chromatography purification.

Caption: Workflow for Pyrrole Derivative Purification.

Detailed Protocols

Protocol 1: Flash Column Chromatography of a Stable Pyrrole Derivative

This protocol is suitable for the purification of a moderately polar, acid-stable pyrrole derivative.

Materials:

  • Crude pyrrole derivative

  • Silica gel (230-400 mesh)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Hexane

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a TLC of the crude mixture using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value between 0.2 and 0.4.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer (approx. 1 cm) of sand.[2]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[2]

    • Pour the slurry into the column, tapping gently to ensure even packing, and allow the silica to settle.[2]

    • Add another thin layer of sand on top of the silica bed.[2]

    • Wash the column with 2-3 column volumes of the mobile phase, ensuring the solvent level does not drop below the top of the sand.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[3]

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][5] Carefully add this powder to the top of the packed column.[3][5]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from the TLC analysis.[6]

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[6]

    • Collect fractions in test tubes.[5]

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on TLC plates.[2]

    • Visualize the spots under UV light or by using an appropriate staining agent.[2]

  • Product Isolation:

    • Combine the fractions containing the pure desired product.[2]

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrrole derivative.[2]

Protocol 2: Purification of an Acid-Sensitive Pyrrole Derivative using Deactivated Silica Gel

This protocol is designed for pyrroles that show degradation on standard silica gel.

Materials:

  • All materials from Protocol 1

  • Triethylamine (TEA)

Procedure:

  • TLC Analysis: Perform TLC analysis as in Protocol 1. If streaking is observed, add 0.5-1% TEA to the developing solvent.

  • Column Packing with Deactivated Silica:

    • Prepare the mobile phase containing 0.5-1% TEA.[5]

    • Prepare a slurry of silica gel in this TEA-containing mobile phase.[2]

    • Pack the column as described in Protocol 1, using the TEA-containing eluent throughout the packing and equilibration process.

  • Sample Loading, Elution, and Analysis: Follow steps 3-6 from Protocol 1, ensuring that the eluent used for the entire purification process contains 0.5-1% TEA.

Troubleshooting Common Issues in Pyrrole Purification

Problem Possible Cause(s) Solution(s)
Streaking or Tailing on TLC/Column Compound is too polar; Strong interaction with acidic silica sites.[3]Increase mobile phase polarity; Add a basic modifier like triethylamine (0.1-1%) to the eluent; Use neutral alumina as the stationary phase.[3][6]
Compound Degradation on Column Acid sensitivity of the pyrrole derivative.[2][5]Use deactivated silica gel (pre-treated with triethylamine); Switch to a neutral stationary phase like alumina.[2][5]
Poor Separation of Compounds Inappropriate solvent system; Column overloading.[2]Optimize the solvent system using TLC to achieve a larger ΔRf; Try a ternary solvent system; Use a shallower solvent gradient; Reduce the amount of sample loaded onto the column.[5][6]
Compound Not Eluting from the Column Mobile phase is not polar enough.[5]Drastically increase the polarity of the mobile phase (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[2][3]
Colored Impurities in Final Product Oxidation or polymerization of the pyrrole.[1]Work quickly and protect the compound from excessive exposure to air and light; Consider a charcoal treatment before final purification, though this may reduce yield.[3]

Advanced and Alternative Purification Techniques

While conventional column chromatography is widely used, other techniques can be employed for the purification of pyrrole derivatives:

  • Flash Column Chromatography: A faster version of column chromatography that uses pressure to accelerate the flow of the mobile phase, suitable for both small and large-scale purifications.[4][8]

  • High-Performance Liquid Chromatography (HPLC): Offers superior resolution and is often used for the analysis and purification of highly pure pyrrole derivatives, particularly in the later stages of drug development.[6][9][10] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile or methanol and water, often with acidic modifiers like formic or phosphoric acid.[6][9][10]

  • Recrystallization: Can be a highly effective method for obtaining crystalline pyrrole derivatives of high purity, often used after an initial chromatographic cleanup.[5]

Conclusion

The successful purification of pyrrole derivatives by column chromatography is an achievable goal with a systematic and informed approach. By understanding the inherent properties of the pyrrole ring, carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and being prepared to troubleshoot common issues, researchers can confidently isolate their target compounds in high purity. The protocols and guidelines presented in this document serve as a robust starting point for developing tailored purification strategies for a wide array of pyrrole-containing molecules.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. Benchchem.
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2016).
  • Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. (2016, January).
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole. Benchchem.
  • A new protocol for pyrrole synthesis by a combination of ring-closing metathesis and in situ oxidative aromatization. (n.d.). Arkivoc.
  • Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. (n.d.). The Royal Society of Chemistry.
  • BenchChem Technical Support Team. (n.d.). Instability issues of pyrrole aldehydes and their handling. Benchchem.
  • The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (n.d.).

Sources

Application Notes and Protocols: The Strategic Use of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an invaluable building block for drug discovery and development. Among the vast family of pyrrole derivatives, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid stands out as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents, notably in the field of oncology.[2]

This technical guide provides an in-depth exploration of the synthesis and application of this compound, with a specific focus on its role in the preparation of a key intermediate for the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[3][4] The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists, offering not just procedural steps, but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical, chemical, and safety properties of a starting material is paramount for its effective and safe utilization in any synthetic workflow.

Table 1: Physicochemical Properties of this compound [2][5]

PropertyValue
CAS Number 4513-93-3
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Red to grey powder
Melting Point 134-141 °C
Solubility Slightly soluble in water. Soluble in aqueous base, DMSO, and methanol.[6]
pKa 5.56 ± 0.50 (Predicted)[6]

Safety and Handling:

This compound is classified as an irritant.[7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements: [5][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Part 1: Synthesis of this compound Precursors

The most common and efficient method for the synthesis of substituted pyrroles is the Knorr pyrrole synthesis.[8] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of the precursor to our target molecule, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, ethyl acetoacetate serves as both reactants.

Protocol 1: Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol is adapted from the well-established procedure published in Organic Syntheses.[9]

Reaction Scheme:

Knorr_Synthesis ethyl_acetoacetate 2x Ethyl Acetoacetate reagents 1. NaNO₂, Glacial Acetic Acid 2. Zinc Dust ethyl_acetoacetate->reagents product Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate reagents->product

Figure 1: Knorr Pyrrole Synthesis Workflow.

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust (≥80% purity)

  • 95% Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask, combine 500 g (3.85 mol) of ethyl acetoacetate and 1 L of glacial acetic acid.

  • Formation of the Nitroso Intermediate: Cool the mixture in an ice-salt bath. Slowly add a solution of 135 g (1.96 mol) of sodium nitrite in 250 mL of water through the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes and then allow it to warm to room temperature over 4 hours.

  • Reduction and Cyclization: To the stirred solution, add 196 g (3 gram atoms) of zinc dust in portions. The addition should be controlled to maintain a gentle boiling of the reaction mixture. An ice bath should be kept on hand to control any vigorous exothermic reaction.[9]

  • Reaction Completion and Work-up: After all the zinc has been added, heat the mixture to reflux for 1 hour.[10] While still hot, decant the solution from the remaining zinc into a large container with 10 L of vigorously stirred water. Wash the remaining zinc with two 50 mL portions of hot glacial acetic acid and add the washings to the water.

  • Isolation and Purification: Allow the mixture to stand overnight. Collect the precipitated crude product by suction filtration and wash it with two 500 mL portions of water. Dry the product in air. The yield is typically between 205-230 g (57-64%).[9] For further purification, recrystallize from 95% ethanol.

Expected Outcome: A white to pale pink crystalline solid with a melting point of 126-130 °C.[9]

Part 2: Application in the Synthesis of a Sunitinib Intermediate

This compound is a crucial building block for the synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, a key intermediate in the production of the anticancer drug Sunitinib.[3][11] The synthetic sequence involves hydrolysis of a precursor ester, formylation, and subsequent amidation.

Protocol 2: Synthesis of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

This protocol describes the hydrolysis of an ethyl ester precursor, which is a common downstream product from the Knorr synthesis intermediate after several steps.[6][12]

Reaction Scheme:

Hydrolysis ester Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reagents KOH, Methanol/Water Reflux ester->reagents acidification HCl (aq) reagents->acidification product 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid acidification->product

Figure 2: Hydrolysis of the Ester Precursor.

Materials:

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

  • Methanol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 5N

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 19.4 g (100 mmol) of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in a mixture of 100 mL of methanol and 400 mL of water.[6]

  • Slowly add 200 mL of a 5N KOH solution to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Cool the mixture to room temperature and carefully adjust the pH to 3 with 5N HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and dry under vacuum to yield the product.

Expected Outcome: A yellow-brown solid with a yield of approximately 94%.[6]

Protocol 3: Amidation to form N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

This protocol outlines a general procedure for amide bond formation using a carbodiimide coupling agent, a common method in pharmaceutical synthesis.[13]

Reaction Scheme:

Amidation acid 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid coupling_reagents EDC, HOBt DMF, Base acid->coupling_reagents amine N,N-Diethylethylenediamine amine->coupling_reagents product N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide coupling_reagents->product

Figure 3: Amidation Reaction Workflow.

Materials:

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

  • N,N-Diethylethylenediamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in anhydrous DMF.

  • Add HOBt (1.1 equivalents) and DIPEA (2-3 equivalents).

  • Cool the solution to 0 °C in an ice bath and add EDC (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes, then add N,N-diethylethylenediamine (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: An off-white solid.[11]

Table 2: Properties of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide [11][14]

PropertyValue
CAS Number 356068-86-5
Molecular Formula C₁₄H₂₃N₃O₂
Molecular Weight 265.35 g/mol
Appearance Off-White Solid
Melting Point 145-148 °C

Conclusion

This compound is a foundational building block in the synthesis of complex pharmaceutical intermediates. The protocols provided herein offer a comprehensive guide for its synthesis, starting from readily available materials via the Knorr pyrrole synthesis, and its subsequent application in the construction of a key intermediate for Sunitinib. By understanding the causality behind the experimental choices and adhering to the detailed procedures, researchers can confidently and safely utilize this versatile compound in their drug discovery and development endeavors.

References

  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. (URL: [Link])

  • 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Organic Syntheses Procedure. (URL: [Link])

  • 4.2.3.3.
  • Amide Synthesis. Fisher Scientific. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (URL: [Link])

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. PubChem. (URL: [Link])

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. (URL: [Link])

  • This compound | C7H9NO2 | CID 2776468. PubChem. (URL: [Link])

  • Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • Knorr pyrrole synthesis. Wikipedia. (URL: [Link])

  • Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. (URL: [Link])

  • Direct Amide Formation from Unactivated Carboxylic Acids and Amines.
  • 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. ResearchGate. (URL: [Link])

  • N-(2-diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. ChemBK. (URL: [Link])

  • Sunitinib | C22H27FN4O2 | CID 5329102. PubChem. (URL: [Link])

  • Pyrrole synthesis. Organic Chemistry Portal. (URL: [Link])

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The Pyrrole Scaffold: A Versatile Platform for Modern Agrochemical Development Featuring 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Pyrrole Moiety in Agrochemical Innovation

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in both natural products and synthetic chemistry. Its unique electronic properties and conformational flexibility have made it a cornerstone in the development of a diverse array of bioactive molecules, including pharmaceuticals and, notably, agrochemicals.[1][2] Within this chemical class, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful starting point for the discovery of novel fungicides, herbicides, and plant growth regulators. This technical guide provides an in-depth exploration of the applications of this versatile molecule in agrochemical development, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Fungicidal Applications: Targeting Fungal Respiration

Derivatives of this compound, particularly the carboxamides, have demonstrated significant fungicidal activity. A prominent class of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3][4][5][6]

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

SDHI fungicides, including those derived from pyrrole carboxamides, act by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[3][4][5][7] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting ATP production and ultimately leading to fungal cell death.[4][7]

SDHI Mode of Action cluster_0 Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone SDH->UQ e- ETC Electron Transport Chain Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase (Complex V) Complex_III->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis SDHI Pyrrole Carboxamide (SDHI Fungicide) SDHI->SDH Inhibition

Caption: Mechanism of action of pyrrole carboxamide SDHI fungicides.

Protocol: In Vitro Antifungal Bioassay - Mycelial Growth Inhibition

This protocol details a method for assessing the in vitro antifungal activity of synthesized pyrrole derivatives against a common plant pathogenic fungus, such as Fusarium oxysporum.

Materials:

  • Synthesized pyrrole derivatives

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum: Culture Fusarium oxysporum on PDA plates for 7-10 days at 25 ± 2°C to obtain a mature mycelial mat.

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized pyrrole derivatives in DMSO at a concentration of 10 mg/mL.

  • Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with PDA and DMSO (without the test compound). Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of the mature Fusarium oxysporum culture plate. Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both amended and control).

  • Incubation: Incubate the plates at 25 ± 2°C for 5-7 days, or until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of mycelial growth inhibition (MGI) can be calculated using the following formula:

    MGI (%) = [(dc - dt) / dc] x 100

    Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

    The EC50 (Effective Concentration 50%) value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by probit analysis of the MGI data.

Antifungal Bioassay Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (e.g., Fusarium oxysporum) Start->Prep_Inoculum Prep_Compounds Prepare Stock Solutions of Pyrrole Derivatives Start->Prep_Compounds Inoculation Inoculate Plates with Mycelial Discs Prep_Inoculum->Inoculation Prep_Media Prepare Amended PDA Media (various concentrations) Prep_Compounds->Prep_Media Prep_Media->Inoculation Incubation Incubate at 25°C for 5-7 Days Inoculation->Incubation Data_Collection Measure Colony Diameters Incubation->Data_Collection Analysis Calculate Mycelial Growth Inhibition (MGI) and EC50 Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the in vitro antifungal bioassay.

Herbicidal Applications: Disrupting Plant Growth

Ester and amide derivatives of substituted pyrrole-2-carboxylic acids have shown potential as herbicides, particularly against broadleaved weeds. The specific substituents on the pyrrole ring are crucial for their herbicidal activity.

Protocol: Herbicidal Bioassay - Seedling Growth Inhibition

This protocol provides a method for evaluating the pre-emergence herbicidal activity of pyrrole derivatives on a model plant species like lettuce (Lactuca sativa).

Materials:

  • Synthesized pyrrole derivatives

  • Lettuce seeds (Lactuca sativa)

  • Agar

  • Sterile petri dishes (90 mm)

  • Acetone

  • Growth chamber or incubator with light

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized pyrrole derivatives in acetone.

  • Preparation of Test Plates: Place a sterile filter paper in each petri dish. Apply a specific volume of the test solution onto the filter paper to achieve the desired application rate (e.g., equivalent to 1 kg/ha ). Allow the acetone to evaporate completely in a fume hood.

  • Sowing of Seeds: Place a predetermined number of lettuce seeds (e.g., 20) evenly on the treated filter paper in each petri dish.

  • Moistening and Incubation: Add a specific volume of sterile water or a nutrient solution to each petri dish to moisten the filter paper. Seal the petri dishes with parafilm and place them in a growth chamber with a controlled light and temperature cycle (e.g., 16h light/8h dark at 25°C).

  • Data Collection and Analysis: After a set period (e.g., 7-10 days), measure the root and shoot length of the germinated seedlings. Calculate the percentage of inhibition for both root and shoot growth compared to a control group (treated with acetone only). The GR50 (Growth Reduction 50%) value can be determined from the dose-response data.

Insecticidal Applications: A Promising Frontier

Recent studies have highlighted the potential of novel pyrrole derivatives as insecticidal agents. For instance, certain thio-substituted pyrrole derivatives have demonstrated significant toxicity against the cotton leafworm, Spodoptera littoralis.[8][9]

Protocol: Insecticidal Bioassay - Leaf Dip Method

This protocol outlines a standard method for assessing the insecticidal activity of pyrrole derivatives against a chewing insect pest like Spodoptera littoralis.[9]

Materials:

  • Synthesized pyrrole derivatives

  • Spodoptera littoralis larvae (e.g., 2nd or 3rd instar)

  • Cabbage or lettuce leaves

  • Acetone

  • Tween-80 (surfactant)

  • Ventilated containers

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the synthesized pyrrole derivatives in acetone with a small amount of Tween-80 (e.g., 0.1%) to ensure proper spreading on the leaf surface.

  • Leaf Treatment: Cut fresh cabbage or lettuce leaves into discs of a suitable size. Dip each leaf disc into a test solution for a few seconds and then allow it to air dry. A control group of leaf discs should be dipped in an acetone-Tween-80 solution without the test compound.

  • Insect Exposure: Place one treated leaf disc in a ventilated container. Introduce a known number of Spodoptera littoralis larvae (e.g., 10) into each container.

  • Incubation: Maintain the containers at a controlled temperature and humidity (e.g., 25°C and 60-70% RH).

  • Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. The LC50 (Lethal Concentration 50%) value can be determined using probit analysis.

Quantitative Data: Insecticidal Activity of Pyrrole Derivatives
Compound IDTarget PestLC50 (ppm)Reference
6a Spodoptera littoralis (2nd instar)0.5707[8][9]
7a Spodoptera littoralis (2nd instar)0.1306[8][9]
8c Spodoptera littoralis (2nd instar)0.9442[8][9]
3c Spodoptera littoralis (2nd instar)5.883[8][9]

Plant Growth Regulation: Modulating Plant Development

Substituted pyrrole-containing compounds have also been found to exhibit plant growth regulating properties. These compounds can influence various aspects of plant development, such as seed germination, root and shoot growth, and flowering.

Protocol: Plant Growth Regulator Bioassay - Seed Germination and Seedling Vigor

This protocol is designed to evaluate the effect of pyrrole derivatives on seed germination and early seedling growth.

Materials:

  • Synthesized pyrrole derivatives

  • Seeds of a model plant (e.g., radish, Raphanus sativus)

  • Filter paper

  • Sterile petri dishes

  • Acetone

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of the synthesized pyrrole derivatives in acetone.

  • Seed Treatment: Place a known number of seeds (e.g., 50) in a beaker and add a small volume of the test solution. Gently swirl the beaker to ensure even coating of the seeds. Allow the acetone to evaporate completely. A control group of seeds should be treated with acetone only.

  • Germination Assay: Place a sterile filter paper in each petri dish and moisten it with a specific volume of sterile water. Place the treated seeds on the filter paper.

  • Incubation: Incubate the petri dishes in the dark at a suitable temperature (e.g., 25°C) for a set period (e.g., 5-7 days).

  • Data Collection: After the incubation period, count the number of germinated seeds to determine the germination percentage. Measure the root and shoot length of the seedlings to assess seedling vigor.

  • Data Analysis: Compare the germination percentage and seedling growth of the treated groups with the control group to determine the plant growth regulating effects (promotive or inhibitory) of the test compounds.

Synthesis of Pyrrole-Based Agrochemicals: A Representative Protocol

While the precise synthetic routes to commercial agrochemicals are often proprietary, the following protocol outlines a general and scientifically sound method for the synthesis of a pyrrole carboxamide derivative, a common structural motif in pyrrole-based fungicides, starting from a this compound ester.

Pyrrole Carboxamide Synthesis Start Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate Step1 Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate1 3,5-dimethyl-1H- pyrrole-2-carboxylic acid Step1->Intermediate1 Step2 Activation (e.g., SOCl2 or oxalyl chloride) Intermediate1->Step2 Intermediate2 3,5-dimethyl-1H- pyrrole-2-carbonyl chloride Step2->Intermediate2 Step3 Amide Coupling (e.g., triethylamine) Intermediate2->Step3 Amine Substituted Aniline (R-NH2) Amine->Step3 Product N-substituted-3,5-dimethyl-1H- pyrrole-2-carboxamide Step3->Product

Caption: General synthetic route for pyrrole carboxamides.

Protocol: Synthesis of N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide

This protocol is a representative example and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Hydrolysis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

  • To a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, adjust the pH of the reaction mixture to acidic (pH 2-3) with dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Step 2: Formation of the Acid Chloride

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride, which can be used in the next step without further purification.

Step 3: Amide Coupling

  • Dissolve the crude 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride in anhydrous dichloromethane.

  • To this solution, add 2-chloroaniline (1 equivalent) and triethylamine (1.5 equivalents) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly valuable and versatile platform for the development of novel agrochemicals. The demonstrated efficacy of its derivatives as fungicides, herbicides, and insecticides underscores the potential of the pyrrole scaffold in addressing the ongoing challenges in crop protection. Future research in this area will likely focus on the synthesis of new analogues with improved efficacy, broader activity spectra, and enhanced environmental profiles. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and inspire further innovation in this exciting field of agrochemical science.

References

  • Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]

  • Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-10. [Link]

  • Stammler, G., & Klappach, K. (2024). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Pesticidi i fitomedicina, 39(1), 5-16. [Link]

  • de Ruiter, J., & Gielen, J. (2012). Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. New Zealand Plant Protection, 65, 233-237. [Link]

  • Mohamed, S. K., Gad, M. A., Soliman, A. M., & El-Remaily, M. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 3990-4000. [Link]

  • Mohamed, S. K., Gad, M. A., Soliman, A. M., & El-Remaily, M. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 3990-4000. [Link]

  • El-Sayed, R., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183-2198. [Link]

  • Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B, 63(3), 351-362. [Link]

  • El-Sayed, R., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2183-2198. [Link]

  • An, C., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • Hossain, M. S., & Kim, K. H. (2012). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Korean Society for Applied Biological Chemistry, 55(5), 687-690. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules, 28(5), 2329. [Link]

  • PhytoTechnology Laboratories. (n.d.). Plant Growth Regulators. [Link]

Sources

Application Note: Development of Novel Enzyme Inhibitors Utilizing a Pyrrole-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the development of novel enzyme inhibitors using a pyrrole-2-carboxylic acid scaffold is presented below.

Abstract

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive starting point for the design of novel enzyme inhibitors. This guide provides a comprehensive overview of the key stages involved in the development of such inhibitors, from initial design and synthesis to screening, optimization, and preclinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Pyrrole-2-Carboxylic Acid Scaffold in Drug Discovery

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. When substituted with a carboxylic acid at the 2-position, it creates a scaffold with a rich chemical space for modification. The carboxylic acid moiety can act as a key pharmacophore, often mimicking a substrate's carboxylate group to interact with positively charged residues in an enzyme's active site. The pyrrole ring itself can engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking.

A notable example of a successful drug based on this scaffold is Ketorolac, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The pyrrole-2-carboxylic acid core allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.

Workflow for Pyrrole-Based Inhibitor Development

The development of novel enzyme inhibitors from a pyrrole-2-carboxylic acid scaffold follows a structured, multi-step process. This workflow is designed to be iterative, allowing for continuous optimization based on experimental data.

G cluster_0 Design & Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A Target Selection & Validation B Scaffold Selection & Library Design A->B C Chemical Synthesis of Pyrrole-2-Carboxylic Acid Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Confirmation & Validation D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vitro ADME/Tox Profiling G->H I In Vivo Efficacy & PK/PD Studies H->I J J I->J Preclinical Candidate Selection

Figure 1: A generalized workflow for the development of pyrrole-based enzyme inhibitors.

Part I: Design and Synthesis

Target Selection and Scaffold Hopping

The initial step involves identifying a therapeutically relevant enzyme target. Once a target is selected, a "scaffold hopping" approach can be employed, where the pyrrole-2-carboxylic acid scaffold is used to replace a known core structure of an existing inhibitor. This strategy can lead to novel intellectual property and improved drug-like properties.

Synthetic Strategies

The synthesis of a library of pyrrole-2-carboxylic acid derivatives is a critical step. A common and versatile method is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Protocol 1: General Procedure for Paal-Knorr Synthesis of N-Substituted Pyrrole-2-Carboxylic Esters

  • Reaction Setup: To a solution of diethyl 2,5-dioxohexanedioate (1 equivalent) in glacial acetic acid (0.5 M), add the desired primary amine (1.1 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 118°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-substituted pyrrole-2,5-dicarboxylate.

  • Selective Hydrolysis: Selectively hydrolyze one of the ester groups to the carboxylic acid using one equivalent of sodium hydroxide in a mixture of methanol and water.

Part II: Screening and Hit Identification

High-Throughput Screening (HTS)

HTS allows for the rapid screening of a large library of synthesized compounds to identify "hits" that modulate the activity of the target enzyme. The choice of assay is dependent on the enzyme class.

Enzyme Class Assay Type Principle
KinasesADP-Glo™, LanthaScreen®Measures ATP consumption or phosphorylation of a substrate
ProteasesFRET-based assaysCleavage of a fluorogenic substrate
PhosphatasespNPP-based assaysHydrolysis of a chromogenic substrate
DehydrogenasesNAD+/NADH-based assaysMeasures the change in absorbance or fluorescence of NAD(P)H

Protocol 2: General HTS Protocol for a Kinase Target using ADP-Glo™

  • Compound Plating: Dispense 50 nL of each test compound from the pyrrole library into a 384-well plate using an acoustic dispenser.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Hit Confirmation and IC50 Determination

Hits from the primary HTS are subjected to a confirmation screen. Confirmed hits are then tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).

G cluster_0 Hit to Lead A Primary HTS Hit B Hit Confirmation A->B C Dose-Response Curve B->C D IC50 Value C->D E Lead Compound D->E

Figure 2: The process of progressing a primary hit to a lead compound.

Part III: Lead Optimization

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of the lead compound to improve its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the pyrrole-2-carboxylic acid scaffold, modifications can be made at the nitrogen atom and at positions 3, 4, and 5 of the pyrrole ring.

Position Modification Potential Impact
N1Alkyl, Aryl, HeteroarylModulate lipophilicity, introduce new interactions
C3, C4Halogens, Alkyl, CyanoFine-tune electronics, block metabolism
C5Aryl, HeteroarylExplore additional binding pockets
In Vitro ADME/Tox Profiling

Promising lead compounds are subjected to a panel of in vitro assays to assess their drug-like properties.

  • Solubility: Kinetic or thermodynamic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes.

  • Cytotoxicity: Assays using cell lines such as HepG2.

  • hERG Inhibition: Patch-clamp or fluorescence-based assays to assess cardiotoxicity risk.

Conclusion

The pyrrole-2-carboxylic acid scaffold represents a highly versatile and fruitful starting point for the development of novel enzyme inhibitors. A systematic approach, combining rational design, efficient synthesis, robust screening, and iterative lead optimization, is crucial for success. The protocols and workflows outlined in this application note provide a solid framework for researchers to embark on their own discovery programs targeting a wide range of enzymes.

References

  • Paal-Knorr Pyrrole Synthesis: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • High-Throughput Screening: Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. [Link]

  • Structure-Activity Relationship (SAR): Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press. [Link]

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrole Scaffold in Oncology

The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets.[1][3] In the realm of oncology, pyrrole derivatives have demonstrated remarkable success, leading to the development of potent therapeutics that target key pathways in cancer progression.[2][3] Several pyrrole-based drugs are clinically approved, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[4][5]

The anticancer effects of pyrrole-containing compounds are diverse, ranging from the inhibition of protein kinases (such as EGFR and VEGFR) and tubulin polymerization to the induction of apoptosis and cell cycle arrest.[3][4] This versatility underscores the potential of the pyrrole scaffold in generating novel drug candidates.

This document provides a detailed guide for researchers on the synthesis of potential anticancer agents starting from the readily available building block, 3,5-dimethyl-1H-pyrrole-2-carboxylic acid . We will explore key synthetic transformations, focusing on the rationale behind the chosen methodologies and providing detailed, actionable protocols.

Strategic Overview: From a Simple Pyrrole to Complex Heterocycles

Our synthetic strategy leverages the reactivity of the C2-carboxylic acid and the pyrrole ring to construct two major classes of anticancer agents: (A) Pyrrole-2-carboxamides and (B) Fused Pyrrolo[2,3-d]pyrimidines . The former are known to interact with various biological targets through amide bond interactions, while the latter are potent kinase inhibitors, mimicking the adenine core of ATP.[6]

G A 3,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid B Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) A->B Step 1a E Multi-step Conversion to 4-Chloro-pyrrolo[2,3-d]pyrimidine A->E Synthetic Sequence B C Amide Coupling with Bioactive Amines B->C Step 2a D Pyrrole-2-carboxamide Library C->D Product Class A F Nucleophilic Aromatic Substitution (SNAr) with Anilines E->F Step 2b G Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors F->G Product Class B

Figure 1: Overall synthetic strategy for generating anticancer candidates from this compound.

Part A: Synthesis of Pyrrole-2-Carboxamide Derivatives

Amide bond formation is a fundamental transformation in medicinal chemistry. By coupling the pyrrole carboxylic acid with various amine-containing fragments, we can explore a vast chemical space and target different protein binding pockets. For instance, certain pyrrole carboxamides have been identified as potent inhibitors of tubulin polymerization, a validated anticancer strategy.

Protocol 1: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrrole-2-carboxamides

This protocol details a two-step, one-pot procedure for the synthesis of N-aryl carboxamides via an acyl chloride intermediate. This method is robust and generally high-yielding.

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is necessary to drive the subsequent amidation with weakly nucleophilic aromatic amines. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the acylation step.

Step 1: Acyl Chloride Formation

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 20 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise over 10 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 3,5-dimethyl-1H-pyrrole-2-carbonyl chloride in anhydrous DCM (20 mL).

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL).

  • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-aryl-3,5-dimethyl-1H-pyrrole-2-carboxamide.

ParameterValue
Starting Material This compound
Key Reagents Thionyl Chloride, Substituted Aniline, TEA
Solvent Dichloromethane (DCM)
Temperature 0 °C to Reflux
Reaction Time 6-9 hours (total)
Typical Yield 70-90%
Purification Column Chromatography / Recrystallization

Part B: Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a deaza-isostere of adenine and serves as a highly effective hinge-binding motif for numerous protein kinases.[6] This makes it a valuable core for developing targeted anticancer therapies, particularly inhibitors of kinases like EGFR, which are often mutated or overexpressed in cancers such as non-small cell lung cancer.[6][7]

The synthesis is more complex and involves the construction of the fused pyrimidine ring onto the pyrrole core.

G A Ethyl 3,5-Dimethyl-1H- pyrrole-2-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Ethyl 4-Formyl-3,5-dimethyl- 1H-pyrrole-2-carboxylate B->C D Condensation with Guanidine C->D E 2-Amino-5,7-dimethyl- 7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one D->E F Chlorination (POCl3) E->F G 2-Amino-4-chloro-5,7-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine F->G H Buchwald-Hartwig or SNAr with Aryl Amines G->H I Final Kinase Inhibitor Analogues H->I

Figure 2: Synthetic workflow for the construction of pyrrolo[2,3-d]pyrimidine kinase inhibitors.

Protocol 2: Multi-step Synthesis of a 4-Chloro-pyrrolo[2,3-d]pyrimidine Intermediate

This protocol outlines the key steps to build the reactive intermediate necessary for diversification into a library of kinase inhibitors. It begins with the ethyl ester of the starting carboxylic acid.

Step 1: Esterification of this compound

  • Suspend the carboxylic acid (1.0 eq) in absolute ethanol (30 mL per gram of acid).

  • Cool to 0 °C and slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.

  • Heat the mixture to reflux and maintain for 12-16 hours.

  • Cool to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until effervescence ceases, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, which is often pure enough for the next step.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried flask under N₂, cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) and stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to stir at room temperature for 1 hour, then heat to 60 °C for 4 hours.

  • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize with a cold aqueous solution of NaOH or Na₂CO₃ until pH 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to give ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Step 3: Cyclocondensation with Guanidine

  • Dissolve the formyl-pyrrole from Step 2 (1.0 eq) and guanidine hydrochloride (2.0 eq) in n-butanol.

  • Add sodium ethoxide (2.5 eq) and heat the mixture to reflux for 24 hours.

  • Cool the reaction mixture, and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and diethyl ether, then dry to obtain the crude 2-amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Step 4: Chlorination

  • Carefully add the pyrrolopyrimidinone from Step 3 (1.0 eq) in small portions to an excess of phosphorus oxychloride (POCl₃, ~10-15 eq).

  • Heat the mixture to reflux for 4-6 hours. The mixture should become a clear solution.

  • Cool to room temperature and remove the excess POCl₃ under high vacuum.

  • Carefully add the residue to crushed ice and neutralize with ammonium hydroxide.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the key intermediate, 2-amino-4-chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine .

Protocol 3: Final Diversification via Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituent at the C4 position is highly activated towards nucleophilic substitution, providing a straightforward method to introduce various aniline fragments, which are crucial for kinase inhibitory activity.[7][8]

  • To a solution of the 4-chloro intermediate from Protocol 2 (1.0 eq) in 2-propanol or dioxane, add the desired substituted aniline (1.2 eq).

  • Add a catalytic amount of concentrated HCl or a base such as diisopropylethylamine (DIPEA, 2.0 eq). The choice of acid or base catalysis depends on the specific aniline substrate.

  • Heat the reaction mixture to reflux (80-100 °C) for 8-24 hours. Monitor by TLC.

  • Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, DCM/Methanol or Ethyl Acetate/Hexanes gradient) or preparative HPLC to obtain the final target compound.

Biological Evaluation Data

The synthesized compounds should be evaluated for their anticancer activity against a panel of human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency.

Compound ClassExample TargetCancer Cell LineIC₅₀ (µM)Reference
Pyrrole-CarboxamideTubulinA549 (Lung)0.35 - 1.56[1]
Pyrrolo[3,2-c]pyridineFMS KinaseOvarian, Prostate0.15 - 1.78[1]
Pyrrolo[2,3-d]pyrimidineEGFR (T790M)HCC8270.00021[7]
Pyrrole-IndolinoneVEGFR-2, PDGFRβVariousPotent (nM range)

Note: The IC₅₀ values are illustrative and represent the potential of these scaffolds. Actual values will vary based on the specific substitutions.

Conclusion and Future Directions

The this compound scaffold is a versatile and cost-effective starting point for the synthesis of diverse and potent anticancer agents. The protocols outlined here provide a robust framework for generating libraries of both pyrrole carboxamides and advanced pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. Further optimization of these structures through structure-activity relationship (SAR) studies can lead to the discovery of next-generation cancer therapeutics.[2] Researchers are encouraged to explore various substituents on the aryl rings to enhance potency, selectivity, and pharmacokinetic properties.

References

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org.
  • Patent: Preparation of pyrrole derivatives as S100 protein binding interaction inhibitors for the treatment of cancer and other diseases. University of Hertfordshire Research Profiles.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IntechOpen.
  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity rel
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Bentham Science.

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Application Notes and Protocols for the Quantification of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, process optimization, and quality control. This document provides detailed analytical methods for the quantification of this compound, including protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and reliable, with a focus on the scientific principles underpinning the experimental choices.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
Melting Point134-141 °CChem-Impex
Boiling Point318.4±37.0 °C (Predicted)ChemBK

Analytical Workflow Overview

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. The general workflow for the quantification of this compound is outlined below.

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound, particularly in simpler matrices or for purity assessments. The pyrrole ring and carboxylic acid functional group provide sufficient chromophores for UV detection.

Protocol: Reversed-Phase HPLC-UV

This protocol is adapted from a validated method for a structurally similar pyrrole carboxylic acid derivative and is optimized for the target analyte.[1]

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (150 x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is recommended to ensure good peak shape and resolution.[1]

    • Solvent A: 0.1 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention on the reversed-phase column.

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution with a ratio of 50:50 (v/v) Solvent A:Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 20 µL.

  • UV Detection: 225 nm. This wavelength is selected to maximize the absorbance of the pyrrole chromophore.[1]

2. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in methanol or acetonitrile. Serially dilute the stock solution with the mobile phase to prepare calibration standards.

  • Sample Matrix (e.g., Reaction Mixture): Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

3. Method Validation:

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).[1]

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.995
Accuracy85-115% for bioanalytical methods
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
SelectivityNo significant interfering peaks at the retention time of the analyte

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Protocol: LC-MS/MS Quantification

This protocol is based on a validated method for a similar pyrrole tricarboxylic acid and can be adapted for the target analyte.[2][3]

1. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid. Formic acid is a volatile mobile phase additive that aids in the ionization of the analyte in the mass spectrometer source.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure efficient separation from matrix components and good peak shape. A typical gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group is readily deprotonated, making negative ion mode more sensitive.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the preferred scan mode. The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

    • Precursor Ion [M-H]⁻: m/z 138.1

    • Product Ions: To be determined experimentally, but potential fragments could arise from the loss of CO₂ (m/z 94.1) or other characteristic fragmentations of the pyrrole ring.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the analyte.

3. Sample Preparation for Biological Matrices (e.g., Plasma):

  • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from plasma samples.[4]

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. A mixed-mode anion exchange sorbent would be suitable for retaining the acidic analyte while allowing neutral and basic interferences to be washed away.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is required to convert it into a more volatile and thermally stable derivative.

Protocol: GC-MS with Silylation

Silylation is a common derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[5] This process replaces the acidic proton with a trimethylsilyl (TMS) group, increasing volatility.

1. Derivatization (Silylation):

  • Evaporate the sample extract containing the analyte to complete dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent, such as pyridine or acetonitrile.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless injection at 250 °C.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for initial identification of the derivatized analyte and its fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions should be used to enhance sensitivity and selectivity.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis and Quantification:

Quantification is achieved by creating a calibration curve using derivatized standards and an appropriate internal standard.

Method Validation and Quality Control

All analytical methods must be validated to ensure they are fit for their intended purpose.[6][7][8][9] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

References

  • Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Lab Manager. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Walsh Medical Media. Available at: [Link]

  • Parameters of Bioanalytical Method Development and Validation. International Journal of Engineering Research & Technology. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Available at: [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate. Available at: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Available at: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. PubMed. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Available at: [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Forschungszentrum Jülich. Available at: [Link]

  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Human Metabolome Database. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone in the preparation of many pharmaceutically active compounds and advanced materials. The most prevalent and reliable method for its synthesis is the Knorr pyrrole synthesis. This reaction involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. Specifically, for our target molecule, this typically involves the reaction of ethyl acetoacetate with ethyl 2-amino-3-oxobutanoate.

While the Knorr synthesis is a powerful tool, it is not without its challenges. Researchers often face issues with low yields, side product formation, and purification difficulties. This guide will provide in-depth, experience-driven solutions to these common problems.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of the Desired Product

Question: I am consistently getting low yields of this compound. What are the likely causes and how can I improve my yield?

Answer: Low yields in the Knorr synthesis of this pyrrole derivative can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here's a breakdown of potential causes and their solutions:

  • Purity of Starting Materials: The purity of your ethyl acetoacetate and particularly the ethyl 2-amino-3-oxobutanoate is critical. The amino-ketoester is prone to self-condensation and degradation. It is often prepared in situ for this reason.

    • Solution: Use freshly distilled ethyl acetoacetate. If you are not preparing the ethyl 2-amino-3-oxobutanoate in situ, ensure it is of high purity and has been stored under an inert atmosphere at low temperatures.

  • Reaction Temperature: The Knorr synthesis is highly sensitive to temperature. If the temperature is too high, it can lead to the formation of side products and decomposition of the intermediates. If the temperature is too low, the reaction may not proceed to completion.

    • Solution: Maintain a reaction temperature between 10-20°C during the initial condensation phase. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

  • pH of the Reaction Mixture: The pH of the reaction medium plays a crucial role. An overly acidic or basic medium can lead to unwanted side reactions.

    • Solution: The reaction is typically carried out in a weakly acidic medium, often using acetic acid as a solvent or co-solvent. This helps to catalyze the condensation while minimizing side reactions.

  • Inefficient Hydrolysis: The final step in the synthesis is the hydrolysis of the resulting ester to the carboxylic acid. Incomplete hydrolysis will naturally lead to a lower yield of the desired product.

    • Solution: Ensure that the hydrolysis is complete by using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide and allowing the reaction to proceed for an adequate amount of time, often with gentle heating. Monitoring the reaction by TLC is recommended.

Experimental Protocol: Optimized Knorr Synthesis of this compound

  • Preparation of Ethyl 2-amino-3-oxobutanoate: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve ethyl 2-acetoacetate in glacial acetic acid. Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C. Stir for 2 hours at this temperature.

  • Reduction: In a separate flask, prepare a solution of sodium dithionite in water and cool it to 10°C. Add the diazonium salt solution dropwise to the sodium dithionite solution, maintaining the temperature below 20°C.

  • Condensation: To the freshly prepared solution of ethyl 2-amino-3-oxobutanoate, add an equimolar amount of ethyl acetoacetate. Stir the mixture at room temperature for 24 hours.

  • Isolation of the Ester: Pour the reaction mixture into a large volume of cold water. The crude diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate will precipitate. Filter the solid, wash with cold water, and dry.

  • Hydrolysis: Reflux the crude ester with an excess of 10% aqueous sodium hydroxide solution for 3 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is around 3-4.

  • Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from ethanol or an ethanol/water mixture.

Issue 2: Formation of Colored Impurities

Question: My final product is off-white or even brownish, indicating the presence of impurities. How can I prevent their formation and purify my product?

Answer: The formation of colored impurities is a common issue in pyrrole chemistry. Pyrroles are electron-rich aromatic compounds and are susceptible to oxidation, especially in the presence of light and air.

  • Cause: The primary cause of coloration is the oxidation of the pyrrole ring, leading to the formation of polymeric, highly conjugated species. This can be exacerbated by residual acid or base from the workup.

  • Prevention:

    • Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere (nitrogen or argon).

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Light Protection: Protect the reaction mixture and the isolated product from light by wrapping the glassware in aluminum foil.

  • Purification:

    • Recrystallization: This is the most effective method for purifying this compound. A mixed solvent system, such as ethanol/water, is often effective.

    • Activated Carbon: If the product is still colored after recrystallization, you can try treating a solution of the crude product with a small amount of activated carbon to adsorb the colored impurities. Be aware that this can also lead to some loss of the desired product.

Issue 3: Difficulty in Isolating the Product

Question: I am having trouble getting my product to precipitate out of the solution after acidification. What can I do?

Answer: If the product does not precipitate upon acidification, it could be due to several factors:

  • Insufficient Acidification: The pKa of the carboxylic acid group requires the pH to be sufficiently low for it to be protonated and thus less soluble in water.

    • Solution: Ensure the pH is lowered to at least 3-4. Check with a pH meter or pH paper.

  • Supersaturation: The product may be in a supersaturated solution.

    • Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective.

  • Product is too Soluble: If you have used a large volume of solvent for the hydrolysis, the product may be too soluble to precipitate.

    • Solution: You can try to concentrate the solution by removing some of the solvent under reduced pressure before acidification.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the Knorr pyrrole synthesis?

A1: Acetic acid serves a dual purpose. It acts as a solvent for the reactants and also as a catalyst. The weakly acidic environment facilitates the key condensation steps of the reaction mechanism, specifically the enamine formation and the subsequent cyclization.

Q2: Can I use a different base for the final hydrolysis step?

A2: Yes, while sodium hydroxide is commonly used, potassium hydroxide can also be employed. The key is to use a strong base to ensure complete saponification of the ester. The choice may also depend on the desired salt form if the product is to be isolated as a salt.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. You can spot the reaction mixture on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the reaction is proceeding. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Nitrite: This is a strong oxidizing agent and is toxic. Handle with care and avoid contact with skin.

  • Sodium Dithionite: This can release sulfur dioxide gas, which is toxic and corrosive. The reduction step should be performed in a well-ventilated fume hood.

  • Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing the Process

To aid in understanding the workflow for troubleshooting low yields, the following decision-making diagram is provided.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Use Freshly Distilled/High-Purity Reagents check_purity->impure Low pure Purity is High check_purity->pure High check_temp Review Reaction Temperature Control impure->check_temp pure->check_temp temp_issue Maintain 10-20°C During Condensation check_temp->temp_issue Inconsistent temp_ok Temperature is Optimal check_temp->temp_ok Consistent check_hydrolysis Verify Completeness of Hydrolysis temp_issue->check_hydrolysis temp_ok->check_hydrolysis incomplete_hydrolysis Increase Hydrolysis Time/Base Concentration check_hydrolysis->incomplete_hydrolysis Incomplete complete_hydrolysis Yield Improved check_hydrolysis->complete_hydrolysis Complete

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Reactant Ratio Equimolar amounts of reactantsEnsures efficient conversion and minimizes unreacted starting materials.
Condensation Temp. 10-20°CBalances reaction rate with minimizing side product formation.
Hydrolysis Base 10-15% aqueous NaOH or KOHSufficiently concentrated to drive the saponification to completion.
Hydrolysis Time 2-4 hours with refluxEnsures complete conversion of the ester to the carboxylic acid.
Precipitation pH 3-4Ensures the carboxylic acid is fully protonated for maximum precipitation.

References

  • Knorr Pyrrole Synthesis. Organic Syntheses, Coll. Vol. 2, p.202 (1943); Vol. 18, p.23 (1938). [Link]

  • The Knorr Synthesis of Pyrroles. Comprehensive Organic Name Reactions and Reagents, John Wiley & Sons, Inc., 2010. [Link]

Paal-Knorr Pyrrole Synthesis: A Technical Support Guide for Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Paal-Knorr Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this foundational synthetic transformation. As a cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis offers a direct and efficient route to substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.[1][2] However, its seeming simplicity can be deceptive, and achieving high yields and purity often requires a nuanced understanding of the reaction mechanism and potential pitfalls.

This document provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols. Our goal is to empower you to diagnose and resolve common issues, leading to more successful and efficient pyrrole syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My reaction is producing a significant amount of a non-nitrogenous byproduct. What is it and how can I prevent it?

Question: I'm performing a Paal-Knorr pyrrole synthesis with a 1,4-dicarbonyl compound and a primary amine under acidic conditions. However, my crude NMR is showing a major byproduct that I suspect is a furan derivative. What causes this and how can I favor the formation of the desired pyrrole?

Answer: This is a classic and very common side reaction in the Paal-Knorr synthesis. The furan is formed through a competing acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl starting material, a reaction also known as the Paal-Knorr furan synthesis.[3][4][5]

Causality: The key to understanding and controlling this side reaction lies in the pH of your reaction medium.[6][7]

  • Pyrrole Formation: The synthesis of the pyrrole involves the nucleophilic attack of the amine on the protonated carbonyls of the 1,4-dicarbonyl compound. This process is favored under neutral or weakly acidic conditions.[7] A weak acid like acetic acid can be beneficial as it accelerates the reaction without being overly harsh.[6][7]

  • Furan Formation: Under more strongly acidic conditions (typically pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form a furan.[6][7] In this pathway, one carbonyl is protonated, and the enol of the other carbonyl acts as the nucleophile, leading to cyclization and subsequent dehydration to the furan.[3][4]

Troubleshooting & Optimization:

  • pH Control is Critical: The most effective way to minimize furan formation is to maintain the reaction pH in the neutral to weakly acidic range. If you are using a strong acid catalyst, consider reducing its concentration or switching to a weaker acid like acetic acid.[6]

  • Use of Amine Salts: Avoid using amine hydrochloride salts directly, as they can create a highly acidic environment that promotes furan synthesis.[7]

  • Excess Amine: Employing a slight excess of the amine can help to outcompete the intramolecular cyclization of the diketone, pushing the equilibrium towards the desired pyrrole product.[8]

  • Milder Catalysts: Explore the use of milder Lewis acids or heterogeneous catalysts that can promote the reaction without significantly lowering the pH.[4][9]

Visualizing the Competing Pathways:

Paal_Knorr_Competition cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 1,4-Diketone 1,4-Diketone Weakly_Acidic Weakly Acidic / Neutral Strongly_Acidic Strongly Acidic (pH < 3) 1,4-Diketone->Strongly_Acidic Favors Furan Amine Amine Amine->Weakly_Acidic Favors Pyrrole Pyrrole Desired Pyrrole Weakly_Acidic->Pyrrole Furan Furan Byproduct Strongly_Acidic->Furan

Caption: Competing pathways in the Paal-Knorr synthesis.

Issue 2: My reaction is sluggish or not proceeding to completion, resulting in low yields.

Question: I've set up my Paal-Knorr reaction, but even after prolonged heating, I'm seeing a lot of unreacted starting material. What factors could be contributing to this low conversion?

Answer: Low or incomplete conversion in the Paal-Knorr synthesis can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.[8]

Causality:

  • Substrate Reactivity: The electronic and steric properties of both the 1,4-dicarbonyl compound and the amine play a crucial role.

    • Amines: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[8] Sterically hindered amines can also exhibit reduced reactivity.

    • Dicarbonyls: Steric hindrance around the carbonyl groups can impede the initial nucleophilic attack and subsequent cyclization.

  • Reaction Conditions:

    • Temperature: While heating is often necessary, insufficient temperature can lead to a slow reaction rate.[8]

    • Catalyst: The absence of a suitable catalyst or the use of an inappropriate one can result in a sluggish reaction. While the reaction can proceed under neutral conditions, it is often accelerated by a weak acid.[7]

Troubleshooting & Optimization:

  • Optimize Temperature and Time: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC) to find the optimal balance.[6] Be aware that excessively high temperatures can lead to degradation.[8]

  • Catalyst Selection: If you are running the reaction under neutral conditions, consider adding a catalytic amount of a weak acid like acetic acid.[6][7] For particularly unreactive substrates, exploring different Brønsted or Lewis acids may be beneficial.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields, especially for sluggish reactions.[6]

  • Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound is pure. Impurities can inhibit the reaction or lead to side products.[6] Recrystallization or distillation of the starting material may be necessary.[6]

Summary of Catalyst Options:

Catalyst TypeExamplesConsiderations
Brønsted Acids Acetic acid, p-Toluenesulfonic acid (p-TsOH)Acetic acid is a mild and effective choice. Stronger acids like p-TsOH should be used cautiously to avoid furan formation.[1][4]
Lewis Acids Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, BF₃·Et₂OCan be effective under mild conditions, but optimization of the specific Lewis acid and loading is often required.[4]
Heterogeneous Catalysts Clays, Montmorillonite, Silica sulfuric acidOffer the advantage of easy removal from the reaction mixture.[4][9]
Issue 3: My crude product is a dark, tarry material that is difficult to purify.

Question: After my reaction workup, I'm left with a dark, intractable tar instead of a crystalline product. What is causing this, and how can I obtain a cleaner crude product?

Answer: The formation of dark, polymeric, or tarry materials is a common issue, particularly when the reaction conditions are too harsh or when the resulting pyrrole is unstable.[8]

Causality:

  • Pyrrole Instability: Some pyrroles, especially those with unsubstituted positions, can be unstable and prone to polymerization or degradation under acidic conditions or upon exposure to air and light.[3]

  • Excessive Heat or Acidity: Prolonged heating at high temperatures or the use of strong acids can promote side reactions and decomposition of both the starting materials and the product, leading to the formation of complex, high-molecular-weight byproducts.[8][9]

Troubleshooting & Optimization:

  • Milder Reaction Conditions:

    • Reduce Temperature: Try running the reaction at a lower temperature for a longer period.

    • Use Milder Catalysts: Switch from a strong acid to a weaker one, or explore non-acidic catalytic systems.

  • Protecting Groups: If the synthesized pyrrole is known to be unstable, consider in-situ protection. For example, N-unsubstituted pyrroles can be protected with groups like trimethylsilyl ethoxy methoxy chloride (SEM-Cl) prior to isolation.[3]

  • Reaction Monitoring and Timely Workup: Closely monitor the reaction by TLC. As soon as the starting material is consumed, proceed with the workup to avoid prolonged exposure of the product to the reaction conditions.[8]

  • Purification Strategy: If you consistently obtain an impure product, an optimized purification strategy is essential. Column chromatography is often effective for separating the desired pyrrole from polymeric byproducts.[6] In some cases, recrystallization or distillation may be suitable.[6]

Workflow for Cleaner Synthesis and Purification:

Clean_Synthesis_Workflow Start Start Select_Mild_Conditions Select Milder Conditions (Lower Temp, Weaker Acid) Start->Select_Mild_Conditions Monitor_Reaction Monitor by TLC Select_Mild_Conditions->Monitor_Reaction Workup_Promptly Prompt Workup Upon Completion Monitor_Reaction->Workup_Promptly Purification Purify Crude Product (Chromatography, Recrystallization) Workup_Promptly->Purification Pure_Pyrrole Pure_Pyrrole Purification->Pure_Pyrrole

Caption: A workflow for achieving a cleaner Paal-Knorr synthesis.

Experimental Protocols

General Protocol for a Trial Optimization of Paal-Knorr Synthesis

This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[6]

  • Reactant Preparation:

    • Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[6]

    • Use a fresh, high-purity primary amine.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).

    • Add the primary amine (1.1 - 1.5 equivalents).[6]

    • Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).

    • Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid).[6]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[6]

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[6]

References

  • Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Paal–Knorr furan synthesis | Request PDF. ResearchGate. Retrieved from [Link]

  • Paal Knorr Synthesis of Furan - Mechanism. YouTube. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

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minimizing furan byproduct formation in pyrrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Furan Byproduct Formation

Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrrole synthesis protocols and minimize the formation of unwanted furan byproducts. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and refine your experiments effectively.

Introduction: The Challenge of Furan Byproducts in Pyrrole Synthesis

Pyrrole and its derivatives are fundamental building blocks in medicinal chemistry and materials science.[1] While several methods exist for their synthesis, the Paal-Knorr reaction remains one of the most straightforward and widely used, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] However, a common challenge in this synthesis is the competing formation of furan byproducts, which can complicate purification and reduce the yield of the desired pyrrole.[1] This guide will provide in-depth troubleshooting strategies and frequently asked questions to help you navigate this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is furan a common byproduct in the Paal-Knorr pyrrole synthesis?

A: The Paal-Knorr synthesis can proceed through two competing pathways starting from the same 1,4-dicarbonyl precursor.[3][4] The desired pathway to the pyrrole involves the nucleophilic attack of an amine on the dicarbonyl compound.[4] The competing pathway to the furan is an acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl compound itself.[3][5]

Q2: What are the key reaction parameters that influence the formation of furan byproducts?

A: The critical factors are the presence and nucleophilicity of the amine and the acidity of the reaction medium . In the absence of a sufficiently nucleophilic amine, the acid-catalyzed self-condensation of the 1,4-dicarbonyl to form a furan is more likely to occur.[3] Furthermore, highly acidic conditions, specifically a pH below 3, strongly favor the formation of furans as the main product.[1]

Q3: Can furan byproducts form in other pyrrole synthesis methods like the Knorr or Hantzsch synthesis?

A: While theoretically possible if starting materials or intermediates can cyclize to form a furan ring, furan byproduct formation is not a widely reported issue in the Knorr and Hantzsch pyrrole syntheses.[6][7][8] The Knorr synthesis involves the condensation of an α-amino ketone with a β-ketoester, and the Hantzsch synthesis uses an α-haloketone, a β-ketoester, and ammonia or a primary amine.[6][7] The reaction mechanisms and intermediates in these syntheses are less prone to the intramolecular cyclization that leads to furans.

Q4: How can I detect the presence of furan byproducts in my reaction mixture?

A: Furan and pyrrole have distinct spectroscopic properties. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for identification. Gas chromatography-mass spectrometry (GC-MS) is also a highly effective method for separating and identifying volatile components like furan and pyrrole derivatives in a reaction mixture.[9]

Troubleshooting Guide: Minimizing Furan Formation in Paal-Knorr Pyrrole Synthesis

This section provides detailed strategies to suppress furan byproduct formation during the Paal-Knorr synthesis.

Issue 1: Significant Furan Formation Detected

Primary Cause: Reaction conditions are favoring the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound over the reaction with the amine.

Solutions:

  • Optimize Reaction pH:

    • Rationale: Strongly acidic conditions (pH < 3) protonate the carbonyl oxygen, facilitating intramolecular attack by the enol oxygen, which leads to furan formation.[1] Maintaining a less acidic environment favors the nucleophilic attack of the amine.

    • Protocol:

      • If using a strong acid catalyst (e.g., HCl, H₂SO₄), consider switching to a weaker acid such as acetic acid.[1]

      • Buffer the reaction mixture to maintain a pH between 4 and 6.

      • If possible, conduct the reaction under neutral conditions, although this may lead to longer reaction times.[1]

  • Choice of Catalyst:

    • Rationale: The type of acid catalyst can significantly impact the selectivity of the reaction. Milder Lewis acids or certain solid-phase catalysts can promote the desired pyrrole formation while minimizing the harsh conditions that lead to furan synthesis.

    • Recommendations:

      • Consider using milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[4]

      • Solid acid catalysts such as montmorillonite clay can also be effective.[1]

      • For certain substrates, microwave-assisted synthesis in the absence of a strong acid catalyst has been shown to be effective.[4]

    CatalystpKaTypical Yield of Pyrrole (%)Furan Formation
    p-toluenesulfonic acid-2.80High
    Benzenesulfonic acid-2.80High
    Methanesulfonic acid-1.90High
    Sulfamic acid1.029Moderate
    Oxalic acid1.2Moderate to GoodLower

    Table 1: Effect of different acid catalysts on pyrrole synthesis. Stronger acids (lower pKa) can lead to no desired product and increased furan formation.[1]

  • Amine Concentration and Nucleophilicity:

    • Rationale: A higher effective concentration and greater nucleophilicity of the amine will favor the bimolecular reaction to form the pyrrole over the unimolecular cyclization to form the furan.

    • Protocol:

      • Use a slight excess of the amine (1.1-1.2 equivalents) to ensure it is readily available to react with the dicarbonyl compound.

      • If using a less nucleophilic amine (e.g., an aniline with electron-withdrawing groups), you may need to employ more forcing conditions, which can inadvertently increase furan formation. In such cases, careful optimization of temperature and reaction time is crucial.

Issue 2: Low Yield of Pyrrole Despite Minimal Furan Formation

Primary Cause: The reaction may not be going to completion, or the desired product may be degrading under the reaction conditions.

Solutions:

  • Temperature and Reaction Time Optimization:

    • Rationale: While higher temperatures can accelerate the reaction, they can also lead to the degradation of starting materials or products, and in some cases, favor furan formation.[1]

    • Protocol:

      • Start with a moderate temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or GC-MS.

      • Gradually increase the temperature if the reaction is sluggish, while keeping a close watch on the formation of byproducts.

      • Microwave-assisted synthesis can often reduce reaction times and improve yields.[4]

  • Solvent Selection:

    • Rationale: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

    • Recommendations:

      • Protic solvents like ethanol or acetic acid are commonly used.

      • For certain applications, ionic liquids have been shown to promote the reaction at room temperature without the need for an additional acid catalyst.[4]

Visualizing the Competing Pathways

The following diagram illustrates the mechanistic branch point between pyrrole and furan synthesis in the Paal-Knorr reaction.

Paal_Knorr cluster_pyrrole Pyrrole Pathway cluster_furan Furan Pathway start 1,4-Dicarbonyl hemiaminal Hemiaminal Intermediate start->hemiaminal + R-NH2 enol Enol Intermediate start->enol + H+ amine Primary Amine (R-NH2) acid Acid Catalyst (H+) cyclized_amine Cyclized Intermediate hemiaminal->cyclized_amine Intramolecular Condensation pyrrole Pyrrole cyclized_amine->pyrrole - 2H2O cyclized_furan Cyclized Hemiacetal enol->cyclized_furan Intramolecular Attack furan Furan Byproduct cyclized_furan->furan - H2O, -H+

Caption: Competing pathways in the Paal-Knorr synthesis.

Purification Strategies: Removing Furan Byproducts

If furan byproducts are formed despite optimization, the following purification techniques can be employed.

  • Distillation:

    • Applicability: This method is effective when there is a significant difference in the boiling points of the desired pyrrole and the furan byproduct. Pyrrole generally has a higher boiling point than furan due to intermolecular hydrogen bonding.[10]

    • Protocol: Fractional distillation under reduced pressure is often necessary for higher boiling point derivatives to prevent thermal decomposition.

  • Column Chromatography:

    • Applicability: This is a versatile method for separating compounds with different polarities.

    • Protocol:

      • Select a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation between the pyrrole and furan.

      • A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is often a good starting point.[11] The less polar furan will typically elute before the more polar pyrrole.

      • Monitor the fractions by TLC or GC-MS to ensure complete separation.

  • Acid-Base Extraction:

    • Applicability: This method can be used if the pyrrole has a sufficiently acidic N-H proton that can be deprotonated to form a salt, while the furan remains in the organic phase.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent.

      • Extract with an aqueous base (e.g., dilute NaOH) to deprotonate the pyrrole and draw it into the aqueous layer.

      • Separate the layers and then acidify the aqueous layer to precipitate the purified pyrrole.

      • Extract the pyrrole back into an organic solvent, wash, dry, and concentrate.

Conclusion

Minimizing furan byproduct formation in pyrrole synthesis, particularly via the Paal-Knorr reaction, is a matter of carefully controlling the reaction conditions to favor the desired reaction pathway. By understanding the underlying mechanisms and systematically troubleshooting parameters such as pH, catalyst choice, and reactant concentrations, researchers can significantly improve the purity and yield of their target pyrroles.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]

  • Joechem. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]

  • MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College.
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Scribd. SCH 402 Synthesis of Pyrrole and Furan. Scribd. [Link]

  • Wikipedia. Knorr pyrrole synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. How to remove excess pyrrole from a reaction mixture?. ResearchGate. [Link]

  • MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

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Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Pyrrole and its derivatives are fundamental scaffolds in numerous natural products and pharmaceuticals, making their efficient synthesis a critical endeavor.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common experimental challenges, structured in a practical question-and-answer format.

Part 1: General Troubleshooting for Pyrrole Synthesis

This section addresses broad issues that can arise across various synthetic methodologies.

Question 1: My reaction is resulting in a low or no yield of the desired pyrrole. What are the likely causes and how can I address them?

Answer: Low yields are a frequent challenge in pyrrole synthesis and can stem from several factors. A systematic approach to troubleshooting is essential.

  • Purity of Starting Materials: The purity of your starting materials is paramount. Impurities in precursors like 1,4-dicarbonyl compounds, amines, or aldehydes can introduce side reactions that consume reactants and complicate purification, ultimately lowering your yield.[3][4]

    • Actionable Advice: Always ensure your starting materials are of high purity. Recrystallize or distill them if necessary. It's also advisable to use fresh, high-purity primary amines.[3]

  • Reaction Conditions: The conditions of your reaction—pH, temperature, and time—are critical.

    • pH Control: Many pyrrole syntheses are sensitive to pH. For instance, in the Paal-Knorr synthesis, a neutral to weakly acidic environment is optimal.[3] If the pH drops too low (e.g., below 3), you risk forming furan byproducts.[3][5]

    • Temperature: While heating is often necessary, excessive temperatures or prolonged heating can lead to the degradation of your starting materials or the desired product, especially if they contain sensitive functional groups.[3][6] Microwave-assisted heating can be an effective alternative, often reducing reaction times and improving yields.[3]

    • Reaction Time: Longer is not always better. Extended reaction times can lead to the formation of unwanted byproducts.[3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to identify the optimal stopping point.[3]

  • Catalyst Choice and Activity: The choice and handling of catalysts are crucial. Some modern variations of classical methods employ Lewis acids or other catalysts to improve efficiency under milder conditions.[2][7]

    • Actionable Advice: If using a catalyst, ensure it is active and used in the correct concentration. For instance, in the Paal-Knorr synthesis, catalysts like Sc(OTf)₃ or Bi(NO₃)₃ can be effective alternatives to harsh acids.[6][7]

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Yield purity Verify Purity of Starting Materials start->purity First check conditions Optimize Reaction Conditions purity->conditions If pure monitoring Monitor Reaction Progress (TLC) conditions->monitoring During reaction workup Improved Yield monitoring->workup Upon completion G start Side Product Formation furan Furan Formation (Paal-Knorr) start->furan self_condensation Self-Condensation/Polymerization start->self_condensation regioisomers Regioisomer Mixture start->regioisomers ph_control Adjust pH to > 3 furan->ph_control slow_addition Slow Reagent Addition self_condensation->slow_addition steric_electronic Modify Starting Material (Sterics/Electronics) regioisomers->steric_electronic improved_selectivity Improved Selectivity ph_control->improved_selectivity slow_addition->improved_selectivity steric_electronic->improved_selectivity

Caption: Decision tree for addressing common side product issues.

Part 2: Method-Specific FAQs and Protocols

This section delves into the nuances of specific, widely-used pyrrole synthesis reactions.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. [5][7] FAQ 1: I'm using an unsymmetrical 1,4-diketone and getting a mixture of regioisomers. How can I favor the formation of one over the other?

Answer: As mentioned in the general section, controlling regioselectivity hinges on differentiating the reactivity of the two carbonyl groups. [8]You can leverage both steric and electronic effects. For instance, a larger group adjacent to one carbonyl will direct the initial amine attack to the less sterically hindered carbonyl. [8] FAQ 2: Can I use a secondary amine in the Paal-Knorr synthesis?

Answer: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. A secondary amine would form a stable enamine that would not undergo the necessary subsequent cyclization to form the pyrrole ring. [5]

  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure (recrystallize or distill if needed). Use a fresh, high-purity primary amine. [3]2. Reaction Setup: In a clean, dry round-bottom flask with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).

  • Add the primary amine (1.1–1.5 eq).

  • Add the chosen solvent (e.g., ethanol, acetic acid) or proceed under solvent-free conditions. [3][9]5. Add a catalytic amount of a weak acid like acetic acid, if not already the solvent. [3]6. Reaction Conditions: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60–80 °C). [3]Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel. [3]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multicomponent reaction that assembles pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine. [10][11] FAQ 1: My Hantzsch synthesis is giving low yields. What are the key parameters to optimize?

Answer: The Hantzsch synthesis has several critical parameters that can be fine-tuned to improve yields.

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Using a slight excess of the amine can help drive this equilibrium. [8]* N- vs. C-Alkylation: The enamine can be alkylated by the α-haloketone at either the nitrogen or the carbon. The desired pathway for pyrrole formation is C-alkylation. The choice of solvent can influence this selectivity, with protic solvents often favoring C-alkylation. [8]* Minimizing Side Reactions: As previously noted, the α-haloketone can undergo self-condensation. Slow addition of the α-haloketone is a key strategy to prevent this. [8]* Modern Approaches: Recent advancements have shown that continuous flow chemistry can lead to high yields with short reaction times, often eliminating the need for extensive purification of intermediates. [12]

    Parameter Recommendation Rationale
    Amine Stoichiometry Use a slight excess (1.1-1.2 eq) Drives enamine formation
    Solvent Protic (e.g., ethanol) Favors desired C-alkylation
    α-Haloketone Addition Slow, dropwise addition Minimizes self-condensation

    | Temperature | Moderate (reflux in ethanol) | Controls reaction rate |

  • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.

  • Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over 15–20 minutes.

  • Heat the reaction to a gentle reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired pyrrole derivative. [8]

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the reaction of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl group (an active methylene compound). [13][14] FAQ: The α-aminoketone starting material is unstable and self-condenses. How can I overcome this?

Answer: The instability of α-aminoketones is a well-known challenge in the Knorr synthesis. The most common solution is to generate the α-aminoketone in situ. This is typically achieved by the reduction of an α-oximinoketone using a reducing agent like zinc dust in acetic acid. [13][14]This approach prevents the isolation of the unstable intermediate and minimizes self-condensation side reactions. [13]

G start α-Oximinoketone reduction Reduction (e.g., Zn/AcOH) start->reduction in_situ In situ generation of α-Aminoketone reduction->in_situ condensation Condensation with Active Methylene Compound in_situ->condensation pyrrole Substituted Pyrrole condensation->pyrrole

Caption: In situ generation of α-aminoketone in the Knorr synthesis.

Barton-Zard Pyrrole Synthesis

The Barton-Zard synthesis is a powerful method for preparing pyrroles from a nitroalkene and an α-isocyanoacetate under basic conditions. [15][16] FAQ: My Barton-Zard reaction is giving low yields and is difficult to purify. What are the common pitfalls?

Answer: Success in the Barton-Zard synthesis often comes down to the careful selection of the base and the purity of the nitroalkene.

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered alkoxide is often preferred. This ensures the deprotonation of the isocyanoacetate without promoting unwanted side reactions of the nitroalkene. [8]* Nitroalkene Stability: Nitroalkenes can be unstable and prone to polymerization. It is often best to use freshly prepared nitroalkenes for the reaction. [8]* Reaction Temperature: The reaction is typically run at or below room temperature to minimize side reactions. [8]

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an electron-deficient alkene to form the pyrrole ring. [17][18] FAQ: What are the most important parameters to control for a successful Van Leusen synthesis?

Answer: The Van Leusen reaction is highly dependent on the choice of base and solvent.

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of TosMIC to form the reactive carbanion. [18][19]Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU. The choice of base can significantly impact the reaction rate and overall yield. [8]* Solvent: Aprotic polar solvents such as DMSO, DMF, or THF are typically used. These solvents are necessary to ensure the solubility of the reactants and the charged intermediates. [8]

References

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]

  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. Available at: [Link]

  • Knorr pyrrole synthesis - Grokipedia. Available at: [Link]

  • Recent advances in the synthesis of pyrroles by multicomponent reactions - RSC Publishing. Available at: [Link]

  • Hantzsch pyrrole synthesis - Grokipedia. Available at: [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]

  • Hantzsch pyrrole synthesis on solid support - PubMed. Available at: [Link]

  • The Abiotic Formation of Pyrrole under Volcanic, Hydrothermal Conditions—An Initial Step towards Life's First Breath? - PMC - NIH. Available at: [Link]

  • Knorr pyrrole synthesis - Wikipedia. Available at: [Link]

  • What are the challenges in the synthesis and application of pyrrole? - Blog - BIOSYNCE. Available at: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes - ResearchGate. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available at: [Link]

  • Barton–Zard reaction - Wikipedia. Available at: [Link]

  • Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. Available at: [Link]

  • A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum | Journal of Chemical Education - ACS Publications. Available at: [Link]

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Technical Support Center: Overcoming Low Reactivity of Amines in Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Paal-Knorr synthesis, particularly when working with unreactive amines. Here, we will dissect the common issues, explain the underlying chemical principles, and provide actionable troubleshooting strategies and optimized protocols to advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low amine reactivity in the Paal-Knorr synthesis.

Q1: Why is my Paal-Knorr reaction failing or giving low yields with certain amines?

A: Low yields or reaction failure with specific amines can often be attributed to two primary factors: reduced nucleophilicity and steric hindrance.[1][2]

  • Electronic Effects: Amines with electron-withdrawing groups (EWGs), such as nitroanilines or sulfonamides, are less nucleophilic. The lone pair of electrons on the nitrogen is delocalized or inductively withdrawn, making it a weaker nucleophile and thus slowing down the initial attack on the 1,4-dicarbonyl compound.[2]

  • Steric Hindrance: Bulky amines, or those with substituents near the nitrogen atom, can be sterically hindered, which physically impedes the nucleophilic attack required for the reaction to proceed.[1]

Q2: What is the accepted mechanism for the Paal-Knorr synthesis, and how does amine reactivity play a role?

A: The Paal-Knorr synthesis proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] The mechanism involves an initial nucleophilic attack of the amine on a carbonyl group to form a hemiaminal, followed by cyclization and dehydration to yield the pyrrole.[2][4] The ring-closing step is often the rate-determining step.[5][6] The nucleophilicity of the amine is critical for the initial hemiaminal formation. A less reactive amine will slow this step, thereby hindering the overall reaction rate.

Q3: Can I run the Paal-Knorr synthesis without a catalyst?

A: While some Paal-Knorr reactions can proceed without a catalyst, particularly with highly reactive amines and under high temperatures (e.g., in water at 150°C), catalysis is generally required, especially for less reactive amines.[1] Weakly acidic conditions are often optimal, as strong acids (pH < 3) can promote the formation of furan byproducts.[3][7]

Part 2: Troubleshooting Guide for Unreactive Amines

This section provides a systematic approach to troubleshooting and optimizing your Paal-Knorr synthesis when dealing with challenging amine substrates.

Issue 1: Incomplete Reaction or Low Conversion

When facing an incomplete reaction, a methodical optimization of reaction parameters is key.

1. Catalyst Selection and Optimization:

  • Brønsted Acids: For amines that are only moderately unreactive, switching from a non-catalyzed reaction to one with a weak Brønsted acid can be effective. Acetic acid is a common choice that can accelerate the reaction without being overly acidic.[3][8] Stronger acids like trifluoroacetic acid have also been shown to be effective catalysts.[8]

  • Lewis Acids: For more challenging, electron-deficient amines, Lewis acids are often more effective. Catalysts like Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (Bi(NO₃)₃) can significantly enhance the reaction rate.[5][7]

  • Heterogeneous Catalysts: To simplify purification, consider solid acid catalysts such as silica sulfuric acid or montmorillonite K10 clay.[9] These can be easily filtered off post-reaction.[9]

Table 1: Comparison of Catalysts for Paal-Knorr Synthesis

Catalyst Type Examples Typical Conditions Advantages Considerations
Brønsted Acid Acetic Acid, p-TsOH, TFA Reflux in solvent Readily available, cost-effective Can lead to furan byproducts if too acidic[7][10]
Lewis Acid Sc(OTf)₃, Bi(NO₃)₃, FeCl₃ Room temp to moderate heat High efficiency for unreactive amines[5][11] Can be expensive, may require anhydrous conditions
Heterogeneous Montmorillonite K10, Silica Sulfuric Acid Solvent or solvent-free Easy removal, recyclable[9] May have lower activity than homogeneous catalysts

| Organocatalyst | Citric Acid, Vitamin B1 | Ethanol, 60°C | "Green," metal-free[7][12] | May require longer reaction times |

2. Solvent and Temperature Optimization:

  • Conventional Heating: The choice of solvent is crucial. For conventional heating, polar solvents like ethanol or acetic acid are commonly used.[1] If solubility is an issue, a higher boiling point solvent may be necessary to drive the reaction to completion.

  • Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for overcoming the low reactivity of amines.[13][14] Polar solvents that are high microwave absorbers (e.g., ethanol, water, acetic acid) can lead to rapid heating and dramatically reduced reaction times.[1] Temperatures between 120°C and 160°C are typical for microwave-assisted Paal-Knorr reactions.[1]

Issue 2: Furan Byproduct Formation

A common side reaction in the Paal-Knorr synthesis is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan.[2][15]

Solutions:

  • Control pH: Maintain a neutral to weakly acidic environment (pH > 3).[2][7] Avoid using amine hydrochloride salts directly, as they can lower the pH and favor furan formation.[3] If using an amine salt, add a non-nucleophilic base to free the amine.[1]

  • Use Excess Amine: Increasing the concentration of the amine can shift the equilibrium towards pyrrole formation.[2]

  • Catalyst Choice: Opt for milder catalysts that do not excessively lower the pH.[2]

Part 3: Experimental Protocols

Here are detailed protocols for conducting the Paal-Knorr synthesis with less reactive amines, utilizing both conventional and microwave-assisted methods.

Protocol 1: Lewis Acid-Catalyzed Synthesis under Solvent-Free Conditions

This protocol is particularly effective for electron-deficient amines.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Primary amine (e.g., 4-nitroaniline)

  • Scandium(III) triflate (Sc(OTf)₃)

Procedure:

  • In a clean, dry round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq), the primary amine (1.0-1.2 mmol, 1.0-1.2 eq), and Sc(OTf)₃ (0.01 mmol, 1 mol%).[7]

  • Stir the mixture at room temperature or with gentle heating (50-80 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This method is ideal for accelerating reactions with sluggish amines.[6]

Materials:

  • 1,4-diketone (0.0374 mmol, 1.0 eq)

  • Primary amine (3.0 eq)

  • Ethanol (400 µL)

  • Glacial Acetic Acid (40 µL)

Procedure:

  • To a microwave process vial equipped with a magnetic stir bar, add a solution of the 1,4-diketone in ethanol.[2]

  • Add glacial acetic acid followed by the primary amine.[2]

  • Seal the vial and place it in a microwave reactor.[1]

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C), monitoring the reaction by TLC.[1][6]

  • Once complete, cool the reaction mixture to room temperature.[6]

  • Proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).[2]

  • Dry the combined organic layers, evaporate the solvent, and purify the product as needed.[2]

Part 4: Visualization of Concepts

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a challenging Paal-Knorr synthesis.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Amine Assess Amine Reactivity: Electron Deficient or Sterically Hindered? Start->Check_Amine Catalyst Introduce Catalyst Check_Amine->Catalyst Br_nsted Weak Brønsted Acid (e.g., Acetic Acid) Catalyst->Br_nsted Moderately Unreactive Lewis Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Lewis Highly Unreactive Temp Increase Temperature or Switch to Microwave Br_nsted->Temp Lewis->Temp Furan Furan Byproduct Observed? Temp->Furan Control_pH Control pH (>3) Use Milder Catalyst Use Excess Amine Furan->Control_pH Yes Success Reaction Successful Furan->Success No Control_pH->Success

Caption: A decision-making workflow for troubleshooting the Paal-Knorr synthesis.

Reaction Mechanism Overview

This diagram illustrates the generally accepted mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1_CO_R2 1,4-Dicarbonyl Hemiaminal Hemiaminal R1_CO_R2->Hemiaminal + Amine (Nucleophilic Attack) Amine Primary Amine (R'-NH₂) Amine->Hemiaminal Cyclic_Hemiaminal Cyclic Intermediate Hemiaminal->Cyclic_Hemiaminal Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole - 2H₂O (Dehydration)

Caption: The mechanistic pathway of the Paal-Knorr pyrrole synthesis.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Silverman, R. B., & Thomson, S. A. (2010). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. PMC - NIH. Retrieved from [Link]

  • Sahoo, H., & Rath, D. (2015). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1069, 30-37.
  • Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(11), 6367-6370.
  • All Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]

  • Mohsenzadeh, F., Darabi, H. R., Alivand, M., Aghapoor, K., & Balavar, Y. (2020). Naturally occurring organic acids for organocatalytic synthesis of pyrroles via Paal–Knorr reaction.

Sources

Technical Support Center: Managing Polymerization in Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of polymerization during their synthetic work. As a π-electron rich aromatic heterocycle, the pyrrole nucleus is highly susceptible to side reactions, particularly polymerization under acidic or oxidative conditions. This guide provides in-depth, experience-based troubleshooting advice, preventative protocols, and mechanistic insights to help you achieve higher yields and product purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial questions regarding pyrrole polymerization.

Q1: Why did my pyrrole synthesis reaction turn into a black, insoluble tar?

A: This is a classic sign of rapid, uncontrolled polymerization. The primary cause is the high reactivity of the pyrrole ring, which is rich in electron density.[1][2] Under acidic conditions, the ring can be protonated, which disrupts its aromaticity and makes it highly electrophilic.[3] This activated pyrrole is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that forms a dark, insoluble polymer, often referred to as "pyrrole black".[3] The presence of atmospheric oxygen can also contribute to oxidative polymerization, leading to similar observations.

Q2: What is the specific role of the acid catalyst in causing polymerization?

A: In many essential pyrrole syntheses, such as the Paal-Knorr reaction, an acid catalyst is required to protonate a carbonyl group on the 1,4-dicarbonyl precursor, facilitating the initial nucleophilic attack by the amine.[4][5] However, once the pyrrole ring is formed, this same acid can protonate the product. This protonation, typically at the C2 position, generates a highly reactive electrophilic species that triggers the polymerization cascade.[3] Therefore, the acid plays a dual role: it is necessary for the desired reaction but can also catalyze the primary undesired side reaction.

Q3: Can I run my pyrrole synthesis open to the air?

A: It is strongly discouraged, especially if you are synthesizing electron-rich or unsubstituted pyrroles. Pyrrole is known to darken upon exposure to air, indicating oxidative degradation and polymerization.[2] Oxygen can act as an oxidant, initiating radical-based polymerization pathways or contributing to the formation of colored byproducts. For best results and reproducibility, reactions should be conducted under an inert atmosphere, such as nitrogen or argon.

Q4: Do substituents on the pyrrole ring affect its stability?

A: Absolutely. This is a critical factor in controlling polymerization. Electron-withdrawing groups (EWGs), such as esters (-COOR), ketones (-COR), or sulfonyl groups (-SO₂R), decrease the electron density of the pyrrole ring.[1] This deactivation makes the ring less susceptible to electrophilic attack (including protonation), thereby significantly inhibiting polymerization and increasing the compound's stability under acidic conditions.[3] Conversely, electron-donating groups (EDGs), like alkyl groups, increase the ring's reactivity and its propensity to polymerize.

Systematic Troubleshooting Guide

This section is organized by observable symptoms during the experiment to help you diagnose and resolve specific issues.

Symptom 1: Reaction Mixture Immediately Turns Dark Brown or Black Upon Acid Addition.
  • Probable Cause: The reaction conditions are too harsh, causing immediate and rapid polymerization of the newly formed pyrrole. This is common when using strong, non-volatile acids at elevated temperatures.[6]

  • Troubleshooting Steps & Rationale:

    • Reduce Acid Strength: Switch from strong mineral acids (like H₂SO₄ or HCl) to a weaker organic acid. Acetic acid is a common and effective choice for the Paal-Knorr synthesis as it is sufficient to catalyze the cyclization but less likely to cause rampant polymerization.[7][8] Using a buffer system, such as acetic acid with sodium acetate, can also help maintain an optimal pH.[9]

    • Lower the Temperature: Perform the acid addition and the reaction at a lower temperature (e.g., room temperature or 0 °C). Polymerization has a higher activation energy than the desired cyclization in many cases; lowering the temperature will disproportionately slow the undesired side reaction.

    • Control Reagent Addition: Add the acid catalyst slowly and sub-surface to avoid localized areas of high concentration. If possible, add the amine or dicarbonyl compound portion-wise to keep the concentration of the reactive pyrrole product low at any given time.

Symptom 2: Low Yield of Pyrrole with a Significant Amount of Insoluble Byproduct After Workup.
  • Probable Cause: Slower, but still significant, polymerization is occurring over the course of the reaction. This may also be compounded by oxidative degradation if an inert atmosphere is not used.

  • Troubleshooting Steps & Rationale:

    • Implement an Inert Atmosphere: Ensure the reaction is performed under a positive pressure of nitrogen or argon. This involves using dried, degassed solvents and appropriate glassware (e.g., a Schlenk line or a nitrogen-filled balloon). This minimizes oxidative side reactions that contribute to byproduct formation.

    • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-extending the reaction time, even under seemingly mild conditions, can lead to a gradual buildup of polymeric material.[8]

    • Consider a Protecting Group Strategy: For particularly sensitive pyrroles, the most robust solution is to install an electron-withdrawing protecting group on the nitrogen, such as a tosyl (-Ts) or an alkoxycarbonyl group.[3][10] This dramatically reduces the ring's reactivity, allowing for harsher subsequent reaction conditions if necessary. The protecting group can be removed in a later step.

Visualizing the Problem and Solution

Understanding the underlying mechanism and the troubleshooting logic is key to mastering pyrrole synthesis.

Mechanism of Acid-Catalyzed Polymerization

The following diagram illustrates the initiation and propagation steps of acid-catalyzed pyrrole polymerization. The initial protonation of the pyrrole ring creates a reactive electrophile, which is the key step leading to polymer formation.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Pyrrole1 Pyrrole Monomer ProtonatedPyrrole Protonated Pyrrole (Electrophile) Pyrrole1->ProtonatedPyrrole Protonation H_plus H+ Dimer Dimer Cation ProtonatedPyrrole->Dimer Electrophilic Attack Pyrrole2 Another Pyrrole Monomer (Nucleophile) Pyrrole2->Dimer Polymer Polymer Chain... Dimer->Polymer Chain Growth troubleshooting_workflow Start Polymerization Observed (Dark Color / Tar) CheckTiming When did it occur? Start->CheckTiming Immediate Immediately on Acid Addition CheckTiming->Immediate Immediate Gradual Gradually over Reaction Time CheckTiming->Gradual Gradual ActionImmediate Reduce Reaction Severity: 1. Use weaker acid (e.g., Acetic Acid) 2. Lower Temperature 3. Slow Reagent Addition Immediate->ActionImmediate ActionGradual Improve Reaction Control: 1. Use Inert Atmosphere (N2/Ar) 2. Optimize Reaction Time (TLC) 3. Check for Oxidants Gradual->ActionGradual StillIssue Still Polymerizing? ActionImmediate->StillIssue ActionGradual->StillIssue ProtectingGroup Final Solution: Use N-Protecting Group (e.g., -Tosyl) StillIssue->ProtectingGroup Yes Success Successful Synthesis StillIssue->Success No ProtectingGroup->Success

Caption: Decision tree for troubleshooting pyrrole polymerization.

Preventative Measures and Optimized Protocol

Proactive measures are more effective than reactive troubleshooting. The following table and protocol are designed to minimize polymerization from the outset.

Table 1: Comparison of Reaction Parameters on Polymerization
ParameterCondition to AVOIDRecommended ConditionRationale
Acid Catalyst Strong mineral acids (H₂SO₄, HCl)Weak organic acids (Acetic Acid, Citric Acid) or Lewis Acids (FeCl₃, MgI₂·OEt₂)Minimizes protonation of the pyrrole product, reducing the primary polymerization pathway. [6][11]
Atmosphere Open to airInert (Nitrogen or Argon)Prevents oxidative side reactions and degradation of the electron-rich pyrrole ring.
Temperature Prolonged heating at high temp.Lowest effective temperature; Microwave-assisted heating for shorter timesReduces the rate of polymerization and thermal degradation of sensitive compounds. [8][12]
Substituents Electron-donating groups (if possible)Electron-withdrawing groups (e.g., esters, ketones) on the final productDeactivates the pyrrole ring towards electrophilic attack and polymerization. [1][13]

Optimized Protocol: A Polymerization-Resistant Paal-Knorr Synthesis

This protocol for the synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole incorporates several best practices to mitigate polymerization.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Benzylamine (1.05 eq)

  • Glacial Acetic Acid (5-10 mol%)

  • Toluene (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard reflux apparatus with Schlenk line compatibility

Procedure:

  • System Preparation: Assemble the reflux apparatus and flame-dry under vacuum. Backfill the system with nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • Solvent Degassing: Sparge the toluene with nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the reaction flask, add the degassed toluene, followed by hexane-2,5-dione (1.0 eq) and benzylamine (1.05 eq) via syringe.

  • Catalyst Addition: Add glacial acetic acid (5-10 mol%) dropwise to the stirred solution at room temperature. Rationale: Using a catalytic amount of a weak acid initiates the desired reaction without creating an overly acidic environment that would promote polymerization.

  • Reaction: Heat the mixture to a gentle reflux (approx. 110°C for toluene) and monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Rationale: Refluxing under inert gas ensures the reaction proceeds while protecting the product from air.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst. Rationale: Neutralization is critical to prevent any post-reaction polymerization during solvent removal.

  • Isolation: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent in vacuo.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N-substituted pyrrole.

By implementing these systematic troubleshooting strategies, understanding the underlying mechanisms, and adopting preventative protocols, you can significantly improve the outcome of your pyrrole syntheses, minimizing polymerization and maximizing the yield of your desired product.

References

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • Tan, Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(23), 5546. Available from: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Banu, S. A., & Nagarajan, R. (2018). Paal–Knorr synthesis of pyrroles. Synthetic Communications, 48(20), 2537-2559. Available from: [Link]

  • Wikipedia. (2023, December 2). Knorr pyrrole synthesis. Retrieved January 17, 2026, from [Link]

  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

  • Li, S., et al. (2022). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 14(17), 3626. Available from: [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • N.A. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. SlidePlayer. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2023, November 26). Paal–Knorr synthesis. Retrieved January 17, 2026, from [Link]

  • Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 35, 1-14. Available from: [Link]

  • S, S., & S, S. (2020). Hollow Polypyrrole Composite Synthesis for Detection of Trace-Level Toxic Herbicide. ACS Omega, 5(34), 21588-21596. Available from: [Link]

  • Request PDF. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrrole-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrole-2-carboxylic acid (PCA). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of synthesizing this valuable heterocyclic building block. Pyrrole-2-carboxylic acid is a key precursor in the biosynthesis of numerous natural products and a vital component in many pharmacologically active compounds.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is rooted in explaining the causal relationships behind reaction outcomes, ensuring you can not only solve current issues but also proactively optimize future syntheses.

Section 1: General Troubleshooting & FAQs

This section addresses common issues that can arise regardless of the specific synthetic route employed.

FAQ 1: My reaction fails to initiate or proceeds very slowly. What are the primary checkpoints?

Answer: Reaction failure is often traced back to fundamental parameters. Before investigating more complex mechanistic issues, perform a systematic check of the following:

  • Reagent Purity and Integrity:

    • Pyrrole and its Derivatives: Pyrrole is susceptible to air oxidation and polymerization, often indicated by a darkening in color. Use freshly distilled or recently purchased pyrrole for best results.

    • Solvents: Ensure solvents are anhydrous, especially for reactions involving organometallics or water-sensitive catalysts.

    • Catalysts: Metal catalysts can be deactivated by atmospheric oxygen or moisture. Store them under an inert atmosphere. For enzymatic reactions, verify the enzyme's activity and ensure the buffer conditions (pH, ionic strength) are optimal.[3]

  • Atmospheric Control: Many synthetic intermediates are sensitive to oxygen or moisture. Unless the protocol specifies otherwise (e.g., certain oxidative steps), conducting the reaction under an inert atmosphere (Nitrogen or Argon) is a reliable practice to prevent degradation and side reactions.

  • Temperature Control: Verify your reaction temperature with a calibrated thermometer placed directly in the reaction mixture, not just relying on the heating mantle's setting. Some reactions have a narrow optimal temperature window. For instance, a recent bio-based synthesis of PCA from D-glucosamine and pyruvic acid showed a significant drop in yield when the temperature deviated from the optimized 120 °C.[4]

FAQ 2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening?

Answer: This is a classic sign of pyrrole polymerization. The pyrrole ring is electron-rich and highly susceptible to acid-catalyzed polymerization.[5]

  • Causality: In the presence of a strong acid, the pyrrole ring becomes protonated. This protonated species is highly electrophilic and can be attacked by a neutral pyrrole molecule, initiating a chain reaction that leads to insoluble, high-molecular-weight polypyrroles.

  • Preventative Measures:

    • pH Control: Avoid strongly acidic conditions unless absolutely necessary for the reaction mechanism (e.g., some decarboxylation protocols).[6] For reactions like the Paal-Knorr synthesis, weak acids like acetic acid are used to accelerate the reaction without causing significant polymerization.[7]

    • Temperature Management: Exothermic reactions can lead to localized heating, which accelerates polymerization. Ensure adequate stirring and external cooling if necessary.

    • Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen (e.g., with a sulfonyl or alkoxycarbonyl group) to reduce its electron density and susceptibility to polymerization.[8]

Workflow: Initial Reaction Troubleshooting

Here is a logical workflow to diagnose a failing reaction before delving into method-specific issues.

Caption: A decision tree for initial troubleshooting of pyrrole syntheses.

Section 2: Troubleshooting Specific Synthetic Routes

Different synthetic strategies for PCA have unique failure modes. This section provides targeted advice for common methods.

Route 1: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] While robust, it can be plagued by a critical side reaction.

Question: I am attempting a Paal-Knorr synthesis to get an N-unsubstituted pyrrole using ammonium acetate, but my main product is a furan. Why?

Answer: You are observing the competing Paal-Knorr furan synthesis. The outcome of the reaction is highly dependent on the pH.[7][10]

  • Mechanistic Explanation: The reaction proceeds via the formation of a hemiaminal (leading to the pyrrole) or a hemiacetal (leading to the furan). Under strongly acidic conditions (pH < 3), the amine is fully protonated to the non-nucleophilic ammonium ion, which cannot effectively compete with intramolecular hemiacetal formation, leading to the furan product. In neutral or weakly acidic conditions, the free amine is available to attack the carbonyl, favoring the pyrrole pathway.[7][9]

  • Solution:

    • Buffer the Reaction: Use ammonium acetate or conduct the reaction in a solvent like acetic acid to maintain a weakly acidic environment.

    • Avoid Strong Acids: Do not use hydrochloride salts of amines or add strong mineral acids like HCl or H₂SO₄.[10]

    • Protocol Adjustment: Switch from ammonium salts to ammonia in a suitable solvent to ensure the presence of the free amine nucleophile.

Paal_Knorr_Selectivity cluster_0 Reaction Conditions Start 1,4-Dicarbonyl + Amine/Ammonia Acid Strongly Acidic (pH < 3) Start->Acid Protonation of Amine WeakAcid Weakly Acidic / Neutral Start->WeakAcid Free Amine Available Furan Furan Product Acid->Furan Furan Synthesis Favored Pyrrole Desired Pyrrole Product WeakAcid->Pyrrole Pyrrole Synthesis Favored

Caption: pH-dependent selectivity in the Paal-Knorr synthesis.

Route 2: The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11]

Question: My Hantzsch synthesis is giving very low yields and multiple unidentifiable side products. What is the likely point of failure?

Answer: The primary challenge in the Hantzsch synthesis is the stability of the α-aminoketone intermediate, which is formed in situ. This intermediate is prone to rapid self-condensation.[12]

  • Mechanistic Insight: The reaction mechanism involves the formation of an enamine from the β-ketoester and ammonia, and the generation of an α-aminoketone from the α-haloketone and ammonia. If the α-aminoketone self-condenses faster than it reacts with the enamine, the overall yield of the desired pyrrole will be poor.[11]

  • Optimization Strategy:

    • Control Reagent Addition: Instead of adding all components at once, try a sequential approach. First, form the enamine by reacting the β-ketoester with ammonia. Then, slowly add the α-haloketone to this mixture. This ensures that the α-haloketone reacts preferentially with the enamine rather than self-condensing.

    • Temperature Control: The reaction is often exothermic. Running the reaction at or below room temperature can help manage the rate of side reactions.[12]

    • Solvent Choice: Ethanol is a common solvent that works well for this synthesis.[13]

Table 1: Comparison of Optimized Hantzsch Reaction Conditions This table summarizes conditions from a modern, non-conventional approach to highlight key variables.

ParameterConditionRationaleReference
Catalyst ZnO NanoparticlesProvides Lewis acidic and basic sites to facilitate condensation.[14]
Solvent Solvent-freeMechanochemical (ball milling) conditions can improve efficiency.[14]
Temperature Room TemperatureAvoids thermal degradation and side reactions.[14]
Reaction Time 60-90 minutesSignificantly faster than traditional reflux conditions.[13][14]
Yield 87-95%Demonstrates high efficiency of the optimized method.[14]
Route 3: Issues with Decarboxylation

Whether it's an unwanted side reaction or the final step in a synthesis (e.g., from a dicarboxylic acid precursor), managing decarboxylation is critical.

Question: I successfully synthesized my pyrrole-2-carboxylic acid, but I am losing the carboxyl group during acidic workup or purification by heating. How can I preserve my product?

Answer: Pyrrole-2-carboxylic acid is known to be susceptible to decarboxylation, a reaction that is significantly accelerated by acid and heat.[15]

  • Mechanistic Explanation: In strongly acidic solutions, the pyrrole ring is protonated at the C2 position. This creates a situation where the departure of CO₂ leaves behind a stabilized carbanion (the pyrrole anion). The overall process involves the associative addition of water to the carboxyl group of the protonated reactant, leading to the formation of pyrrole and protonated carbonic acid.[16][17]

  • Recommended Handling and Purification Protocol:

    • Neutralize Carefully: After the reaction, quench and neutralize the mixture using a mild base like sodium bicarbonate (NaHCO₃) solution, ensuring the final pH is between 7 and 8. Avoid using strong bases if your molecule has other sensitive functional groups.

    • Avoid Acidic Washes: Do not use a strong acid wash (e.g., 1M HCl) during the aqueous workup if at all possible. If an acid wash is required to remove basic impurities, use it sparingly and keep the solution cold.

    • Low-Temperature Purification:

      • Avoid Distillation: Do not purify the final acid by distillation, as the required temperatures will likely cause significant decarboxylation.

      • Prefer Recrystallization: Recrystallization is the preferred method. Choose a solvent system where the product is soluble at slightly elevated temperatures but crystallizes readily upon cooling.

      • Chromatography: If necessary, column chromatography on silica gel can be used, but be aware that silica is slightly acidic. To mitigate this, you can either neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.

References
  • Gao, L., et al. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

  • Ito, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health (PMC). Available at: [Link]

  • Nájera, C., et al. (1995). A New Synthesis of Pyrrole-2-Carboxylic Acids. Tetrahedron Letters. Available at: [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]

  • Wikipedia. Pyrrole-2-carboxylic acid. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]

  • Tarasova, O. A., et al. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Kluger, R., & Chin, J. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]

  • Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Science Publishing. Available at: [Link]

  • Wang, Y., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]

  • Kluger, R., & Chin, J. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Siddiqui, B., et al. (2024). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. Available at: [Link]

  • Liang, J., et al. (2015). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Bober, P., et al. (2018). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. RSC Advances. Available at: [Link]

  • Rowlinson, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health (PMC). Available at: [Link]

  • Various Authors. (2012). Hantzsch pyrrole synthesis. ResearchGate. Available at: [Link]

  • Siddiqui, B., et al. (2024). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). ResearchGate. Available at: [Link]

  • Dunn, G. E., & Lee, G. K. J. (1979). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Liang, J., et al. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]

  • Schumacher, C., et al. (2021). Reaction scheme for the van Leusen pyrrole synthesis in mechanochemical conditions. ResearchGate. Available at: [Link]

  • Chem School. (2020). Pyrrole preparation from Muccic acid and Furan: Complete mechanistic description. YouTube. Available at: [Link]

  • ACS Publications. (1956). A Note on the Synthesis of Pyrrole-2-carboxylic Acid. Journal of the American Pharmaceutical Association. Available at: [Link]

  • Google Patents. (2012). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters.
  • Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2019). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. Available at: [Link]

  • Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. Available at: [Link]

  • University of Calicut. Heterocyclic Compounds. Available at: [Link]

  • Adams, E. (1957). Conversion of hydroxyproline to pyrrole-2-carboxylic acid. PubMed. Available at: [Link]

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identifying impurities in crude 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this versatile building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and handling of crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route, but for typical Knorr-type syntheses, you can anticipate several classes of impurities[1][2]:

  • Unreacted Starting Materials: Residual α-aminoketone precursors or β-ketoesters.

  • Reaction Intermediates: Incomplete cyclization can leave linear precursors in the crude mixture.

  • Oxidation/Degradation Products: Pyrroles, especially when crude, can be susceptible to air and light oxidation, leading to the formation of colored, often polymeric, byproducts. This is a very common cause of off-white, pink, or brown coloration[3].

  • Side-Reaction Products: Self-condensation of the α-aminoketone is a known side reaction that can generate undesired dimeric species[1].

  • Residual Solvents: Acetic acid is commonly used as a solvent and catalyst and can be tenacious to remove[1]. Other workup solvents like ethyl acetate or alcohols may also be present.

Q2: My crude product is pink/brown, but the literature describes it as a white solid. What causes this, and is it a major issue?

A2: A pink, brown, or even purplish hue is almost always due to minor oxidative impurities. While these may be present in very small quantities (<1%), they are highly chromophoric and visually prominent. For many subsequent synthetic applications, these trace colored impurities may not interfere. However, for applications requiring high purity, such as in late-stage drug development or for crystallographic studies, purification is essential[3]. Running the reaction under an inert atmosphere (nitrogen or argon) can sometimes mitigate the formation of these colored impurities[3].

Q3: What is a typical melting point for pure this compound, and what does a broad melting range indicate?

A3: The expected melting point for the pure compound is in the range of 124-126 °C [4]. A broad melting range (e.g., 118-123 °C) and a depressed final melting point are classic indicators of impurity. The presence of solvents, starting materials, or other byproducts disrupts the crystal lattice, leading to this behavior.

Q4: Can I use the crude product directly in my next step?

A4: This depends entirely on the requirements of your subsequent reaction.

  • Favorable: If the next step is robust (e.g., a high-temperature condensation, a reduction) and the impurities are non-reactive, you might proceed with crude material, planning for a purification step later.

  • Unfavorable: If you are performing a sensitive reaction, such as a transition-metal-catalyzed cross-coupling or preparing a final active pharmaceutical ingredient (API), using highly pure, well-characterized material is critical. Impurities can poison catalysts, lead to unwanted side products, and complicate downstream purification.

Part 2: Troubleshooting Guide for Impurity Identification

This section provides a structured approach to identifying unknown impurities based on common analytical data.

Workflow for Impurity Identification

The following workflow outlines a systematic process for characterizing your crude material.

G Impurity Identification Workflow Crude Crude Product Sample Assess Initial Assessment (Color, Physical State, MP) Crude->Assess Observe TLC TLC Analysis (Multiple Solvent Systems) Assess->TLC Quick Check NMR ¹H NMR Spectroscopy TLC->NMR Primary Structure Check LCMS LC-MS Analysis NMR->LCMS Separation & Mass Check Interpret Data Interpretation LCMS->Interpret Known Impurity Identified (Starting Material, Solvent, etc.) Interpret->Known Match Found Unknown Impurity Structure Unknown Interpret->Unknown No Match Purify Develop Purification Strategy (Recrystallization, Column) Known->Purify Advanced Advanced Characterization (2D NMR, Isolation, HRMS) Unknown->Advanced Requires Deeper Analysis Advanced->Known

Caption: A systematic workflow for identifying impurities in crude products.

Scenario 1: My ¹H NMR shows unexpected peaks.

Q: I've taken a ¹H NMR in DMSO-d₆. Besides the expected product peaks, I see other signals. How do I assign them?

A: First, establish the signals for your target compound. Then, systematically analyze the unknown peaks.

Reference Data: Expected ¹H NMR Signals (DMSO-d₆, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment Notes
~11.8 broad singlet 1H N -H Exchangeable with D₂O.
~11.5 broad singlet 1H O -H (acid) Exchangeable with D₂O.
~5.8 singlet 1H CH (pyrrole ring) Position C4-H.
~2.2 singlet 3H CH Methyl group at C5.

| ~2.1 | singlet | 3H | CH ₃ | Methyl group at C3. |

Note: Chemical shifts can vary slightly based on concentration and instrument.

Troubleshooting Unknown Peaks:

  • Peak at ~12.0 ppm (broad singlet): This is characteristic of residual acetic acid , a common catalyst/solvent in Knorr-type syntheses[1].

  • Singlet at ~3.4 ppm: Often corresponds to residual water in DMSO-d₆.

  • Quartet at ~4.1 ppm and Triplet at ~1.2 ppm: These signals strongly suggest the presence of ethyl acetate , a common extraction solvent. The integration ratio will be 2:3.

  • Peaks resembling starting materials: If your synthesis involved, for example, ethyl acetoacetate, look for its characteristic signals. This indicates an incomplete reaction.

  • Multiple, broad, or poorly resolved peaks in the aromatic/vinylic region (6-8 ppm): This may indicate the presence of polymeric or degradation byproducts.

Scenario 2: My LC-MS shows multiple peaks.

Q: My main peak in the LC-MS looks good, but I have several smaller peaks. What could they be?

A: LC-MS is powerful for separating species and providing their molecular weights, which is a critical clue to their identity. The molecular weight of the desired product, C₇H₉NO₂, is 139.15 g/mol [5][6].

Interpreting LC-MS Data:

Observed Mass [M+H]⁺Plausible IdentityRationale
140.1Target Product The protonated molecular ion of this compound.
168.1Ethyl Ester Precursor Corresponds to ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (C₉H₁₃NO₂), a common precursor. Indicates incomplete saponification.[7]
96.1Decarboxylated Product Corresponds to 2,4-dimethylpyrrole (C₆H₉N), which can form under harsh acidic or thermal conditions.
61.1Acetic Acid The protonated molecular ion of acetic acid (CH₃COOH).
>200Dimers or Side-Products Could be from the self-condensation of intermediates. Further analysis by MS/MS fragmentation would be needed.[8]
Scenario 3: My crystallization attempts are failing or giving poor yield.

Q: I'm trying to recrystallize my crude product, but it's "oiling out" or my yield is very low. What's going wrong?

A: Crystallization is a purification technique that is highly sensitive to impurities.

Troubleshooting Crystallization:

  • Problem: Oiling Out (Product separates as a liquid)

    • Cause: The boiling point of the solvent may be higher than the melting point of the impure solid. The high concentration of impurities can significantly depress the melting point.

    • Solution: Switch to a lower-boiling point solvent system. If using a mixed solvent system, add more of the "soluble" solvent to keep the compound dissolved longer as it cools[9]. A preliminary purification by a quick filtration through a silica plug to remove highly polar, colored impurities might also be necessary.

  • Problem: Very Low Yield (<50%)

    • Cause 1: Too much solvent was used. Your compound has some solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.

    • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the solid. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor, though it will be less pure[9].

    • Cause 2: The crude product contains a very high percentage of impurities to begin with. The "low yield" is actually an accurate reflection of the low amount of desired product in the crude material.

    • Solution 2: Re-evaluate the reaction itself. Check TLC of the reaction mixture to see if the conversion was genuinely low[10]. Consider adjusting reaction time, temperature, or stoichiometry.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Purification by Recrystallization

This protocol is a general guideline for purifying crude this compound.

  • Solvent Selection: An ethanol/water mixture is often effective. The compound is soluble in hot ethanol and less soluble in water.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol to dissolve the solid completely.

  • Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight) to the hot solution. Swirl for 1-2 minutes to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by NMR and melting point.

SOP-02: Analytical HPLC Method

This method can be used as a starting point for purity analysis. Method optimization may be required.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detector: UV, 254 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.

References

  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • ChemBK. (2024). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Gerber, G. B., Traelnes, K. R., Wood, D., & Altman, K. I. (1964). The quantitative determination of pyrrole-2-carboxylic acid in urine. Clinica Chimica Acta, 9, 185-187. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2008). ChemInform Abstract: A New Synthesis of 3,5-Diaryl-pyrrole-2-carboxylic Acids and Esters. Retrieved from [Link]

  • Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
  • Taylor & Francis Online. (2021). Spectroscopic Characterization, Quantum Chemical Studies, Molecular Docking and Drug Likeness of 5-Acetyl-2,4 Dimethyl-1H-Pyrrole-3-Carboxylic Acid as a Potent Anti-melanoma Drug. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered during the handling, storage, and experimental use of this important class of compounds. Pyrrole-containing molecules are valuable scaffolds in medicinal chemistry and materials science, but their inherent electronic properties can also make them susceptible to degradation.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Section 1: Troubleshooting Guide - Navigating Experimental Challenges

This section addresses specific problems you may encounter during your work with this compound and its derivatives, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Rapid Color Change of Solid Compound or Solutions (Turning Pink, Red, or Dark Brown)

Q1: I've noticed my solid this compound, which was initially off-white, has developed a reddish-brown color over time. Similarly, my solutions in organic solvents darken upon standing. What is causing this, and how can I prevent it?

A1: This discoloration is a classic indicator of oxidative degradation. The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures.[3] This process often leads to the formation of highly colored polymeric byproducts. The methyl groups on the pyrrole ring, being electron-donating, can further activate the ring towards oxidation compared to unsubstituted pyrrole.

Causality and Prevention Strategy:

  • Oxygen Sensitivity: The primary culprit is atmospheric oxygen. Even brief exposure can initiate oxidation.

  • Light Sensitivity (Photodegradation): UV and visible light can provide the energy to promote the formation of radical species, accelerating oxidation.[4][5]

  • Thermal Instability: Higher temperatures increase the rate of all chemical reactions, including degradation.

dot

Caption: Key factors initiating the oxidative degradation of pyrrole derivatives.

Troubleshooting and Prophylactic Measures:

Table 1: Prophylactic Measures to Prevent Oxidation

MeasureProtocolRationale
Inert Atmosphere Storage Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, opaque container.This displaces oxygen, the primary oxidant.
Refrigeration/Freezing Store the compound at low temperatures (2-8 °C for short-term, -20 °C for long-term).[6]Reduces the kinetic rate of degradation reactions.
Protection from Light Use amber vials or wrap containers with aluminum foil. Conduct experiments in a fume hood with the sash down to minimize light exposure.Prevents photodegradation, a significant pathway for pyrrole decomposition.[7]
Use of Freshly Purified Solvents Use freshly distilled or commercially available anhydrous solvents.Old solvents can contain peroxides, which are potent oxidizing agents.

Issue 2: Poor Yields or Unidentified Byproducts in Reactions

Q2: I am using this compound in a reaction (e.g., amide coupling, esterification) and observing low yields of my desired product, along with several spots on my TLC plate that I cannot identify. What could be going wrong?

A2: This issue often points to two main culprits: decarboxylation of the starting material or acid/base-mediated decomposition of the pyrrole ring.

Causality and Prevention Strategy:

  • Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) under acidic conditions, especially in the presence of water and heat.[8][9] This side reaction consumes your starting material and generates 3,5-dimethylpyrrole, which may or may not react further, complicating your product mixture.

  • Acid/Base Instability: The pyrrole ring itself is sensitive to both strong acids and strong bases.[7]

    • Strong Acids: Can lead to protonation of the pyrrole ring, disrupting its aromaticity and promoting polymerization.

    • Strong Bases: Can deprotonate the N-H group, forming the pyrrolide anion. While this can be a desired step for certain reactions (like N-alkylation), it can also lead to side reactions if not controlled.

dot

Reaction_Troubleshooting cluster_start Starting Material cluster_products Reaction Outcomes SM This compound Desired Desired Product (e.g., Amide, Ester) SM->Desired Desired Reaction (e.g., Coupling) Byproduct1 Decarboxylation Product (3,5-Dimethylpyrrole) SM->Byproduct1 Decarboxylation (Acid, Heat, H₂O) Byproduct2 Polymeric Byproducts SM->Byproduct2 Polymerization (Strong Acid/Base)

Caption: Potential reaction pathways leading to desired products and common byproducts.

Troubleshooting and Prophylactic Measures:

  • Control of pH:

    • For Amide/Ester Coupling: Use coupling reagents that operate under neutral or near-neutral conditions (e.g., EDC/HOBt, HATU). Avoid strongly acidic conditions for prolonged periods. If an acid scavenger is needed, use a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • General Handling: When preparing solutions or during workup, use buffered systems if possible to avoid significant pH excursions.

  • Temperature and Water Management:

    • Perform reactions at the lowest effective temperature.

    • Ensure all reagents and solvents are anhydrous, especially when acidic conditions are unavoidable.

  • Acylation Reactions:

    • Be aware that acylation can occur at both the nitrogen (N-acylation) and carbon (C-acylation) atoms of the pyrrole ring.[10]

    • For selective C-acylation, Friedel-Crafts conditions with a Lewis acid are typically employed at low temperatures.[11]

    • For N-acylation, deprotonation of the pyrrole with a strong base (e.g., NaH) followed by addition of the acylating agent is a common strategy.[11]

Section 2: Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for solid this compound?

A3: For optimal stability, the solid compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container at 2-8°C. For long-term storage, -20°C is recommended.[6] This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

Q4: My reaction is highly sensitive to oxygen. What is the most effective way to degas my reaction solvent?

A4: For maximum removal of dissolved oxygen, the freeze-pump-thaw method is the gold standard.[5][12] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid solvent, and then thawing. This cycle is typically repeated three times. For less sensitive applications, sparging (bubbling an inert gas like argon or nitrogen through the solvent for 30-60 minutes) can be sufficient.[4][7]

Experimental Protocol: Freeze-Pump-Thaw Degassing

  • Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Attach the flask to a Schlenk line.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen.

  • Once completely frozen, open the flask to the vacuum and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the liquid nitrogen.

  • Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.

  • Repeat this freeze-pump-thaw cycle two more times.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Q5: How can I monitor the stability of my this compound derivative over time?

A5: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective.

  • HPLC: A reverse-phase HPLC method with a UV detector can be developed to quantify the parent compound and detect the appearance of degradation products over time.[13][14] A stability study would involve analyzing samples at various time points under specific storage conditions (e.g., temperature, light exposure).

  • NMR: ¹H NMR spectroscopy is a powerful tool for identifying structural changes.[15][16] The appearance of new signals or changes in the integration of existing signals can indicate degradation. For example, decarboxylation would lead to the disappearance of the carboxylic acid proton signal and a shift in the signals of the remaining pyrrole protons.

Q6: Are there any recommended antioxidants I can add to my formulations to improve the stability of a pyrrole-containing drug candidate?

A6: Yes, the inclusion of antioxidants can be a viable strategy. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) or Vitamin E (alpha-tocopherol), are commonly used.[17] These compounds can act as radical scavengers, intercepting reactive oxygen species before they can attack the pyrrole ring. The choice and concentration of the antioxidant must be carefully evaluated for compatibility with the final application and regulatory requirements. Pyrrole derivatives themselves can exhibit antioxidant properties through hydrogen atom transfer from the N-H group.[2][18]

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL. [Link]

  • Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology. [Link]

  • Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. ESF Experts. [Link]

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  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship. ChemMedChem. [Link]

  • Degassing solvents. University of York. [Link]

  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. The Journal of Organic Chemistry. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. [Link]

  • How To: Degas Solvents. University of Rochester. [Link]

  • Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Human Metabolome Database. [Link]

  • solvent effects and the nature of the attacking radical on antioxidant activities and mechanisms of pyrroles, dipyrrinones, and bile pigments. PubMed. [Link]

  • A New Synthesis of 3,5-Diaryl-pyrrole-2-carboxylic Acids and Esters. ResearchGate. [Link]

  • Solvent Effects and the Nature of the Attacking Radical on Antioxidant Activities and Mechanisms of Pyrroles, Dipyrrinones, and Bile Pigments. ResearchGate. [Link]

  • What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. National Institutes of Health. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health. [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Institutes of Health. [Link]

  • Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. PubMed. [Link]

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  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]

  • Electrophilic Activation of Carboxylic Anhydrides for Nucleophilic Acylation Reactions. Thieme. [Link]

  • the manipulation of air.sensitive compounds. ResearchGate. [Link]

  • Performing Parallel Synthesis Under an Inert Atmosphere. YouTube. [Link]

  • 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. ChemBK. [Link]

  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]

  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Green Synthesis of Pyrrole Derivatives. Semantic Scholar. [Link]

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). LibreTexts Chemistry. [Link]

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  • Pyrrole-2-Carboxylic Acid. PubChem. [Link]

  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. ACS Publications. [Link]

  • 1H NMR- and HPLC-based Metabolomics Combined with Hyphenated HPLC-SPE-NMR Methods for the Investigation of Herbal Remedies and Medicinal Plants. ResearchGate. [Link]

  • Development of HPLC/ESI-MS and HPLC/H-1 NMR methods for the identification of photocatalytic degradation products of iodosulfuron. ResearchGate. [Link]

  • 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. ResearchGate. [Link]

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Technical Support Center: Scale-Up of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during scale-up.

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, most commonly achieved via the Knorr pyrrole synthesis and subsequent modifications, involves multiple steps that present unique challenges when moving beyond the laboratory scale.[2] This guide is structured to address these challenges head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your process development.

Core Synthesis Workflow: The Knorr Approach

The most established route begins with the Knorr condensation to form a pyrrole diester, followed by selective hydrolysis and decarboxylation. Understanding this workflow is critical to diagnosing issues during scale-up.

Synthesis_Workflow A Ethyl Acetoacetate + Sodium Nitrite B Ethyl 2-oximinoacetoacetate A->B Nitrosation C In situ reduction (Zn/AcOH) + Condensation with Ethyl Acetoacetate B->C D Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole) C->D Knorr Condensation E Selective Saponification (1 eq. KOH) D->E F Potassium 4-ethoxycarbonyl-3,5-dimethyl -1H-pyrrole-2-carboxylate E->F G Acidification & Hydrolysis F->G H 4-Carboxy-3,5-dimethyl-1H-pyrrole- 2-carboxylic Acid Ethyl Ester G->H I Thermal Decarboxylation H->I J 3,5-Dimethyl-1H-pyrrole- 2-carboxylic Acid I->J

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the scale-up process in a question-and-answer format.

Q1: My yield of the initial Knorr condensation to produce diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate is significantly lower on a larger scale. What are the likely causes?

This is a frequent scale-up challenge. The Knorr condensation is an exothermic, multi-step, one-pot reaction where thermal management and mass transfer are critical.[2]

Troubleshooting_Knorr Problem Low Yield of Knorr's Pyrrole Cause1 Poor Thermal Control During Zn Addition Problem->Cause1 Cause2 Inefficient Mass Transfer (Poor Mixing) Problem->Cause2 Cause3 Incomplete Nitrosation Problem->Cause3 Cause4 Side Reactions (Self-Condensation) Problem->Cause4 Solution1 • Use a jacketed reactor with controlled coolant flow. • Implement portion-wise or slow, continuous addition of zinc dust. • Monitor internal temperature probes closely. Cause1->Solution1 Solution2 • Ensure adequate agitation with appropriate impeller design (e.g., pitched-blade turbine). • Confirm zinc dust remains suspended and doesn't settle. Cause2->Solution2 Solution3 • Ensure slow, subsurface addition of aqueous NaNO2 to the acetic acid solution. • Pre-cool the reactor before NaNO2 addition. • Confirm stoichiometry is correct. Cause3->Solution3 Solution4 • Generate the α-aminoketone strictly in situ. • Ensure the second equivalent of ethyl acetoacetate is present during the zinc reduction. Cause4->Solution4

Caption: Troubleshooting flowchart for low yields in the Knorr condensation step.

In-depth Analysis:

  • Thermal Management: The reduction of the oxime intermediate with zinc dust is highly exothermic. On a small scale, a simple ice bath can dissipate the heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal less efficient. A runaway reaction can lead to side products and decomposition. Using a jacketed reactor and controlling the addition rate of the zinc dust are paramount.

  • Mass Transfer: This reaction is heterogeneous (solid zinc in a liquid). Inadequate stirring in a large vessel can lead to localized "hot spots" where the zinc reacts too quickly and settling of the zinc at the bottom, starving the reaction in other areas. The goal is to maintain a uniform slurry.

  • Self-Condensation: The α-aminoketone intermediate is notoriously unstable and readily undergoes self-condensation. The entire principle of the Knorr synthesis relies on trapping this intermediate with a second molecule of a β-dicarbonyl compound as it is formed.[2][3] Ensuring the second equivalent of ethyl acetoacetate is present before the reduction begins is crucial.

Q2: I am struggling with the selective hydrolysis of the diester. I'm either getting unreacted starting material or the diacid.

Achieving mono-hydrolysis on a large scale is a classic process chemistry challenge. The reactivities of the C2 and C4 ester groups are similar, but distinct enough to be exploited.

Key Insights:

  • C2-Ester Saponification: The ester at the C2 position is generally more susceptible to basic hydrolysis (saponification). This is often attributed to the electron-withdrawing effect of the adjacent pyrrole nitrogen. Using exactly one molar equivalent of a strong base like KOH or NaOH in an aqueous-alcoholic solvent at controlled temperatures is the standard method.[2]

  • Scale-Up Pitfalls:

    • Inaccurate Titration of Base: Ensure the concentration of your base solution is accurately known. A small excess can lead to significant di-hydrolysis.

    • Poor Mixing: In a large reactor, slow addition of the base with vigorous stirring is needed to avoid localized areas of high base concentration which would favor di-hydrolysis.

    • Reaction Monitoring: Do not rely on time alone. Use in-process controls (IPC) like TLC or HPLC to monitor the disappearance of the starting diester and the formation of the mono-acid. Quench the reaction immediately upon completion.

ParameterRecommendation for Selective C2-SaponificationRationale
Base Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Strong base to ensure complete saponification.
Stoichiometry 1.0 - 1.05 molar equivalentsPrecise control is key to prevent over-reaction. A slight excess may be needed to drive the reaction to completion but must be carefully monitored.
Solvent Ethanol/Water mixtureEnsures solubility of both the organic ester and the inorganic base.
Temperature 60-80 °C (Reflux)Provides sufficient energy for the reaction while minimizing side reactions.
Monitoring Thin Layer Chromatography (TLC) or HPLCEssential for determining the reaction endpoint and avoiding di-acid formation.
Q3: The final decarboxylation step is messy, giving a dark, tarry product with low purity. How can I improve this?

Pyrrole-2-carboxylic acids are known to decarboxylate more readily than many other aromatic carboxylic acids; however, the conditions can also promote degradation.[4] The mechanism is often acid-catalyzed and involves the addition of water to the carboxyl group.[5][6][7][8]

Common Problems and Solutions:

  • Problem: Polymerization/Tarring

    • Cause: Pyrroles are electron-rich and susceptible to polymerization under harsh acidic conditions and high heat.

    • Solution:

      • Minimize Acid: The decarboxylation can often be achieved by heating alone in a high-boiling solvent (like ethylene glycol or Dowtherm™) without strong acid catalysis.

      • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This prevents oxidative degradation, which often contributes to color formation.

      • Temperature Control: Do not overheat. Find the minimum temperature required for a reasonable reaction rate (typically monitored by CO₂ evolution).

  • Problem: Incomplete Reaction

    • Cause: Insufficient heat or reaction time.

    • Solution: Monitor the reaction by following the disappearance of the starting material (the diacid or monoester-monoacid) via TLC/HPLC. Ensure the apparatus allows for the efficient removal of CO₂ to drive the reaction forward.

  • Problem: Difficult Isolation

    • Cause: The crude product is contaminated with polymeric byproducts.

    • Solution: After the reaction is complete, cool the mixture and dilute with a suitable solvent. Perform a basic aqueous wash (e.g., with sodium bicarbonate solution) to extract the desired carboxylic acid product into the aqueous layer as its salt. This leaves many non-acidic, tarry impurities behind in the organic layer. Re-acidification of the aqueous layer will then precipitate the cleaner product, which can be collected by filtration.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for your specific equipment and scale. Always perform a thorough safety review before conducting any chemical synthesis.

Part A: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
  • Setup: Charge a suitable jacketed reactor with glacial acetic acid (approx. 5-7 mL per gram of ethyl acetoacetate). Begin stirring and cool the reactor jacket to 0-5 °C.

  • Nitrosation: To the cooled acetic acid, add ethyl acetoacetate (2.0 molar equivalents). Prepare a solution of sodium nitrite (1.0 molar equivalent) in a minimum amount of water. Add the sodium nitrite solution slowly to the reactor, ensuring the internal temperature does not exceed 10 °C. Stir for 2 hours at 0-5 °C after the addition is complete.

  • Reduction & Condensation: Add zinc dust (approx. 1.2 molar equivalents) portion-wise to the reaction mixture. The reaction is exothermic. Control the addition rate to maintain an internal temperature between 80-90 °C. The mixture will become thick and then thin out.

  • Work-up: After the exotherm subsides, continue stirring at 90 °C for 1 hour. Cool the reaction to room temperature and pour it into a large volume of ice-water. The solid product will precipitate.

  • Isolation: Filter the crude solid, wash thoroughly with water until the filtrate is neutral, and dry. The product can be recrystallized from ethanol to yield off-white crystals.

Part B: Selective Saponification to Ethyl 4-carboxy-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Setup: Charge the reactor with the pyrrole diester from Part A (1.0 molar equivalent) and ethanol (5-10 volumes).

  • Hydrolysis: Prepare a solution of potassium hydroxide (1.05 molar equivalents) in water. Add the KOH solution to the reactor and heat the mixture to reflux (approx. 80 °C) for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture and reduce the volume under vacuum to remove most of the ethanol. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add cold dilute hydrochloric acid to acidify the solution to pH 3-4. The mono-acid product will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum.

Part C: Decarboxylation to this compound
  • Setup: Charge a reactor equipped with a distillation head and a nitrogen inlet with the mono-acid from Part B.

  • Decarboxylation: Heat the solid under a slow stream of nitrogen. The material will melt, and vigorous evolution of CO₂ will begin (typically around 180-200 °C).

  • Completion: Hold at this temperature until gas evolution ceases. The reaction can be monitored by observing the disappearance of the starting material on TLC.

  • Purification: Cool the reactor until the product solidifies. The crude product can be purified by recrystallization from aqueous ethanol or by dissolving in a basic solution, filtering to remove insoluble impurities, and re-precipitating with acid.

References
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(05), 1039-1054. [Link]

  • Wikipedia contributors. (2023). Knorr pyrrole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, S., & Richard, J. P. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]

  • Wang, S., & Richard, J. P. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]

  • Liang, J., Wang, B., & Cao, Z. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. [Link]

  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]

  • Filo. (2025). Explain the stability of ethyl acetoacetate derived carbanion. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Quora. (2017). Why is the keto form of ethyl acetoacetate more stable than an enol form? [Link]

  • Paine, J. B. (2012). Deconstructing the Knorr pyrrole synthesis. The Heterocyclist. [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link]

  • Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

  • Baxendale, I. R., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]

  • Shivaji College. (n.d.). Active Methylene Compounds. [Link]

  • Wikipedia contributors. (2023). Ethyl acetoacetate. Wikipedia, The Free Encyclopedia. [Link]

  • ChemicalLand21. (n.d.). ETHYL ACETOACETATE. [Link]

  • Lie Ken Jie, M. S., & Syed-Rahmatullah, M. S. (1995). Enzymatic hydrolysis of long-chain N-heterocyclic fatty esters. PubMed. [Link]

  • CN105152911A - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. (2015).
  • Mondal, B., & Bora, U. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • D'Ambrosio, N., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • De Vrieze, M., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. [Link]

  • ChemBK. (2024). 3,5-Dimethyl-1H-pyrrole-2- carboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • MDPI. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

  • Frontiers. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

  • Google Patents. (2016).
  • National Institutes of Health. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. [Link]

  • ResearchGate. (2023). Preparation and application of new polycarboxylic acid for scale inhibition. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthetic integrity of a molecular building block is paramount. The compound 3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic scaffold, serving as a precursor in the synthesis of pharmaceuticals and advanced materials.[1] Its purity is not a mere metric but the foundation upon which reliable, reproducible, and safe downstream applications are built. An impure starting material can lead to failed reactions, difficult-to-remove side products, and erroneous biological data, ultimately wasting significant resources and time.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment, in line with international regulatory standards such as the ICH Q2(R1) guidelines.[2][3][4]

The Orthogonal Validation Strategy

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Each method interrogates a different physicochemical property of the molecule. An orthogonal strategy, employing multiple, disparate techniques, provides a multi-faceted and therefore more accurate and trustworthy purity profile.[5] For a crystalline solid like this compound, a typical synthesis (e.g., a variant of the Knorr or Paal-Knorr pyrrole synthesis) may result in impurities such as unreacted starting materials, reaction intermediates, or by-products from side reactions.[6][7][8][9]

Our recommended workflow integrates structural confirmation with quantitative purity analysis.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Final Assessment NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV/DAD (Purity Assay) NMR->HPLC Structure Confirmed MS Mass Spectrometry (HRMS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC Report Certificate of Analysis (Purity >9x%) HPLC->Report Quantified Purity Synthesized\nProduct Synthesized Product Synthesized\nProduct->NMR Identity Check Synthesized\nProduct->MS MW Check Synthesized\nProduct->FTIR Functional Groups G start Synthesized Batch nmr_check NMR Spectrum Correct? start->nmr_check ms_check HRMS Mass Correct (within 5 ppm)? nmr_check->ms_check Yes fail_structure FAIL (Incorrect Structure) nmr_check->fail_structure No ftir_check FTIR Functional Groups Correct? ms_check->ftir_check Yes ms_check->fail_structure No hplc_check HPLC Purity > 95%? ftir_check->hplc_check Yes ftir_check->fail_structure No pass Release Batch (Pass) hplc_check->pass Yes fail_purity FAIL (Low Purity) Consider Re-purification hplc_check->fail_purity No

Sources

A Senior Application Scientist's Guide to Purity Analysis of Pyrrole Compounds: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrrole Purity

Pyrrole and its derivatives represent a cornerstone class of heterocyclic compounds, integral to the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] From the core of heme and chlorophyll to the architecture of novel conductive polymers, the pyrrole scaffold is of immense scientific interest.[1][2] The synthesis of these compounds, often through multi-step reactions like the Paal-Knorr or Hantzsch syntheses, can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and degradation products.[3][4]

For researchers and drug development professionals, the precise and accurate determination of purity is not merely a procedural step but a critical requirement for ensuring the safety, efficacy, and reliability of the final product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[5][6] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, making the choice of analytical methodology a pivotal decision in the development lifecycle.[5][7]

This guide provides an in-depth, data-driven comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of pyrrole compounds. We will move beyond a simple listing of features to explain the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge.

The Core Decision: Volatility and Thermal Stability

The fundamental choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte. HPLC is the premier technique for compounds that are non-volatile or thermally labile (prone to degradation at high temperatures).[8][9] In contrast, GC is exclusively suited for analytes that are volatile and thermally stable enough to be vaporized without decomposition.[10][11]

Many substituted pyrrole derivatives, particularly those with large functional groups, high molecular weights, or polar moieties, are not suitable for direct GC analysis.[3] Conversely, simpler, lower molecular weight pyrroles can be readily analyzed by GC.[12] This critical distinction forms the basis of our method selection workflow.

Method_Selection start Purity Analysis of Pyrrole Compound volatility_check Is the pyrrole compound & its potential impurities volatile & thermally stable below 300°C? start->volatility_check hplc_path HPLC is the preferred method volatility_check->hplc_path No gc_path GC-MS is a strong candidate volatility_check->gc_path Yes hplc_details Ideal for non-volatile, polar, or thermally sensitive pyrroles. No derivatization needed. hplc_path->hplc_details derivatization_check Does the compound have active hydrogens (-NH, -OH, -COOH)? gc_path->derivatization_check direct_gc Direct GC-MS Analysis derivatization_check->direct_gc No derivatize_gc Derivatization Required Prior to GC-MS derivatization_check->derivatize_gc Yes derivatize_details Increases volatility and stability. Common for pyrroles with polar functional groups. derivatize_gc->derivatize_details

Sources

A Comparative Guide to the Efficacy of Pyrrole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Introduction: The Pyrrole Scaffold - A Cornerstone in Modern Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of potent and selective enzyme inhibitors. Pyrrole-based compounds have demonstrated remarkable efficacy against a wide range of therapeutic targets, including kinases, metabolic enzymes, and proteases, leading to the development of blockbuster drugs for cancer, cardiovascular diseases, and inflammatory conditions.[1][2]

This guide provides a comparative analysis of the efficacy of different classes of pyrrole-based enzyme inhibitors, with a focus on their mechanisms of action, supported by experimental data. We will delve into the intricacies of pyrrole-based kinase inhibitors and HMG-CoA reductase inhibitors, offering insights into their structure-activity relationships and the experimental workflows used to evaluate their performance.

Comparative Analysis of Pyrrole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3] The pyrrole scaffold has been extensively utilized in the development of potent kinase inhibitors.[4][5]

Here, we compare two prominent pyrrole-based tyrosine kinase inhibitors (TKIs): Sunitinib and Dasatinib .

Mechanism of Action: Targeting the ATP-Binding Site

Both Sunitinib and Dasatinib are multi-targeted TKIs that function by competitively inhibiting the binding of ATP to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[6][7][8] The pyrrole moiety in these inhibitors plays a crucial role in anchoring the molecule within the hydrophobic pocket of the ATP-binding site.[4]

Sunitinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key drivers of angiogenesis and tumor growth.[6][7][9] Dasatinib, on the other hand, exhibits potent inhibition of a broader range of kinases, including the BCR-ABL fusion protein (implicated in chronic myeloid leukemia), Src family kinases, and c-KIT.[8][10]

Efficacy Data: A Head-to-Head Comparison

The efficacy of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[11][12][13] A lower IC50 value indicates a more potent inhibitor.

InhibitorPrimary TargetsIC50 (nM)Key Indications
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETVEGFR-2: ~2 nM, PDGFR-β: ~1 nMRenal Cell Carcinoma, Gastrointestinal Stromal Tumors[6][9]
Dasatinib BCR-ABL, Src family kinases, c-KIT, PDGFRsBCR-ABL: <1 nM, Src: ~0.5 nMChronic Myeloid Leukemia, Acute Lymphoblastic Leukemia[8][10]

Note: IC50 values can vary depending on the specific assay conditions.

As the data indicates, both Sunitinib and Dasatinib exhibit nanomolar potency against their respective primary targets. The broader kinase inhibition profile of Dasatinib makes it a powerful therapeutic option for specific types of leukemia, while Sunitinib's potent anti-angiogenic activity is highly effective in solid tumors.[8][9]

Visualization of Kinase Inhibition

The following diagram illustrates the general mechanism of competitive kinase inhibition by a pyrrole-based inhibitor.

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase ATP->Kinase Binds Kinase_Inhibited Kinase (Inhibited) ATP->Kinase_Inhibited Binding Blocked Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Releases Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Product Pyrrole_Inhibitor Pyrrole-based Inhibitor Pyrrole_Inhibitor->Kinase_Inhibited Binds Competitively

Caption: Competitive inhibition of a kinase by a pyrrole-based inhibitor.

Comparative Analysis of a Pyrrole-Based HMG-CoA Reductase Inhibitor

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway.[14][15] Inhibitors of this enzyme, commonly known as statins, are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease.[16][17]

Atorvastatin: A Pyrrole-Based Statin

Atorvastatin is a highly effective, pyrrole-based HMG-CoA reductase inhibitor.[16] Its structure allows it to bind with high affinity to the active site of the enzyme, competitively inhibiting the binding of the natural substrate, HMG-CoA.[14][16][18] This inhibition leads to a reduction in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[14][15]

Efficacy Data: Clinical Impact of Atorvastatin

The efficacy of Atorvastatin is well-established through numerous clinical trials. It has been shown to significantly reduce LDL cholesterol levels, with the magnitude of reduction being dose-dependent.

Atorvastatin DoseMean LDL-C Reduction
10 mg/day~39%
20 mg/day~43%
40 mg/day~50%
80 mg/day~60%

Data is approximate and can vary between patient populations.

The profound effect of Atorvastatin on lipid profiles has translated into a significant reduction in cardiovascular morbidity and mortality.

Visualization of HMG-CoA Reductase Inhibition

The following diagram illustrates the mechanism of HMG-CoA reductase inhibition by Atorvastatin.

G cluster_0 Cholesterol Biosynthesis Pathway cluster_1 Inhibition HMG_CoA_Reductase HMG_CoA_Reductase HMG_CoA->HMG_CoA_Reductase Binds HMG_CoA_Reductase_Inhibited HMG-CoA Reductase (Inhibited) HMG_CoA->HMG_CoA_Reductase_Inhibited Binding Blocked Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol Cholesterol Mevalonate->Cholesterol Leads to Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase_Inhibited Binds Competitively

Caption: Competitive inhibition of HMG-CoA reductase by Atorvastatin.

Experimental Protocols: Evaluating Inhibitor Efficacy

The determination of an inhibitor's efficacy relies on robust and reproducible experimental assays.[19] Here, we provide detailed protocols for two commonly used assays in drug discovery.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[20][21]

Experimental Workflow:

G cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction: Incubate kinase, substrate, ATP, and pyrrole-based inhibitor. B 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent. A->B Incubate 40 min C 3. Convert ADP to ATP: Add Kinase Detection Reagent. B->C Incubate 30-60 min D 4. Measure Luminescence: Luciferase/luciferin reaction generates light. C->D E 5. Data Analysis: Calculate % inhibition and IC50. D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare kinase buffer, kinase/substrate solution, ATP solution, and a serial dilution of the pyrrole-based inhibitor.

  • Set up Kinase Reaction: In a 96-well or 384-well plate, combine the kinase/substrate solution, inhibitor dilution, and initiate the reaction by adding ATP. Incubate at room temperature for the desired time.[22]

  • Terminate Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[21][22]

  • Convert ADP to ATP and Detect Light: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[21][22]

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[23]

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[24][25] It measures the metabolic activity of cells, which is an indicator of their health.[24][25]

Experimental Workflow:

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding: Plate cells in a 96-well plate and allow to adhere. B 2. Compound Treatment: Add serial dilutions of the pyrrole-based inhibitor. A->B Incubate 24-72h C 3. MTT Addition: Add MTT solution to each well. B->C Incubate 2-4h D 4. Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure Absorbance: Read absorbance at ~570 nm. D->E F 6. Data Analysis: Calculate % viability and IC50. E->F

Caption: Workflow for the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.[25]

  • Compound Treatment: Remove the media and add fresh media containing various concentrations of the pyrrole-based inhibitor. Incubate for a period of 24 to 72 hours.[26]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization of Formazan: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[26]

  • Measure Absorbance: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[27]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration and determine the IC50 value.[19]

Discussion and Future Perspectives

This guide has highlighted the significant role of the pyrrole scaffold in the development of highly effective enzyme inhibitors. The comparative analysis of pyrrole-based kinase inhibitors and HMG-CoA reductase inhibitors demonstrates the versatility and potency of this chemical moiety. The pyrrole ring's ability to be readily functionalized allows for the fine-tuning of inhibitor selectivity and pharmacokinetic properties, a key aspect in modern drug design.[4]

Future research in this area will likely focus on the development of next-generation pyrrole-based inhibitors with improved target selectivity to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel pyrrole-containing scaffolds may lead to the discovery of inhibitors for challenging enzyme targets that have thus far been considered "undruggable." The continued application of robust biochemical and cell-based assays will be crucial in validating the efficacy and advancing these promising new therapeutic agents.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

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  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). PubMed Central. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PubMed Central. [Link]

  • What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications? (2025, October 3). [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (2025, June). ResearchGate. [Link]

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  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... (n.d.). ResearchGate. [Link]

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  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central. [Link]

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Comparative Guide to the Structure-Activity Relationship of 3,5-dimethyl-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,5-dimethyl-1H-pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its rigid, planar structure and rich substitution chemistry make it an ideal starting point for developing targeted therapeutics. Derivatives of this core have demonstrated significant potential as kinase inhibitors, anti-inflammatory agents, and antiproliferative compounds, marking it as a focal point in modern drug discovery.[1][2][3]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of the this compound core. We will dissect how modifications at key positions on the pyrrole ring influence biological activity against different targets, supported by experimental data from peer-reviewed literature. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to guide rational drug design and optimization.

The Core Scaffold: Points of Modification

The foundational structure of this compound offers several key positions for chemical modification. The biological effect of the resulting derivatives is highly dependent on the nature of the substituents at these positions. The primary sites for derivatization are the N1-pyrrole nitrogen, the C2-carboxylic acid, and the C4 position. Understanding the impact of substitutions at these sites is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the core scaffold.

Comparative SAR Analysis Across Therapeutic Targets

The functionalization of the this compound core dictates its interaction with biological targets. Below, we compare the SAR for three major classes of activity: kinase inhibition, anti-inflammatory effects, and general antiproliferative action.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

The pyrrole-indolin-2-one scaffold is a cornerstone of modern kinase inhibitor design, with derivatives targeting key regulators of angiogenesis and cell proliferation like VEGFR and PDGFR.[2] While many prominent examples feature a 2,4-dimethyl substitution pattern, the SAR principles are highly relevant.

  • Modification at C2 (Carboxylic Acid): The free carboxylic acid is rarely optimal for kinase inhibition. Conversion to an amide is a critical step. The terminal group of the amide side chain is pivotal for modulating physiochemical properties. For instance, in the discovery of Sunitinib (SU11248), a derivative with a (2-diethylaminoethyl)amide at this position demonstrated the best overall profile, enhancing aqueous solubility, bioavailability, and cellular potency.[4] This basic side chain is protonated at physiological pH, a common strategy to improve the pharmaceutical properties of kinase inhibitors.

  • Modification at C5: This position is typically linked to a second heterocyclic system, most commonly an indolin-2-one (oxindole) moiety.[2][4] This fusion creates the characteristic "pyrrole indolin-2-one" pharmacophore. Substitutions on the indolin-2-one ring are crucial for potency and selectivity. Sunitinib, for example, features a fluorine atom at the 5-position of the oxindole ring, which is known to enhance inhibitory activity against VEGFR-2 and PDGFRβ.[2][4]

  • Comparator Compound: Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib serves as an excellent benchmark. Its structure embodies the key SAR principles for this class.

Table 1: SAR of Pyrrole Derivatives as Kinase Inhibitors

Compound C2-Modification C5-Modification (on linked indolin-2-one) Target Kinase IC50 (nM) Reference
SU11248 (Sunitinib) -(C=O)NH(CH2)2N(Et)2 5-Fluoro VEGFR-2, PDGFRβ 2, 1 [4]
SU5416 (Semaxanib) -(C=O)OH Unsubstituted VEGFR-2 90 [2]
Analog 1 -(C=O)NH-adamantyl 5-Fluoro VEGFR-2 10 [4]

| Analog 2 | -(C=O)NH(CH2)2OH | 5-Fluoro | VEGFR-2 | >1000 |[4] |

Insight: The data clearly shows that converting the C2-carboxylic acid to a specific basic amide (Sunitinib) dramatically increases potency compared to the parent acid (SU5416). While other bulky amides (Analog 1) can be potent, the diethylaminoethyl side chain in Sunitinib provides a superior balance of potency and drug-like properties. A simple hydroxylated side chain (Analog 2) is not well tolerated.

Anti-inflammatory Activity: COX Inhibition

Pyrrole derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs), with classic examples including Tolmetin and Ketorolac.[3] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

  • Modification at C2 (Carboxylic Acid): The carboxylic acid moiety is a classic pharmacophore for COX inhibitors, as it mimics the carboxylate of the natural substrate, arachidonic acid. This group is often essential for activity.

  • Modification at C5: Extensive QSAR studies on related pyrrolopyrrole carboxylic acids have shown that introducing bulky, aroyl groups at the C5 position leads to potent anti-inflammatory and analgesic compounds.[5] The properties of the benzoyl substituent, specifically its steric and hydrogen-bonding characteristics, directly correlate with potency in animal models of inflammation.[5]

  • Comparator Compound: Tolmetin: A well-established NSAID, Tolmetin features a p-toluoyl group at the C5 position and an acetic acid side chain at the N1 position, highlighting different substitution patterns that can achieve similar biological outcomes.

Table 2: SAR of Pyrrole Derivatives as Anti-inflammatory Agents

Compound C2-Modification C5-Modification Anti-inflammatory Activity (% inhibition, Rat Paw Edema) Reference
Parent Acid -COOH -H Low Activity [5]
Compound 74 -COOH 4-Methoxybenzoyl 58% @ 25 mg/kg [5]
Compound 95 -COOH 4-Vinylbenzoyl High Activity (Predicted & Confirmed) [5]

| Tolmetin | (N1)-CH2COOH | 4-Methylbenzoyl | High Activity |[3] |

Insight: For anti-inflammatory activity, the C2-carboxylic acid is often retained, while potency is driven by large aromatic substituents at the C5 position. The electronic and steric properties of the C5-aroyl group are key tuning points for optimizing activity.

Antiproliferative Activity: Alternative Mechanisms

Beyond kinase inhibition, certain pyrrole derivatives exhibit broad antiproliferative activity against various cancer cell lines through other mechanisms.

  • Modification at C2: In a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, the nature of the C2 substituent was found to be an absolute determinant of activity. The nitrile derivative (cis-4m) showed potent activity against multiple cancer cell lines, including MDA-MB-231 breast cancer.[6] Critically, conversion of this nitrile to an amide (cis-6m) resulted in a near-complete loss of activity. This starkly contrasts with the SAR for kinase inhibitors, where an amide is preferred.

  • Stereochemistry: The same study revealed a strong dependence on stereochemistry. The cis-nitrile derivative was highly active, while its trans diastereomer was essentially inactive.[6] This indicates a highly specific binding orientation is required for its mechanism of action.

Table 3: SAR of Dihydropyrrole Derivatives as Antiproliferative Agents

Compound C2-Substituent Stereochemistry Cell Line IC50 (µM) Reference
cis-4m -CN cis MDA-MB-231 16.0 [6]
HT-29 19.6 [6]
trans-4m -CN trans All tested Poor Activity [6]
cis-6m -(C=O)NH2 cis All tested Poor Activity [6]

| Cisplatin | - | - | MDA-MB-231 | 1.8 |[6] |

Insight: For this class of antiproliferative agents, a C2-nitrile is essential, and the cis stereochemical arrangement is required for activity. This highlights that SAR is not universal and is highly dependent on the specific biological target and mechanism of action.

Experimental Protocols and Workflows

To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. Below is a representative protocol for a cell-based antiproliferation assay.

Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell proliferation assay.

Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

A common and effective method for synthesizing the core pyrrole scaffold is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Caption: General workflow for Paal-Knorr pyrrole synthesis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably adaptable platform for drug design. This guide highlights that the structure-activity relationship is highly target-dependent:

  • For Kinase Inhibition: The C2-carboxylic acid should be converted to a basic amide, and the C5-position is ideal for linking to a second heterocyclic system like a substituted indolin-2-one.

  • For Anti-inflammatory (COX) Activity: The C2-carboxylic acid is often crucial for activity, while potency is modulated by large, aroyl substituents at the C5-position.

  • For Certain Antiproliferative Activities: A C2-nitrile and specific (cis) stereochemistry can be absolute requirements, with amides being detrimental to activity.

These divergent findings underscore the necessity of tailoring molecular design to the specific biological target. Future efforts will likely focus on exploring novel substitutions, particularly at the C4 position, and employing advanced computational tools like Field-Based QSAR to predict the activity of novel derivatives and further refine this versatile scaffold for the next generation of therapeutics.[7]

References

  • Ivanova, Y., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

  • Borys, D., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Tzeng, C., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Semantic Scholar. Available at: [Link]

  • Car-rupt, P., et al. (2003). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. PubMed. Available at: [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. Available at: [Link]

  • Abdel-Ghani, T., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. Available at: [Link]

  • Carson, J., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. Available at: [Link]

  • Patel, H., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Heterocyclic Building Blocks: 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a core scaffold is a decision that dictates the trajectory of a research program. Heterocyclic moieties are the undisputed cornerstones of medicinal chemistry, forming the structural basis for a vast majority of pharmaceuticals. Their ability to present functional groups in precise three-dimensional arrangements, engage in hydrogen bonding, and modulate physicochemical properties is unparalleled.

This guide provides a comparative analysis of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a versatile and increasingly popular building block, against other foundational heterocyclic scaffolds. We will delve into its unique structural attributes, synthetic utility, and performance in the context of drug design, offering a data-driven perspective for researchers, chemists, and drug development professionals.

Profiling the Core Scaffold: this compound

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The specific substitution pattern of this molecule imparts a unique set of properties that make it an attractive starting point for library synthesis and lead optimization.

Key Attributes:

  • Structural Rigidity with Defined Vectors: The pyrrole ring is planar and aromatic, providing a rigid core. The methyl groups at positions 3 and 5, and the carboxylic acid at position 2, project from this plane at defined angles. This predictable geometry is crucial for designing molecules that fit precisely into a biological target's binding site.

  • Ambivalent Hydrogen Bonding: The N-H group of the pyrrole ring acts as a hydrogen bond donor, while the carboxylic acid provides a potent hydrogen bond donor and acceptor. This dual capacity allows for diverse and strong interactions with protein residues.

  • Tunable Physicochemical Properties: The core structure possesses a balance of lipophilic (methyl groups, aromatic ring) and hydrophilic (carboxylic acid, N-H) features. This allows for fine-tuning of properties like solubility and membrane permeability through straightforward chemical modification.

  • Synthetic Tractability: The carboxylic acid serves as a convenient chemical handle for a wide range of coupling reactions (e.g., amide bond formation), enabling the facile introduction of diverse functional groups and the exploration of chemical space.

Below is a summary of its key physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Melting Point 134-141 °C
XLogP3-AA (Predicted) 1.3
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Comparative Analysis: Pyrrole vs. Other Heterocyclic Scaffolds

A building block's value is best understood in comparison to its alternatives. We will now evaluate this compound against three other widely used heterocyclic carboxylic acids: Indole-2-carboxylic acid, Pyridine-2-carboxylic acid (Picolinic acid), and Thiophene-2-carboxylic acid.

Structural and Electronic Properties

The choice of a heterocyclic core influences the a molecule's shape, polarity, and ability to interact with its environment.

G cluster_pyrrole This compound cluster_indole Indole-2-carboxylic acid cluster_pyridine Pyridine-2-carboxylic acid cluster_thiophene Thiophene-2-carboxylic acid pyrrole Properties: - 5-membered ring - H-bond donor (N-H) - Electron-rich (π-excessive) - Methyl groups provide steric bulk and lipophilicity indole Properties: - Fused 5/6-membered ring system - H-bond donor (N-H) - Larger, more lipophilic surface area - Potential for π-stacking pyridine Properties: - 6-membered ring - H-bond acceptor (N) - Electron-deficient (π-deficient) - Can act as a metal chelator thiophene Properties: - 5-membered ring with Sulfur - Not a strong H-bond participant - Considered a bioisostere of benzene - Unique metabolic profile

Caption: Key property differences among the four heterocyclic cores.

  • This compound: As a π-excessive system, the pyrrole ring is electron-rich, influencing its reactivity and potential to engage in cation-π interactions. The N-H serves as a crucial hydrogen bond donor.

  • Indole-2-carboxylic acid: The fusion of a benzene ring creates a larger, more rigid, and lipophilic scaffold. This extended π-system is highly amenable to π-π stacking interactions within protein binding sites. Like pyrrole, it features an N-H hydrogen bond donor.[1][2][3]

  • Pyridine-2-carboxylic acid: In stark contrast, pyridine is a π-deficient system. The lone pair on the nitrogen atom is not part of the aromatic system and acts as a hydrogen bond acceptor. This property, along with its ability to chelate metal ions, gives it a distinct interaction profile.[4][5][6][7]

  • Thiophene-2-carboxylic acid: The sulfur atom makes thiophene a unique bioisostere of a phenyl ring but with a different electronic distribution and potential for metabolic pathways. It is less involved in hydrogen bonding compared to the nitrogen heterocycles.[8][9][10][11]

Head-to-Head Physicochemical Comparison

The following table provides a quantitative comparison of the core building blocks. These parameters are fundamental in predicting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Property3,5-Dimethyl-1H-pyrrole-2-CA Indole-2-CA Pyridine-2-CA Thiophene-2-CA
MW ( g/mol ) 139.15161.16[1][2]123.11[4]128.15[9]
XLogP (Predicted) 1.32.3[2]0.72[6]1.446
H-Bond Donors 22[2]11
H-Bond Acceptors 22[2]32
pKa (Predicted) ~4.54.44[1]1.07 / 5.42~3.5
Reactivity Electron-richElectron-richElectron-deficientBioisostere

Interpretation for Drug Design:

  • Lipophilicity (LogP): The pyrrole and thiophene derivatives have moderate lipophilicity, often a good starting point for balancing solubility and permeability. Indole is significantly more lipophilic, which can enhance membrane crossing but may also increase metabolic liability and non-specific binding. Pyridine-2-carboxylic acid is the most hydrophilic, which can be advantageous for solubility but may hinder passive diffusion across cell membranes.

  • Acidity (pKa): The pKa of the carboxylic acid group is influenced by the electronics of the attached ring. These differences can affect the ionization state of the molecule at physiological pH, which in turn impacts target binding, solubility, and cell penetration.

Experimental Section: Synthesis and Application

A building block's utility is ultimately determined by its ease of use in the laboratory. Here we provide representative protocols for the synthesis and derivatization of our focus compound.

Workflow for Building Block Utilization

The path from a building block to a potential drug candidate involves a logical sequence of synthesis, purification, and derivatization, followed by biological screening.

G A Starting Materials (e.g., Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate) B Step 1: Hydrolysis (Base-mediated) A->B 1. KOH, EtOH/H2O 2. Reflux C Purification & Isolation (Acidification, Filtration, Drying) B->C 1. Cool to RT 2. Acidify (e.g., HCl) D Core Building Block (3,5-dimethyl-1H-pyrrole-2-CA) C->D E Step 2: Derivatization (Amide Coupling) D->E Amine, Coupling Agent (e.g., HATU, EDCI) F Library of Final Compounds E->F G Biological Screening (e.g., Enzyme Assay) F->G

Caption: General workflow from precursor to biological screening.

Protocol 1: Synthesis of this compound

Principle: This protocol describes the saponification (base-catalyzed hydrolysis) of the corresponding ethyl ester. This is a robust and high-yielding method for accessing the carboxylic acid. The choice of a strong base like potassium hydroxide (KOH) and a mixed solvent system (ethanol/water) ensures both solubility of the starting material and effective hydrolysis.

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (DI H₂O)

  • Hydrochloric acid (HCl), 2M solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (10.0 g, 59.8 mmol) in ethanol (100 mL).

  • Base Addition: Prepare a solution of KOH (6.7 g, 119.6 mmol, 2.0 eq) in DI H₂O (25 mL) and add it to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation: Place the concentrated solution in an ice bath. Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2-3. A precipitate will form. This step is critical: protonation of the potassium carboxylate salt renders the carboxylic acid insoluble in the aqueous medium.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a generous amount of cold DI H₂O to remove inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight to yield this compound as a solid. Purity should be confirmed by NMR and LC-MS.

Protocol 2: Representative Derivatization via Amide Coupling

Principle: The carboxylic acid is a versatile handle for creating diverse libraries. Amide coupling is one of the most common and reliable reactions in medicinal chemistry. This protocol uses HATU, a modern coupling reagent that is highly efficient and minimizes side reactions.

Materials:

  • This compound

  • A primary or secondary amine of choice (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard work-up and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (200 mg, 1.44 mmol).

  • Reagent Addition: Dissolve the acid in anhydrous DMF (5 mL). Add the amine (1.1 eq), DIPEA (3.0 eq), and finally HATU (1.2 eq). The order of addition can be important; adding the base last prevents premature side reactions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (25 mL). Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion and Strategic Application

The selection of a heterocyclic core is a strategic decision based on the desired properties of the final molecule.

  • Choose this compound when:

    • A balance of H-bond donor/acceptor capabilities is needed.

    • The specific vector projections of the methyl and carboxylate groups are hypothesized to fit a target active site.

    • Moderate lipophilicity is a desirable starting point for property modulation.

    • Its role as a scaffold in antibacterial or anticancer agents is being explored.[12][13]

  • Consider Alternatives When:

    • Indole-2-CA: A larger, more lipophilic scaffold is required to fill a hydrophobic pocket or to engage in π-stacking. It is a common scaffold for HIV integrase inhibitors.[13][14][15]

    • Pyridine-2-CA: A hydrogen bond acceptor is essential, or metal chelation is part of the mechanism of action. This scaffold is found in numerous drugs for a wide range of diseases.[16][17]

    • Thiophene-2-CA: A bioisosteric replacement for a phenyl ring is needed, or the unique metabolic profile of sulfur is advantageous. It is a key intermediate for anti-inflammatory drugs and materials science applications.[11]

Ultimately, this compound represents a highly valuable tool in the medicinal chemist's arsenal. Its balanced properties and synthetic flexibility make it an excellent scaffold for generating novel chemical entities with diverse therapeutic potential.

References

  • Picolinic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. (2023). RSC Publishing. Retrieved from [Link]

  • Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online. Retrieved from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Indole-2-carboxylic Esters. (2020). Combinatorial Chemistry Review. Retrieved from [Link]

  • thiophene-2-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

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  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. Retrieved from [Link]

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  • 2-thiophene carboxylic acid. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Retrieved from [Link]

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  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. Retrieved from [Link]

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A Researcher's Guide to Catalyst Selection in Paal-Knorr Pyrrole Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Paal-Knorr synthesis has remained a cornerstone in the synthetic organic chemist's toolbox for the construction of the pyrrole ring, a privileged scaffold in medicinal chemistry and materials science. The reaction, which elegantly condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is deceptively simple in its stoichiometry but highly dependent on the choice of catalyst for its efficiency, scope, and sustainability. This guide provides an in-depth comparative analysis of the common classes of catalysts employed in the Paal-Knorr pyrrole synthesis, offering experimental data, detailed protocols, and expert insights to aid researchers in catalyst selection and reaction optimization.

The Engine of Cyclization: Understanding the Catalytic Mechanism

The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed process. The catalyst's primary role is to activate a carbonyl group of the 1,4-dicarbonyl compound, facilitating the initial nucleophilic attack by the amine. The reaction then proceeds through a series of intermediates, culminating in the formation of the aromatic pyrrole ring. While the precise mechanism can be influenced by the specific catalyst and reaction conditions, the generally accepted pathway involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration.

Paal_Knorr_Mechanism cluster_0 Catalyst-Mediated Activation and Nucleophilic Attack cluster_1 Intramolecular Cyclization and Dehydration Dicarbonyl 1,4-Dicarbonyl Protonated_Dicarbonyl Activated Carbonyl Dicarbonyl->Protonated_Dicarbonyl H⁺ (Catalyst) Amine Primary Amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Protonated_Dicarbonyl->Hemiaminal Cyclized_Intermediate Cyclized Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Product Cyclized_Intermediate->Pyrrole Dehydration (-2H₂O)

Caption: Generalized mechanism of the acid-catalyzed Paal-Knorr pyrrole synthesis.

A Comparative Analysis of Catalyst Classes

The choice of catalyst is a critical parameter in the Paal-Knorr synthesis, influencing reaction rates, yields, and substrate compatibility. This section provides a comparative overview of the three main classes of catalysts: Brønsted acids, Lewis acids, and heterogeneous catalysts.

Brønsted Acids: The Classical Approach

Traditional Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) have been historically employed for the Paal-Knorr synthesis.[1] They are readily available and effective for a range of substrates. However, their strong acidity can be a double-edged sword, potentially leading to side reactions or degradation of sensitive functional groups.[2]

Advantages:

  • Low cost and wide availability.

  • High catalytic activity for simple substrates.

Disadvantages:

  • Harsh reaction conditions may be required.

  • Low functional group tolerance.

  • Difficult to separate from the reaction mixture, often requiring aqueous workup.

  • Can generate significant acidic waste.

Lewis Acids: Milder and More Selective

Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) and bismuth(III) nitrate (Bi(NO₃)₃), have emerged as milder alternatives to Brønsted acids.[3] They coordinate to the carbonyl oxygen, activating it towards nucleophilic attack without the high proton concentration of strong Brønsted acids. This often leads to higher yields and better functional group tolerance.

Advantages:

  • Milder reaction conditions.

  • Higher selectivity and functional group tolerance.

  • Can often be used in catalytic amounts.

Disadvantages:

  • Higher cost compared to simple Brønsted acids.

  • Some Lewis acids are moisture-sensitive.

  • Removal of the catalyst can sometimes be challenging.

Heterogeneous Catalysts: The Sustainable Frontier

Heterogeneous catalysts, such as silica sulfuric acid (SSA) and montmorillonite clays (e.g., KSF), represent a significant advancement towards greener and more sustainable chemical processes.[4] These solid acid catalysts are easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. Many of these reactions can also be performed under solvent-free conditions.[4]

Advantages:

  • Easy separation and reusability, reducing waste and cost.

  • Often compatible with solvent-free reaction conditions.

  • Can exhibit high activity and selectivity.

Disadvantages:

  • Higher initial cost for some specialized catalysts.

  • Potential for catalyst deactivation over multiple cycles.

  • Mass transfer limitations can sometimes affect reaction rates.

Performance Data: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each class for the synthesis of the model compound, 1-phenyl-2,5-dimethylpyrrole, from 2,5-hexanedione and aniline.

CatalystCatalyst TypeReaction ConditionsReaction TimeYield (%)Reference
p-Toluenesulfonic acid Brønsted AcidToluene, reflux3 h85[Fictionalized Data]
Scandium(III) triflate Lewis AcidSolvent-free, 80 °C30 min95[Fictionalized Data]
Silica Sulfuric Acid HeterogeneousSolvent-free, 100 °C10 min98[4]
Montmorillonite KSF HeterogeneousSolvent-free, rt4 h92[Fictionalized Data]

Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. It is intended to provide a general performance overview.

Experimental Protocols: From Benchtop to Discovery

The following section provides detailed, step-by-step protocols for the Paal-Knorr synthesis of a representative N-substituted pyrrole using a catalyst from each of the three major classes.

Catalyst Screening Workflow

For researchers embarking on a new Paal-Knorr synthesis, a systematic approach to catalyst screening is recommended. The following workflow outlines a logical progression from initial trials to an optimized procedure.

Catalyst_Screening_Workflow Start Define Substrates (1,4-Dicarbonyl & Amine) Brønsted_Screen Initial Screen: Brønsted Acids (e.g., p-TsOH, HOAc) Start->Brønsted_Screen Lewis_Screen Parallel Screen: Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) Start->Lewis_Screen Heterogeneous_Screen Parallel Screen: Heterogeneous Catalysts (e.g., SSA, Montmorillonite) Start->Heterogeneous_Screen Analysis Analyze Results: Yield, Reaction Time, Purity Brønsted_Screen->Analysis Lewis_Screen->Analysis Heterogeneous_Screen->Analysis Optimization Select Best Catalyst Class & Optimize Conditions (Temperature, Solvent, Catalyst Loading) Analysis->Optimization Final_Protocol Finalized Protocol Optimization->Final_Protocol

Caption: A systematic workflow for catalyst screening in Paal-Knorr pyrrole synthesis.

Protocol 1: Brønsted Acid Catalysis with p-Toluenesulfonic Acid

Objective: To synthesize 1-benzyl-2,5-dimethylpyrrole using p-toluenesulfonic acid as the catalyst.

Materials:

  • 2,5-Hexanedione

  • Benzylamine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and toluene (20 mL).

  • Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-2,5-dimethylpyrrole.

Protocol 2: Lewis Acid Catalysis with Scandium(III) Triflate

Objective: To synthesize 1-(4-methoxyphenyl)-2,5-dimethylpyrrole using scandium(III) triflate under solvent-free conditions.

Materials:

  • 2,5-Hexanedione

  • p-Anisidine

  • Scandium(III) triflate (Sc(OTf)₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a 10 mL round-bottom flask, combine 2,5-hexanedione (228 mg, 2 mmol) and p-anisidine (246 mg, 2 mmol).

  • Add scandium(III) triflate (49 mg, 0.1 mmol, 5 mol%).

  • Heat the reaction mixture to 80 °C and stir for 30 minutes. The mixture will become a homogeneous liquid.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude product by flash chromatography on silica gel (hexanes/ethyl acetate) to yield the desired pyrrole.

Protocol 3: Heterogeneous Catalysis with Silica Sulfuric Acid

Objective: To synthesize 1-butyl-2,5-dimethylpyrrole using silica sulfuric acid under solvent-free conditions.

Materials:

  • 2,5-Hexanedione

  • n-Butylamine

  • Silica Sulfuric Acid (SSA)

  • Diethyl ether

Procedure:

  • Prepare silica sulfuric acid by treating silica gel with chlorosulfonic acid (caution: highly corrosive and reactive). Alternatively, purchase commercially available SSA.

  • In a 10 mL vial, mix 2,5-hexanedione (570 mg, 5 mmol) and n-butylamine (365 mg, 5 mmol).

  • Add silica sulfuric acid (100 mg) to the mixture.

  • Stir the reaction mixture vigorously at 100 °C for 10 minutes.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add diethyl ether (15 mL) and stir for 5 minutes.

  • Filter the mixture to remove the silica sulfuric acid catalyst. The catalyst can be washed with diethyl ether, dried, and reused.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product. Further purification by chromatography may be performed if necessary.

Conclusion and Future Outlook

The Paal-Knorr pyrrole synthesis remains a highly relevant and versatile transformation in modern organic chemistry. The evolution of catalytic systems from harsh Brønsted acids to milder Lewis acids and, more recently, to sustainable heterogeneous catalysts has significantly broadened the scope and applicability of this reaction.

For routine syntheses where functional group tolerance is not a major concern, traditional Brønsted acids offer a cost-effective solution. When dealing with more complex and sensitive substrates, the selectivity of Lewis acids often proves advantageous. For researchers focused on green chemistry and process efficiency, heterogeneous catalysts are undoubtedly the future, offering the compelling benefits of recyclability and compatibility with solvent-free conditions.

The continued development of novel and more efficient catalysts, particularly in the realm of heterogeneous and reusable systems, will undoubtedly further enhance the utility of the Paal-Knorr synthesis, enabling the streamlined and sustainable production of valuable pyrrole-containing molecules for years to come.

References

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Grokipedia. Paal–Knorr synthesis. Available at: [Link]

  • Veisi, H., et al. (2010). Silica sulfuric acid (SSA) as a solid acid heterogeneous catalyst for one-pot synthesis of substituted pyrroles under solvent-free conditions at room temperature. Journal of the Iranian Chemical Society, 7(4), 916-923.
  • Chemistry Online. (2023). Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of Pyrrole Carboxylic Acids as Key Precursors in Sunitinib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: In the synthesis of the multi-targeted tyrosine kinase inhibitor Sunitinib, the direct precursor undergoing condensation with 5-fluoro-2-oxindole is typically an amide derivative of a formylated pyrrole.[1][2] The specified topic, "3,5-dimethyl-1H-pyrrole-2-carboxylic acid," represents a foundational pyrrole structure from which the critical intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , is derived through a series of optimized reactions. This guide, therefore, validates the synthetic pathway originating from simple precursors that lead to this essential carboxylic acid intermediate, comparing its efficacy and strategic advantages against alternative synthetic routes. Our focus is on the causality behind experimental design, ensuring each protocol is a self-validating system for researchers in drug development.

The Strategic Importance of Precursor Validation in Sunitinib Synthesis

Sunitinib (marketed as Sutent®) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4][5] Its mechanism involves the inhibition of signaling pathways for platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), thereby reducing tumor vascularization and inducing cancer cell apoptosis.[3][5]

The industrial synthesis of Sunitinib is a multi-step process where the purity, yield, and cost of each intermediate critically impact the quality and affordability of the final active pharmaceutical ingredient (API). The pyrrole core of Sunitinib, specifically 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid , is a pivotal intermediate. Validating a robust and efficient synthetic route to this precursor is paramount. This guide provides a deep dive into an optimized, scalable pathway and contrasts it with other known methods, offering the rationale behind key process improvements.

The Optimized Synthetic Pathway: From Foundational Reagents to the Core Intermediate

The most effective modern syntheses of Sunitinib prioritize efficiency, safety, and yield. An improved pathway leverages commercially available starting materials and incorporates process optimizations like solvent-free reactions to enhance scalability and environmental friendliness.[6]

The overall workflow can be visualized as follows:

Sunitinib_Synthesis_Workflow cluster_0 Part 1: Pyrrole Core Synthesis cluster_1 Part 2: Intermediate Modification cluster_2 Part 3: Sunitinib Assembly A Ethyl Acetoacetate B Diethyl 3,5-dimethyl-1H- pyrrole-2,4-dicarboxylate A->B Knorr Pyrrole Synthesis (Zinc, Acetic Acid) C 4-Ethoxycarbonyl-3,5-dimethyl- 1H-pyrrole-2-carboxylic acid B->C Selective Hydrolysis D Ethyl 2,4-dimethyl-1H- pyrrole-3-carboxylate C->D Solvent-Free Decarboxylation E Ethyl 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxylate D->E Vilsmeier-Haack Formylation F 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid E->F Hydrolysis H Pyrrole Amide Intermediate F->H Amidation (EDCI) G N,N-diethylethylenediamine G->H J Sunitinib H->J Knoevenagel Condensation I 5-Fluoro-2-oxindole I->J

Caption: Optimized synthesis of Sunitinib highlighting the formation of the key carboxylic acid precursor.

This route is notable for its strategic decarboxylation step. Traditional methods often perform this reaction in high-boiling-point solvents, which complicates purification and poses environmental concerns. A modern, solvent-free thermal decarboxylation not only simplifies the process but also pushes the yield for this step to over 98%.[6]

Comparative Analysis of Sunitinib Synthetic Routes

The choice of synthetic strategy depends on balancing factors like yield, cost, safety, and operational simplicity. While the pathway detailed above is highly optimized, other routes offer different advantages and disadvantages.

Synthetic StrategyKey Precursor / IntermediateOverall Yield (approx.)Key Reagents / CatalystsAdvantagesDisadvantages
Route 1: Optimized Amidation First 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid~67%[6]Zinc, Vilsmeier Reagent, EDCI, PyrrolidineHigh overall yield, scalable, environmentally improved steps (solvent-free decarboxylation).Multi-step process requiring careful control of each reaction.
Route 2: Condensation First Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylateVariable, often lowerPiperidine, Ethylene Glycol Dimethyl EtherShortens the main pathway by performing aminolysis on a later-stage intermediate.[7]Aminolysis step can be challenging and may result in lower yields; requires specific catalysts.[7]
Route 3: One-Pot Condensation/Salt Formation N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide>70% (for final step)[1]Pyrrolidine, L(-)-Malic Acid, MethanolHigh efficiency by combining condensation and salt formation into a single step, reducing workup.Requires precise control of conditions to prevent side reactions; may be less suitable for initial scale-up.
Route 4: Imidazole-Amide Activation 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acidNot specifiedCarbonyl diimidazole (CDI), AcetonitrileAvoids standard peptide coupling agents.CDI can be moisture-sensitive; acetonitrile is a toxic solvent.[1]

Expert Insight: Route 1 represents the most balanced approach for industrial production. Its high-yield, optimized steps, particularly the solvent-free decarboxylation, make it robust, reproducible, and economically viable. While one-pot strategies (Route 3) are elegant, they often require more extensive process development to control impurity profiles consistently.

Experimental Protocols and Validation

The following protocols provide step-by-step methodologies for the synthesis and, crucially, the in-process validation of the key pyrrole carboxylic acid intermediate.

Protocol 1: Synthesis and Validation of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Objective: To synthesize the target carboxylic acid from its precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, and validate its structure and purity.

Rationale: This two-step procedure (formylation followed by hydrolysis) is critical. The Vilsmeier-Haack formylation selectively adds the aldehyde group at the C5 position, which is essential for the subsequent condensation. Hydrolysis then provides the carboxylic acid necessary for amidation.

Procedure:

  • Formylation:

    • To a cooled (0-5°C) solution of phosphorus oxychloride in anhydrous DMF (Vilsmeier reagent), add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of starting material.

    • Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.

    • Extract the product, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis:

    • Dissolve the crude ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a solid.

Self-Validating Analytical Workflow:

Validation_Workflow cluster_validation Analytical Validation cluster_results Acceptance Criteria Start Synthesized Product: 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid HPLC Purity Assessment (RP-HPLC) Start->HPLC NMR Structural Confirmation (¹H NMR) Start->NMR MS Molecular Weight Verification (LC-MS) Start->MS Purity Purity ≥ 99.0% HPLC->Purity Structure Spectrum matches reference (Correct shifts and integration) NMR->Structure Mass Observed m/z matches theoretical [M+H]⁺ MS->Mass Decision Precursor Validated? Purity->Decision Structure->Decision Mass->Decision Pass Proceed to Amidation Decision->Pass Yes

Caption: A self-validating workflow for the key Sunitinib precursor.

Validation Methods:

  • High-Performance Liquid Chromatography (RP-HPLC):

    • Column: C18 (e.g., Symmetry ODS, 250 mm x 4.6 mm, 5µm).[8]

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 280-320 nm).

    • Acceptance Criterion: Purity ≥ 99.0% by peak area.

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Rationale: To confirm the presence and position of the formyl group and other key protons, ensuring the correct isomer was synthesized.

    • Expected Peaks (δ, ppm): Signals corresponding to the two methyl groups, the pyrrole NH proton, the aromatic CH, and a characteristic downfield singlet for the formyl proton (CHO) typically above 9.5 ppm. A broad singlet for the carboxylic acid proton (COOH) will also be present.

  • Mass Spectrometry (LC-MS):

    • Rationale: To confirm the molecular weight of the synthesized intermediate.

    • Mode: Electrospray Ionization (ESI), positive mode.

    • Expected Ion: [M+H]⁺ corresponding to the molecular formula C₉H₁₁NO₃.

Protocol 2: Synthesis of Sunitinib from Validated Precursor

Objective: To complete the synthesis of Sunitinib via amidation and Knoevenagel condensation.

Procedure:

  • Amidation:

    • Suspend the validated 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent like DMF or THF.

    • Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI).[1]

    • Add N,N-diethylethylenediamine and stir the reaction at room temperature for 12-18 hours.

    • Work up the reaction by diluting with water and extracting the product, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide, with an organic solvent.

  • Knoevenagel Condensation:

    • Dissolve the amide intermediate and 5-fluoro-2-oxindole in an alcohol solvent such as methanol or ethanol.[1]

    • Add a catalytic amount of a base, typically pyrrolidine or piperidine.[1][9]

    • Heat the mixture to reflux for 4-6 hours. The product, Sunitinib, will precipitate upon cooling.

    • Filter the orange-yellow solid, wash with cold ethanol, and dry to yield Sunitinib base.

Final Product Validation: The final Sunitinib base should be validated using a comprehensive set of analytical techniques, including HPLC, LC-MS/MS, ¹H NMR, and melting point analysis, and compared against a certified reference standard to confirm identity, strength, and purity.[10][11][12][13][14][15][16]

Conclusion

The validation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid as a precursor is a critical control point in the synthesis of Sunitinib. The optimized synthetic route presented here, characterized by a high-yield, solvent-free decarboxylation step, offers a significant advantage in scalability and cost-effectiveness over alternative methods. By implementing a rigorous, self-validating analytical workflow combining chromatographic and spectroscopic techniques, researchers and drug development professionals can ensure the production of a high-purity intermediate, which is foundational to synthesizing Sunitinib that meets stringent pharmaceutical quality standards. This integrated approach of process optimization and in-depth analytical validation exemplifies the principles of modern pharmaceutical development.

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  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Application of sunitinib in cancer treatment and analysis of its synthetic route. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Overall Review on Analytical Method Development and Validation of Sunitinib. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring. (2023). PubMed. Retrieved January 17, 2026, from [Link]

  • US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. (n.d.). Google Patents.
  • Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthetic route of sunitinib analogues and physicochemical properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Application of sunitinib in cancer treatment and analysis of its synthetic route. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Validation results of precision for sunitinib malate, cilostazol, and olmesartan medoxomil. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) METHOD DEVELOPMENT AND VALIDATION OF SUNITINIB IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CN103992308A - Method for preparing sunitinib. (n.d.). Google Patents.
  • Process for the preparation of sunitinib and its acid addition salts thereof. (2015). Justia Patents. Retrieved January 17, 2026, from [Link]

  • CN101333215A - A kind of synthetic method of sunitinib base. (n.d.). Google Patents.
  • METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTITATIVE ESTIMATION OF SUNITINIB MALATE IN BULK AND MARKETED PHARMACEUTICAL DOSAGE. (n.d.). EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Retrieved January 17, 2026, from [Link]

  • Development and validation of an HPLC-UV-visible method for sunitinib quantification in human plasma. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Method development and validation for the quantification of dasatinib, erlotinib, gefitinib, imatinib, lapatinib, nilotinib, sorafenib and sunitinib in human plasma by liquid chromatography coupled with tandem mass spectrometry. (2013). PubMed. Retrieved January 17, 2026, from [Link]

  • WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Copper(II)-Sunitinib Complex: Molecular Docking, DFT Studies, Hirshfeld Analysis and Cytotoxicity Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

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A Spectroscopic Vade Mecum for the Discerning Chemist: Comparative Analysis of 3,5-Dimethyl-1H-pyrrole-2-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. The subtle shifts in substituent placement on a heterocyclic scaffold like pyrrole can dramatically alter a compound's biological activity and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its key positional isomers, offering a practical framework for their differentiation using routine analytical techniques.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, providing a robust toolkit for the unambiguous identification of these valuable synthetic building blocks.

The Isomeric Landscape of Dimethyl-1H-pyrrole-2-carboxylic Acids

The focus of this guide is this compound, a compound of interest in medicinal chemistry and materials science.[1][2] However, during its synthesis or in combinatorial libraries, several positional isomers can arise. Understanding the distinct spectroscopic signatures of these isomers is crucial for quality control and for establishing structure-activity relationships. The primary isomers considered in this comparison are:

  • This compound (Target Compound)

  • 3,4-dimethyl-1H-pyrrole-2-carboxylic acid

  • 2,5-dimethyl-1H-pyrrole-3-carboxylic acid

  • 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Figure 1. Molecular structures of the compared dimethyl-1H-pyrrole-carboxylic acid isomers.

Experimental Protocols for Spectroscopic Analysis

To ensure data integrity and reproducibility, standardized protocols for sample preparation and spectral acquisition are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a preferred solvent for NMR analysis of pyrrole carboxylic acids. Its ability to form hydrogen bonds helps to solubilize the compounds and often results in sharper N-H and O-H proton signals. For compounds that are difficult to dissolve, gentle heating or sonication may be employed.

Protocol:

  • Accurately weigh 5-10 mg of the pyrrole carboxylic acid isomer.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Vortex the sample until fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

  • Reference the spectra to the residual DMSO solvent peak (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve vortex Vortex to Homogenize dissolve->vortex acquire_1H Acquire ¹H NMR Spectrum vortex->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum vortex->acquire_13C reference Reference to Solvent Peak acquire_1H->reference acquire_13C->reference integrate Integrate and Analyze reference->integrate

Sources

benchmarking the performance of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibition Profile of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Introduction: The Pyrrole Scaffold in Kinase Inhibitor Design

Protein kinases are a vast family of enzymes that orchestrate the majority of cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions.

Within the landscape of kinase inhibitor discovery, certain chemical structures, often termed "privileged scaffolds," appear recurrently due to their inherent ability to bind to the ATP-binding pocket of kinases. The pyrrole carboxamide and pyrrole-carboxylic acid core is one such scaffold. Its structural features allow for key hydrogen bonding interactions and versatile substitutions to achieve both potency and selectivity. A prominent example is Sunitinib (SU11248), a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and other cancers, which features a dimethyl-pyrrole-carboxylic acid amide moiety.[3][4][5]

This guide provides a framework for benchmarking the performance of a specific, uncharacterized fragment, This compound , in kinase inhibition assays. Due to the limited public data on this exact molecule, we will establish a comprehensive experimental plan to evaluate its potential, comparing it against well-characterized inhibitors that share its core structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand the process of kinase inhibitor profiling and the potential of this chemical series.

Compound Under Investigation and Selected Benchmarks

To objectively assess the inhibitory potential of this compound, it is essential to compare its performance against relevant positive controls and structurally related compounds.

  • Test Compound: this compound: A simple pyrrole derivative. Its potential as a kinase inhibitor fragment is inferred from its structural similarity to the core of established inhibitors.

  • Benchmark Compound 1: Sunitinib: A potent multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and others.[4][5][6] It serves as a key comparator due to its 2,4-dimethyl-1H-pyrrole-3-carboxamide core.

  • Benchmark Compound 2: Staurosporine: A broad-spectrum, high-potency kinase inhibitor. It is often used as a general positive control in kinase assays to validate the assay's performance.[7][8]

Experimental Design: A Multi-faceted Approach to Profiling

Our objective is to determine the inhibitory potency (IC50) and preliminary selectivity profile of the test compound. The experimental design is centered around a robust, non-radioactive biochemical assay suitable for high-throughput screening.

Causality Behind Experimental Choices:
  • Assay Platform: We have selected the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies the amount of ADP produced during the kinase reaction.[9][10] This method is highly sensitive, has a strong signal-to-background ratio, and avoids the handling and disposal issues associated with radioactive assays.[11] The amount of light generated is directly proportional to kinase activity, providing a clear readout for inhibition.[10]

  • Kinase Panel Selection: The choice of kinases is critical for a meaningful comparison. Based on the profile of our benchmark compound, Sunitinib, we will screen against key receptor tyrosine kinases. We also include a serine/threonine kinase to gain initial insights into cross-family selectivity.

    • VEGFR2: A primary target of Sunitinib, crucial for angiogenesis.[4]

    • PDGFRβ: Another key target of Sunitinib, involved in cell growth and migration.[4]

    • ERK5: A member of the MAP kinase family. Other pyrrole carboxamides have shown activity against this kinase, making it a relevant exploratory target.[12]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the kinase inhibition assay protocol.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, ATP, Substrate) add_kinase Dispense Kinase Enzyme into 384-well plate prep_reagents->add_kinase prep_compounds Serially Dilute Compounds (Test & Benchmarks) add_compound Add Diluted Compounds & Controls (DMSO) prep_compounds->add_compound add_kinase->add_compound incubate1 Pre-incubate Kinase with Inhibitor (15 min) add_compound->incubate1 start_reaction Initiate Reaction (Add ATP/Substrate Mix) incubate1->start_reaction incubate2 Incubate at RT (e.g., 60 min) start_reaction->incubate2 stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop_reaction incubate3 Incubate at RT (40 min) stop_reaction->incubate3 convert_adp Convert ADP to ATP (Add Kinase Detection Reagent) incubate3->convert_adp incubate4 Incubate at RT (30 min) convert_adp->incubate4 read_lum Read Luminescence incubate4->read_lum plot_data Plot Dose-Response Curve (% Inhibition vs. [Compound]) read_lum->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

Materials:

  • Kinases: Purified, active VEGFR2, PDGFRβ, ERK5.

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or equivalent).

  • Compounds: this compound, Sunitinib, Staurosporine, DMSO (vehicle).

  • Plates: White, opaque, 384-well assay plates.

  • Reagents: Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), ATP.

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all compounds in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 1.7 nM final assay concentration).

  • Assay Plate Setup (per 5 µL final reaction volume):

    • Test Wells: Add 1 µL of serially diluted test or benchmark compound.

    • Negative Control (0% Inhibition): Add 1 µL of DMSO. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Add 1 µL of a known high-concentration inhibitor (like Staurosporine) or use "no enzyme" wells. This represents background signal.

  • Kinase Reaction:

    • To all wells, add 2 µL of kinase solution (pre-diluted in kinase buffer to optimal concentration).

    • Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[7]

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate mix. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 determination.[13]

    • Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to generate a light signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis and Comparative Results

The raw luminescence data is converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and a non-linear regression (sigmoidal dose-response) is used to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[14]

Illustrative Performance Comparison

The table below presents hypothetical data to illustrate how the results would be structured for comparison.

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)ERK5 IC50 (nM)
This compound >10,000>10,0008,500
Sunitinib 92>5,000
Staurosporine 5315

Interpretation of Illustrative Data:

  • This compound: In this hypothetical scenario, the compound shows very weak activity, suggesting that while the pyrrole core is important, the carboxylic acid alone is insufficient for potent binding to these kinases. Further chemical modification (e.g., creating carboxamides as in Sunitinib) would be a logical next step.

  • Sunitinib: The data reflects its known profile as a potent, sub-nanomolar inhibitor of VEGFR2 and PDGFRβ, with less activity against the serine/threonine kinase ERK5, demonstrating its targeted selectivity.

  • Staurosporine: The data shows potent, non-selective inhibition across all tested kinases, confirming its role as a broad-spectrum inhibitor and validating the assay's ability to detect potent inhibition.

Contextualizing Inhibition: The VEGFR2 Signaling Pathway

To understand the biological impact of inhibiting a kinase like VEGFR2, it is crucial to visualize its role in cellular signaling. VEGFR2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), initiates a cascade of downstream events critical for endothelial cell proliferation, migration, and survival—the key processes of angiogenesis.[15][16]

VEGFR2 Signaling Cascade Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P GRB2 GRB2-SOS VEGFR2->GRB2 P PIP2 PIP2 PI3K->PIP2 Phosphorylates RAS RAS GRB2->RAS Activates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Gene Gene Transcription (Proliferation, Survival) mTOR->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene

Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for benchmarking the kinase inhibitory activity of This compound . By employing a validated biochemical assay and comparing its performance against the multi-targeted drug Sunitinib and the broad-spectrum inhibitor Staurosporine, researchers can generate reliable and context-rich data.

Based on our illustrative results, the core compound itself is unlikely to be a potent inhibitor. However, it represents a valuable chemical starting point. The logical next steps in a drug discovery program would involve structure-based design and chemical synthesis to elaborate the core scaffold, for example, by converting the carboxylic acid to a library of amides, to enhance binding affinity and modulate selectivity, following the successful strategy demonstrated by compounds like Sunitinib.[3][4]

References

  • SciTechnol.
  • AAT Bioquest. What is the significance of protein kinases in cellular signaling? (2023).
  • Cell Signaling Technology.
  • ResearchGate. Role of protein kinases in signal transduction and their inhibitors. (2025).
  • SciRP.org.
  • Sigma-Aldrich. Kinase Assay Kit.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).
  • NIH National Library of Medicine. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor.
  • BMG LABTECH. Kinase assays. (2020).
  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? (2018).
  • Promega Corpor
  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003).
  • ACS Publications. Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase.
  • Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid.
  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
  • MDPI.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023).

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical laboratory applications to ensure the protection of personnel and the environment. The causality behind each procedural step is explained to foster a culture of safety and deep understanding within the laboratory.

Hazard Profile and Core Safety Principles

This compound is a chemical compound that requires careful handling due to its specific hazard profile. Understanding these hazards is fundamental to appreciating the necessity of the disposal protocols outlined herein. The primary hazards, as identified in Safety Data Sheets (SDS), include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Before handling the compound for any purpose, including disposal, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). This document is the primary source of information for safe handling and emergency procedures.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][3]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation.[1][3]

Due to these hazards, all waste containing this chemical, including empty containers which may retain residue, must be treated as hazardous waste. Improper disposal, such as discarding in standard trash or pouring down the drain, is a serious regulatory violation and poses a significant risk to environmental and public health.[4][5][6]

Regulatory Framework: Navigating Compliance

The disposal of chemical waste is governed by a multi-layered regulatory framework. In the United States, the primary federal agencies involved are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management from "cradle-to-grave."[7][8] This includes the identification, classification, generation, management, and disposal of hazardous materials.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA sets standards to ensure the safety of workers who handle hazardous waste.[9][10] This includes requirements for personal protective equipment (PPE), hazard communication, and emergency response training under regulations like the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[10][11]

It is crucial to recognize that state and local regulations may be more stringent than federal law.[9] Furthermore, every research institution has an Environmental Health and Safety (EHS) office (or equivalent department) that translates these regulations into actionable policies for their specific campus or facility. The EHS office is the ultimate authority and primary resource for all waste disposal procedures.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

The principle of causality here is simple: prevent exposure. Given the compound's irritant properties, direct contact must be avoided.

  • Lab Coat: A standard, flame-resistant lab coat must be worn and fully fastened.

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves must be disposed of as hazardous waste.[3]

  • Eye Protection: Safety glasses with side shields are mandatory at a minimum. For tasks with a higher risk of dust generation, chemical splash goggles or a face shield should be used.[3]

  • Ventilation: All handling of the solid compound and its waste should occur within a certified chemical fume hood to minimize the risk of inhaling airborne particulates.[4]

Step 2: Waste Characterization and Segregation

Proper segregation is key to preventing dangerous chemical reactions within a waste container and ensuring compliant disposal.[12]

  • Identify the Waste Stream: This waste is a non-halogenated organic solid.

  • Segregate Incompatibles: Do not mix this waste with incompatible materials. The SDS for similar compounds lists strong oxidizing agents, acids, and acid chlorides as incompatible.[5][13] Therefore, this waste should be kept separate from strong oxidizers (e.g., nitrates, perchlorates) and strong acids.

  • Avoid Mixing Solids and Liquids: Unless specifically instructed by your EHS office, do not mix solid waste with liquid waste streams.

Step 3: Containerization and Labeling

The container serves to safely hold the waste, while the label communicates its contents and hazards to all personnel and waste handlers.

  • Container Selection: Use a sealable, chemically compatible container for solid waste. A high-density polyethylene (HDPE) wide-mouth bottle with a screw-on cap is a suitable choice. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • The specific hazards associated with the waste (e.g., "Irritant," "Skin Irritant," "Eye Irritant").

    • The date on which waste was first added to the container.

Step 4: Waste Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[12]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[1][14] Store in a cool, dry, and well-ventilated location away from heat or ignition sources.[13][14]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from the EHS office. They will handle the final transport and disposal in accordance with all federal and state regulations.

  • Documentation: Maintain any required records or logs of the waste generated, as stipulated by your institution's policies.

Emergency Procedures: Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Assess the Spill: For a small spill of solid material, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

  • Cleanup (Small Spills Only):

    • Don appropriate PPE, including respiratory protection if significant dust is present.

    • Gently sweep up the solid material to avoid creating dust.[2][3] Use an inert absorbent material if necessary.

    • Place the collected material into a designated hazardous waste container.[3]

    • Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_waste_handling Phase 2: Waste Containment cluster_storage_disposal Phase 3: Storage & Final Disposal start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Emergency: Spill Occurs start->spill fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood container Step 3: Select a Compatible, Sealable Waste Container fume_hood->container transfer Step 4: Carefully Transfer Waste (Avoid Dust Generation) container->transfer labeling Step 5: Securely Close and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Irritant) transfer->labeling storage Step 6: Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage ehs_contact Step 7: Request Pickup from Institutional EHS Office storage->ehs_contact end_point End: Waste Disposed of by Licensed Professionals ehs_contact->end_point spill_assess Assess Spill Size spill->spill_assess small_spill Small Spill: Cleanup with Spill Kit spill_assess->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_assess->large_spill Large small_spill->transfer Place cleanup debris in waste container report Report Incident to Supervisor and EHS small_spill->report large_spill->report

Caption: Disposal workflow for this compound.

References

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4.
  • Guidechem. 3,5-Dimethylpyrrole-2-carboxylic acid (cas 4513-93-3) SDS/MSDS download.
  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. OSHA Rules for Hazardous Chemicals.
  • Santa Cruz Biotechnology.
  • OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • DC Fine Chemicals.
  • Fisher Scientific.
  • Angene Chemical. Safety Data Sheet - 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid.
  • OSHA. Hazardous Waste - Overview.
  • Thermo Fisher Scientific.
  • Justrite. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Thermo Fisher Scientific.
  • AK Scientific, Inc. 5-(Ethoxycarbonyl)
  • CymitQuimica.
  • Sigma-Aldrich.
  • CymitQuimica.
  • Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 4513-93-3). As a versatile building block in pharmaceutical development, agrochemical formulation, and materials science, its safe management is paramount to protecting the health of our research professionals and ensuring the integrity of our work.[1] This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety recommendation to foster a proactive safety culture.

Hazard Assessment: The 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection is not a matter of routine; it is a direct response to a well-understood risk. This compound, a red to grey powder, presents specific, well-documented hazards that necessitate a multi-faceted protection strategy.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational data for our risk assessment.[2]

Table 1: GHS Hazard Profile of this compound

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[3][4]
Serious Eye Damage/Irritation2AH319Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[3][4][5]

The causality is clear: the powdered nature of this compound increases the risk of airborne particulate generation, leading to respiratory exposure, while its chemical properties make direct contact with skin and eyes a significant concern. Our procedural and PPE choices are designed to systematically mitigate these three primary risks.

Core PPE Protocols: A Multi-Layered Defense

The selection of PPE must be tailored to the specific laboratory procedure being performed. The following protocols establish a baseline for safe handling, with escalations based on the potential for exposure.

Primary Engineering Controls: Your First and Best Defense

Before any PPE is donned, engineering controls must be in place. PPE is the final barrier between you and the hazard.

  • Ventilation: Always handle this compound within a certified chemical fume hood or in a well-ventilated area.[2][6] This is non-negotiable for procedures involving weighing, transferring, or generating dust from the solid material.

  • Proximity of Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed, located near the workstation.[7]

Eye and Face Protection: Shielding Against Irritation

Given its classification as a serious eye irritant (H319), robust eye protection is mandatory.[3][4]

  • Standard Operations: For all handling tasks, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] These provide a full seal around the eyes, protecting from both airborne dust and potential splashes.

  • High-Splash Risk Operations: When handling solutions in larger volumes or during procedures with a heightened risk of splashing, supplement your safety goggles with a full-face shield.[8]

Skin and Body Protection: Preventing Direct Contact

The compound is a known skin irritant (H315), making a complete dermal barrier essential.[2][3]

  • Gloves: Wear nitrile or butyl rubber gloves for chemical resistance.[9][10] Always inspect gloves for tears or punctures before use. Employ proper glove removal technique to avoid contaminating your skin and dispose of them in accordance with your institution's waste procedures.[11]

  • Lab Coat: A standard cotton lab coat is sufficient for containing minor spills and preventing contact with clothing.

  • Footwear: Closed-toe shoes, preferably made of a non-porous material like leather, are required at all times in the laboratory.[8]

Respiratory Protection: Mitigating Inhalation Hazards

The risk of respiratory irritation (H335) is most acute when handling the compound in its powdered form.[2][3]

  • Standard Handling: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Required Respirator Use: If a fume hood is unavailable or if you are handling large quantities of the powder where dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7] A respirator equipped with a particulates filter (such as a P95 or P1 type) is recommended.[7][11]

Operational and Disposal Plans

Safety extends beyond PPE to encompass the entire lifecycle of the chemical in the lab, from initial handling to final disposal.

Step-by-Step Handling Protocol: Weighing Solid Compound
  • Preparation: Don all required PPE (chemical safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Slowly and carefully dispense the this compound powder from the stock container onto the weigh boat. Avoid any actions that could generate dust.

  • Closure: Securely close the primary stock container.

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth or towel to collect any stray powder, being careful not to create dust. Dispose of cleaning materials as hazardous waste.

  • Hand Hygiene: After the procedure is complete and you have exited the lab, wash your hands thoroughly with soap and water.[6]

Emergency Response Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][5] If the person feels unwell, call a poison control center or doctor.[2]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[13] For major spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect waste in a designated, sealed, and clearly labeled container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[2][5][6]

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of personal protective equipment based on the specific task.

PPE_Selection_Workflow Start Start: Assess Task Handling this compound CheckVent Is the work area a certified chemical fume hood? Start->CheckVent CheckDust Will the procedure generate dust? (e.g., weighing, scraping) CheckVent->CheckDust Yes NoWork STOP Proceed only with adequate engineering controls. CheckVent->NoWork No CheckSplash Is there a significant splash hazard? (e.g., dissolving, transferring large volumes) CheckDust->CheckSplash No RespPPE Add Respiratory Protection: - NIOSH/EN149 approved respirator - Particulate filter (P95/P1) CheckDust->RespPPE Yes BasePPE Required PPE: - Chemical Safety Goggles (EN166) - Nitrile Gloves - Lab Coat - Closed-toe Shoes CheckSplash->BasePPE No FacePPE Add Face Shield CheckSplash->FacePPE Yes RespPPE->CheckSplash FacePPE->BasePPE

Caption: PPE selection workflow for handling the target compound.

References

  • Interactive Learning Paradigms, Incorporated. "The MSDS HyperGlossary: Carboxylic Acid." [Link]

  • LeelineWork. "What PPE Should You Wear When Handling Acid 2024?." [Link]

  • Quicktest. "Safety equipment, PPE, for handling acids." [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. [Link]

  • PubChem. "1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester." National Center for Biotechnology Information. [Link]

  • Quora. "What are personal protective equipment requirements for handling hazardous chemicals during production?." [Link]

  • University of Kentucky. "Emergency Procedures for Incidents Involving Chemicals." Research Safety. [Link]

Sources

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